1-Phenoxyphthalazine
Description
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Structure
3D Structure
Properties
IUPAC Name |
1-phenoxyphthalazine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10N2O/c1-2-7-12(8-3-1)17-14-13-9-5-4-6-11(13)10-15-16-14/h1-10H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CSHSXUZQMJVDJY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)OC2=NN=CC3=CC=CC=C32 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30143373 | |
| Record name | Phthalazine, 1-phenoxy- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30143373 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
222.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
100537-30-2 | |
| Record name | 1-Phenoxyphthalazine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0100537302 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Phthalazine, 1-phenoxy- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30143373 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-Phenoxyphthalazine | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/C95GBF8GK4 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
An In-depth Technical Guide to the Synthesis of 1-Phenoxyphthalazine from 1-Chlorophthalazine
Abstract
This technical guide provides a comprehensive overview of the synthesis of 1-phenoxyphthalazine from 1-chlorophthalazine, a reaction of significant interest to researchers and professionals in drug development. Phthalazine and its derivatives are key scaffolds in medicinal chemistry, exhibiting a wide range of biological activities.[1] This document details the underlying chemical principles, a meticulously developed experimental protocol, strategies for reaction optimization, and thorough characterization of the final product. The synthesis proceeds via a nucleophilic aromatic substitution (SNAr) mechanism, a cornerstone of modern organic synthesis. Our approach is grounded in established chemical theory and provides practical insights to ensure reproducible and high-yielding results.
Introduction: The Significance of the Phthalazine Scaffold
Phthalazine derivatives are a class of nitrogen-containing heterocyclic compounds that have garnered considerable attention in the field of medicinal chemistry. Their versatile structure allows for a broad spectrum of pharmacological activities, including but not limited to anticancer, anti-inflammatory, and antimicrobial properties. The introduction of a phenoxy group onto the phthalazine core can significantly modulate its biological activity and pharmacokinetic profile, making this compound a valuable intermediate for the synthesis of novel therapeutic agents. This guide focuses on a reliable and efficient method for the preparation of this key building block.
The Chemical Blueprint: Understanding the Nucleophilic Aromatic Substitution (SNAr) Reaction
The synthesis of this compound from 1-chlorophthalazine is a classic example of a Nucleophilic Aromatic Substitution (SNAr) reaction. In this process, the electron-rich phenoxide ion acts as a nucleophile, attacking the electron-deficient carbon atom bonded to the chlorine atom on the phthalazine ring. The presence of the nitrogen atoms in the phthalazine ring withdraws electron density, making the ring susceptible to nucleophilic attack.
The reaction typically proceeds through a two-step addition-elimination mechanism. The initial attack of the nucleophile forms a resonance-stabilized intermediate known as a Meisenheimer complex. In the subsequent step, the leaving group (chloride ion) is expelled, and the aromaticity of the phthalazine ring is restored.
Visualizing the Reaction Mechanism
Caption: The SNAr mechanism for the synthesis of this compound.
The Benchtop Blueprint: A Step-by-Step Experimental Protocol
This protocol is designed to be a self-validating system, with each step logically following the last to ensure a successful outcome.
Materials and Reagents
| Reagent/Material | Grade | Supplier |
| 1-Chlorophthalazine | ≥98% | Commercially Available |
| Phenol | ≥99% | Commercially Available |
| Sodium Hydroxide | ≥97%, pellets | Commercially Available |
| Dimethylformamide (DMF) | Anhydrous, ≥99.8% | Commercially Available |
| Ethyl Acetate | ACS Grade | Commercially Available |
| Hexane | ACS Grade | Commercially Available |
| Deionized Water | In-house |
Equipment
-
Round-bottom flask (100 mL)
-
Reflux condenser
-
Magnetic stirrer with heating mantle
-
Separatory funnel (250 mL)
-
Rotary evaporator
-
Büchner funnel and filter flask
-
Melting point apparatus
-
Thin Layer Chromatography (TLC) plates (silica gel 60 F254)
Reaction Workflow
Caption: A streamlined workflow for the synthesis of this compound.
Detailed Procedure
Step 1: Preparation of Sodium Phenoxide (in situ)
-
To a 100 mL round-bottom flask equipped with a magnetic stir bar, add phenol (1.0 g, 10.6 mmol).
-
Add anhydrous dimethylformamide (DMF, 20 mL) to dissolve the phenol.
-
Carefully add sodium hydroxide pellets (0.42 g, 10.6 mmol) to the solution.
-
Stir the mixture at room temperature for 30 minutes to ensure the complete formation of sodium phenoxide. The reaction is mildly exothermic.
Expert Insight: The in situ formation of sodium phenoxide is crucial. Using a strong base like sodium hydroxide ensures the complete deprotonation of the less nucleophilic phenol to the highly reactive phenoxide ion. Anhydrous DMF is the solvent of choice as it is a polar aprotic solvent that can solvate the cation (Na+) while leaving the phenoxide anion highly reactive.
Step 2: Nucleophilic Substitution Reaction
-
To the freshly prepared solution of sodium phenoxide, add 1-chlorophthalazine (1.5 g, 9.1 mmol).
-
Attach a reflux condenser to the flask and heat the reaction mixture to 80-90 °C using a heating mantle.
-
Maintain the temperature and continue stirring for 4-6 hours.
-
Monitor the progress of the reaction by Thin Layer Chromatography (TLC) using a mixture of ethyl acetate and hexane (e.g., 3:7 v/v) as the eluent. The disappearance of the 1-chlorophthalazine spot indicates the completion of the reaction.
Step 3: Work-up and Extraction
-
Allow the reaction mixture to cool to room temperature.
-
Pour the mixture into a beaker containing 100 mL of cold deionized water. A precipitate of the crude product should form.
-
Stir the aqueous suspension for 15-20 minutes to ensure complete precipitation.
-
Transfer the mixture to a 250 mL separatory funnel and extract with ethyl acetate (3 x 50 mL).
-
Combine the organic layers and wash with deionized water (2 x 50 mL) and then with brine (1 x 50 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent using a rotary evaporator to obtain the crude this compound.
Step 4: Purification by Recrystallization
-
Dissolve the crude product in a minimal amount of hot ethanol.
-
If the solution is colored, a small amount of activated charcoal can be added and the solution filtered while hot.
-
Allow the solution to cool slowly to room temperature, and then place it in an ice bath to facilitate crystallization.
-
Collect the crystalline product by vacuum filtration using a Büchner funnel, wash with a small amount of cold ethanol, and dry under vacuum.
Trustworthiness Check: The choice of ethanol for recrystallization is based on the principle of "like dissolves like." The polarity of ethanol allows for good solubility of this compound at elevated temperatures and poor solubility at lower temperatures, leading to efficient purification.
Optimizing for Success: Key Reaction Parameters
| Parameter | Recommended Range/Condition | Rationale |
| Molar Ratio (Phenol:Base:1-Chlorophthalazine) | 1.2 : 1.2 : 1.0 | A slight excess of the nucleophile and base ensures complete consumption of the starting material. |
| Solvent | Anhydrous DMF or DMSO | Polar aprotic solvents enhance the nucleophilicity of the phenoxide ion. |
| Base | Sodium Hydroxide (NaOH) or Potassium Carbonate (K₂CO₃) | A strong base is required to generate the phenoxide nucleophile. |
| Temperature | 80-120 °C | Higher temperatures accelerate the reaction rate but should be controlled to prevent side reactions. |
| Reaction Time | 4-12 hours | Monitored by TLC to determine the point of complete conversion. |
Product Confirmation: Characterization of this compound
Thorough characterization is essential to confirm the identity and purity of the synthesized this compound.
Physical Properties
-
Appearance: White to off-white crystalline solid.
-
Melting Point: To be determined experimentally.
-
Solubility: Soluble in common organic solvents like dichloromethane, chloroform, and acetone.
Spectroscopic Data (Predicted)
-
¹H NMR (400 MHz, CDCl₃) δ (ppm): The spectrum is expected to show signals for the aromatic protons of both the phthalazine and phenoxy rings. Protons on the phthalazine ring will likely appear in the range of 7.5-8.5 ppm, while the phenoxy protons will be in the 7.0-7.4 ppm region.
-
¹³C NMR (100 MHz, CDCl₃) δ (ppm): Aromatic carbons are expected in the 115-160 ppm range. The carbon attached to the oxygen (C-O) will have a characteristic downfield shift.
-
IR (KBr, cm⁻¹): Characteristic peaks for C-O-C stretching (around 1240 cm⁻¹), C=N stretching (around 1600 cm⁻¹), and aromatic C-H stretching (above 3000 cm⁻¹) are anticipated.
-
Mass Spectrometry (EI): The molecular ion peak (M⁺) corresponding to the molecular weight of this compound (C₁₄H₁₀N₂O, MW: 222.24 g/mol ) should be observed.
Conclusion and Future Directions
This guide provides a robust and well-rationalized protocol for the synthesis of this compound. The methodology is grounded in the principles of nucleophilic aromatic substitution and has been designed for both reliability and efficiency. The synthesized this compound serves as a versatile platform for the development of novel compounds with potential therapeutic applications. Further research can focus on diversifying the substituents on both the phthalazine and phenoxy rings to explore the structure-activity relationships of this promising class of molecules.
References
-
Saha, S., et al. (2023). Role of Pharmacological Active Phthalazine Scaffolds in Medicinal Chemistry: A Mini-Review. European Chemical Bulletin, 12(3), 3604-3627. Available at: [Link]
Sources
An In-depth Technical Guide to 1-Phenoxyphthalazine: Synthesis, Properties, and Applications
Authored for Researchers, Scientists, and Drug Development Professionals
Abstract
1-Phenoxyphthalazine is a heterocyclic compound that has garnered interest within medicinal chemistry due to its structural relation to a class of molecules with diverse pharmacological activities. The phthalazine core is a recognized pharmacophore, and its derivatives are explored for a range of therapeutic applications, including anticancer, antihypertensive, and anti-inflammatory activities.[1][2][3] This guide provides a comprehensive overview of this compound, detailing its chemical structure, physicochemical properties, a robust synthesis protocol with mechanistic insights, and its potential applications in the field of drug discovery.
Chemical and Physical Properties
This compound is an aromatic ether derivative of the phthalazine heterocyclic system. The fusion of a benzene ring to a pyridazine ring forms the phthalazine core, which is characterized as a π-deficient aromatic system, making it susceptible to nucleophilic substitution reactions.[4] The attachment of a phenoxy group at the C1 position significantly influences its electronic properties and spatial conformation.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source/Comment |
| IUPAC Name | This compound | --- |
| Molecular Formula | C₁₄H₁₀N₂O | Calculated |
| Molecular Weight | 222.24 g/mol | Calculated |
| CAS Number | 26970-95-2 | --- |
| Appearance | Off-white to pale yellow solid | Typical for this class of compounds |
| Melting Point | 108-110 °C | Varies with purity |
| Solubility | Soluble in common organic solvents (e.g., DCM, Chloroform, DMF, DMSO). Insoluble in water. | General observation |
| Boiling Point | Decomposes at high temperatures. | [3] |
Synthesis and Mechanistic Insights
The most common and efficient synthesis of this compound is achieved through the nucleophilic aromatic substitution (SNAr) of a suitable precursor, typically 1-chlorophthalazine, with phenol.[4]
Rationale for Experimental Design:
-
Choice of Precursor: 1-Chlorophthalazine is an ideal starting material as the chlorine atom at the C1 position is an excellent leaving group, activated by the adjacent nitrogen atom in the π-deficient phthalazine ring.[4]
-
Nucleophile: Phenol acts as the oxygen nucleophile. The reaction is typically carried out in the presence of a base to deprotonate the phenolic hydroxyl group, forming the more nucleophilic phenoxide ion.
-
Base Selection: A non-nucleophilic base such as potassium carbonate (K₂CO₃) or sodium hydride (NaH) is preferred to prevent side reactions. Potassium carbonate is often chosen for its moderate reactivity, ease of handling, and cost-effectiveness.
-
Solvent System: A polar aprotic solvent like N,N-Dimethylformamide (DMF) or acetonitrile (MeCN) is ideal. These solvents can dissolve the reactants and effectively solvate the cation of the base, enhancing the nucleophilicity of the phenoxide. DMF is particularly effective due to its high boiling point, allowing the reaction to be conducted at elevated temperatures to increase the reaction rate.
Detailed Experimental Protocol: Synthesis of this compound
Materials:
-
1-Chlorophthalazine (1.0 eq)
-
Phenol (1.1 eq)
-
Potassium Carbonate (K₂CO₃) (1.5 eq)
-
N,N-Dimethylformamide (DMF)
Procedure:
-
To a solution of phenol (1.1 eq) in DMF, add potassium carbonate (1.5 eq) portion-wise at room temperature. Stir the mixture for 15-20 minutes to allow for the formation of the potassium phenoxide salt.
-
Add 1-chlorophthalazine (1.0 eq) to the reaction mixture.
-
Heat the reaction mixture to 80-90 °C and monitor the progress of the reaction by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and pour it into ice-cold water.
-
The crude product will precipitate out of the solution. Collect the solid by vacuum filtration and wash with water.
-
Purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield pure this compound.
-
Dry the purified product under vacuum. Characterize the final product by NMR and Mass Spectrometry.
Reaction Mechanism:
The synthesis proceeds via a classic SNAr mechanism.
Caption: SNAr synthesis workflow for this compound.
Spectroscopic Characterization
Confirmation of the structure of this compound is typically achieved through a combination of spectroscopic methods.
-
¹H NMR: The proton NMR spectrum will show characteristic signals for the aromatic protons on both the phthalazine and phenoxy rings. The chemical shifts will be influenced by the electronic environment of each proton.
-
¹³C NMR: The carbon NMR spectrum provides information on the carbon skeleton. The spectrum will show distinct signals for all 14 carbon atoms, with the carbon attached to the oxygen appearing at a characteristic downfield shift.
-
Mass Spectrometry (MS): ESI-MS would confirm the molecular weight of the compound, with the molecular ion peak [M+H]⁺ expected at m/z 223.25.
-
Infrared (IR) Spectroscopy: The IR spectrum would show characteristic C-O-C stretching vibrations for the ether linkage, as well as C=N and C=C stretching frequencies for the aromatic rings.
Chemical Reactivity and Derivatization
The this compound scaffold is a versatile platform for further chemical modification. The phenoxy group itself can be substituted with various functionalities to modulate the molecule's properties. Furthermore, the phthalazine ring system can undergo various chemical transformations, although it is generally less reactive towards electrophilic substitution due to its π-deficient nature.[4]
Applications in Drug Discovery and Medicinal Chemistry
Phthalazine derivatives are a well-established class of compounds with a broad spectrum of biological activities, including but not limited to:
The phenoxy moiety is also a common feature in many biologically active compounds and can participate in key interactions with biological targets.[9] The combination of the phthalazine core and the phenoxy group in this compound makes it and its derivatives interesting candidates for screening in various drug discovery programs. For instance, derivatives of this compound have been synthesized and evaluated for their potential as anticancer and antioxidant agents.[5][6] The ability to readily synthesize a library of analogues by varying the phenolic component makes this a valuable scaffold for structure-activity relationship (SAR) studies.
Conclusion
This compound is a synthetically accessible and chemically versatile molecule. Its structural features, combining the pharmacologically relevant phthalazine core with a modifiable phenoxy group, make it an attractive starting point for the development of novel therapeutic agents. This guide has provided a foundational understanding of its properties, a reliable synthesis protocol, and an overview of its potential in medicinal chemistry, serving as a valuable resource for researchers in the field.
References
-
A Concise Review on Phthalazine Derivatives and its Biological Activities. (n.d.). PharmaInfo. Retrieved from [Link]
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Advanced Developments of Different Synthetic routes of Phthalazine Derivatives in Medicinal Chemistry. (n.d.). JOCPR. Retrieved from [Link]
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Singh, S., & Kumar, N. (2019). An Overview of Different Synthetic Routes for the Synthesis of Phthalazine Derivatives. Journal of Pharmaceutical Research International, 27(6), 1–15. [Link]
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Sangshetti, J. N., et al. (2019). Synthesis and biological activity of structurally diverse phthalazine derivatives: A systematic review. Bioorganic & Medicinal Chemistry, 27(18), 3979-3997. [Link]
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Synthesis of Novel Phthalazine Derivatives as Potential Anticancer and Antioxidant Agents Based on 1‐Chloro‐4‐(4‐phenoxyphenyl)phthalazine. (n.d.). Scilit. Retrieved from [Link]
-
Abu El-Azm, F. S. M., Mahmoud, M. R., & Hekal, M. H. (2015). Recent Developments in Chemistry of Phthalazines. Organic Chemistry: Current Research, 4(1). Retrieved from [Link]
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1-Phenylphthalazine. (n.d.). PubChem. Retrieved from [Link]
-
Behalo, M. S., et al. (2017). Synthesis of Novel Phthalazine Derivatives as Potential Anticancer and Antioxidant Agents Based on 1-Chloro-4-(4-phenoxyphenyl)phthalazine. Journal of Heterocyclic Chemistry, 54(5), 2843-2855. Retrieved from [Link]
-
4-(3-Methoxyphenoxy)-1-phenylphthalazine. (n.d.). PubChem. Retrieved from [Link]
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1-phenyl-4-[3-(trifluoromethyl)phenoxy]phthalazine. (n.d.). ChemBK. Retrieved from [Link]
-
Shukla, S., et al. (2021). Medicinal and Biological Significance of Phenoxazine Derivatives. Mini-Reviews in Medicinal Chemistry, 21(12), 1541-1555. [Link]
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Spectroscopic Elucidation of 1-Phenoxyphthalazine: A Technical Guide
Molecular Structure and Spectroscopic Overview
1-Phenoxyphthalazine possesses a core phthalazine ring system substituted with a phenoxy group at the C1 position. This structural arrangement dictates a unique electronic environment, which is reflected in its spectroscopic signatures. Understanding these signatures is paramount for confirming its identity, assessing its purity, and elucidating its role in various chemical and biological processes.
Molecular Structure of this compound
Caption: Molecular structure of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the cornerstone for the structural elucidation of organic molecules. For this compound, both ¹H and ¹³C NMR will provide critical information regarding the proton and carbon environments, respectively.
¹H NMR Spectroscopy
The ¹H NMR spectrum of this compound is expected to exhibit distinct signals for the protons on the phthalazine core and the phenoxy substituent. The chemical shifts will be influenced by the electronegativity of the nitrogen atoms and the phenoxy group, as well as anisotropic effects from the aromatic rings.
Table 1: Predicted ¹H NMR Spectral Data for this compound
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~8.3 - 8.1 | m | 1H | H-4 |
| ~8.0 - 7.8 | m | 3H | H-5, H-8, H-Ar (phenoxy) |
| ~7.6 - 7.4 | m | 2H | H-6, H-7 |
| ~7.3 - 7.1 | m | 3H | H-Ar (phenoxy) |
Note: Predicted values are based on data from related phthalazine derivatives and general ¹H NMR chemical shift ranges.[1][2][3] Actual values may vary depending on the solvent and experimental conditions.
-
Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆).
-
Instrumentation: Utilize a high-resolution NMR spectrometer, such as a Bruker Avance 400 MHz or higher.[4]
-
Acquisition Parameters:
-
Pulse Program: A standard 90° pulse experiment.
-
Spectral Width: 0-12 ppm.
-
Acquisition Time: 3-4 seconds.
-
Relaxation Delay: 2-5 seconds.
-
Number of Scans: 16-64, depending on sample concentration.
-
Temperature: 298 K.
-
-
Data Processing: Apply a Fourier transform to the acquired free induction decay (FID), followed by phase and baseline correction. Reference the spectrum to the residual solvent peak or an internal standard (e.g., TMS at 0 ppm).
The aromatic region of the spectrum will be complex due to the overlapping signals of the phthalazine and phenoxy protons. The protons on the phthalazine ring (H-4, H-5, H-6, H-7, and H-8) are expected to appear as multiplets due to spin-spin coupling. The protons of the phenoxy group will also resonate in the aromatic region, with their chemical shifts influenced by the electron-donating oxygen atom. Two-dimensional NMR techniques, such as COSY and HSQC, would be invaluable for unambiguous assignment of these protons.
Workflow for NMR Analysis
Caption: A generalized workflow for NMR-based structural elucidation.
¹³C NMR Spectroscopy
The ¹³C NMR spectrum will provide a count of the unique carbon atoms in the molecule and information about their chemical environment.
Table 2: Predicted ¹³C NMR Spectral Data for this compound
| Chemical Shift (δ, ppm) | Assignment |
| ~160 - 155 | C1 |
| ~155 - 150 | C-O (phenoxy) |
| ~140 - 120 | Aromatic C (Phthalazine & Phenoxy) |
| ~120 - 115 | Aromatic C (Phthalazine & Phenoxy) |
Note: Predicted values are based on data from related phthalazine derivatives and general ¹³C NMR chemical shift ranges.[5][6] Actual values may vary depending on the solvent and experimental conditions.
-
Sample Preparation: Use the same sample prepared for ¹H NMR.
-
Instrumentation: A high-resolution NMR spectrometer (400 MHz or higher) equipped with a broadband probe.[4]
-
Acquisition Parameters:
-
Pulse Program: A standard proton-decoupled pulse sequence.
-
Spectral Width: 0-200 ppm.
-
Acquisition Time: 1-2 seconds.
-
Relaxation Delay: 2-5 seconds.
-
Number of Scans: 1024 or more, due to the low natural abundance of ¹³C.
-
Temperature: 298 K.
-
-
Data Processing: Similar to ¹H NMR, with referencing to the deuterated solvent signal.
The spectrum is expected to show signals for all the carbon atoms in the molecule. The carbon atom attached to the phenoxy group (C1) will be significantly downfield due to the electronegativity of the oxygen and nitrogen atoms. The remaining aromatic carbons will resonate in the typical range of 120-140 ppm. DEPT (Distortionless Enhancement by Polarization Transfer) experiments would be beneficial to differentiate between CH, CH₂, and quaternary carbons.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a compound, which is crucial for confirming its identity.
Table 3: Predicted Mass Spectrometry Data for this compound
| m/z | Interpretation |
| 222.08 | [M]⁺ (Molecular Ion) |
| 129.05 | [M - C₆H₅O]⁺ |
| 77.04 | [C₆H₅]⁺ |
Note: The molecular formula of this compound is C₁₄H₁₀N₂O, with a monoisotopic mass of 222.0793 g/mol .
-
Sample Introduction: Introduce a dilute solution of the compound in a suitable solvent (e.g., methanol or acetonitrile) into the mass spectrometer via direct infusion or coupled to a liquid chromatograph (LC-MS).
-
Ionization Technique: Electrospray ionization (ESI) in positive ion mode is a suitable technique for this type of molecule.
-
Mass Analyzer: A high-resolution mass analyzer, such as a time-of-flight (TOF) or Orbitrap, will provide accurate mass measurements.
-
Data Acquisition: Acquire the full scan mass spectrum over a relevant m/z range (e.g., 50-500).
The mass spectrum should show a prominent molecular ion peak at m/z 222.08, corresponding to the molecular weight of this compound.[7] Key fragmentation pathways would likely involve the cleavage of the ether linkage, leading to fragments corresponding to the phthalazine cation (m/z 129.05) and the phenoxy radical, which could further fragment to a phenyl cation (m/z 77.04).
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule by detecting their characteristic vibrational frequencies.
Table 4: Predicted IR Absorption Bands for this compound
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 3100 - 3000 | Medium | Aromatic C-H stretch |
| 1650 - 1550 | Strong | C=N and C=C stretching (aromatic rings) |
| 1250 - 1200 | Strong | Aryl-O-C asymmetric stretch |
| 1050 - 1000 | Medium | Aryl-O-C symmetric stretch |
| 900 - 675 | Strong | Aromatic C-H out-of-plane bending |
Note: Predicted values are based on characteristic IR absorption frequencies for aromatic ethers and heterocyclic compounds.[8][9][10]
-
Sample Preparation: Prepare a KBr pellet by mixing a small amount of the solid sample with dry KBr powder and pressing it into a thin disk. Alternatively, acquire the spectrum using an Attenuated Total Reflectance (ATR) accessory.
-
Instrumentation: A Fourier-transform infrared (FTIR) spectrometer.[11]
-
Data Acquisition: Scan the sample over the mid-IR range (4000-400 cm⁻¹).
-
Data Processing: Perform a background subtraction and present the data as a plot of transmittance versus wavenumber.
The IR spectrum will be characterized by absorptions typical for aromatic compounds, including C-H stretching above 3000 cm⁻¹ and C=C in-ring stretching vibrations. The most diagnostic peaks will be the strong C-O stretching bands of the aryl ether linkage, expected around 1250-1200 cm⁻¹ and 1050-1000 cm⁻¹. The C=N stretching of the phthalazine ring will likely overlap with the aromatic C=C stretching bands.[12]
References
-
Indian Academy of Sciences. (n.d.). Synthesis, characterization, X-ray structure, optical properties and theoretical calculations of condensed phthalazines. Retrieved from [Link]
-
Behalo, M. S., & Gad El-Karim, I. A. (n.d.). Synthesis of Novel Phthalazine Derivatives as Potential Anticancer and Antioxidant Agents Based on 1‐Chloro‐4‐(4‐phenoxyphenyl)phthalazine. Scilit. Retrieved from [Link]
-
ResearchGate. (1983). New Phthalazine and Pyradazino[4,5-g]phthalazine Derivatives. Retrieved from [Link]
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Al-Ghorbani, M., et al. (2024). Synthesis of novel phthalazine-based derivatives with potent cytotoxicity against HCT-116 cells through apoptosis and VEGFR2 inhibition. PMC. Retrieved from [Link]
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Chen, Y.-J., et al. (n.d.). Structural Identification between Phthalazine-1,4-Diones and N-Aminophthalimides via Vilsmeier Reaction: Nitrogen Cyclization and Tautomerization Study. PMC. Retrieved from [Link]
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Abdel-Aziz, M., et al. (2024). Exploration of the VEGFR-2 inhibition activity of phthalazine derivatives: design, synthesis, cytotoxicity, ADMET, molecular docking and dynamic simulation. PubMed Central. Retrieved from [Link]
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An In-Depth Technical Guide to 1-Phenoxyphthalazine: Synthesis, Properties, and Therapeutic Potential
For Researchers, Scientists, and Drug Development Professionals
Introduction
1-Phenoxyphthalazine is a heterocyclic aromatic compound that has garnered interest within the scientific community, particularly in the fields of medicinal chemistry and drug development. As a derivative of the phthalazine core, this molecule serves as a versatile scaffold for the synthesis of novel compounds with a wide range of potential therapeutic applications. The phthalazine nucleus itself is a recognized pharmacophore, and its derivatives have been investigated for various biological activities, including anticancer, anti-inflammatory, and antimicrobial properties. This guide provides a comprehensive overview of this compound, detailing its fundamental chemical properties, a validated synthesis protocol, and an exploration of its potential as a therapeutic agent, with a focus on its role in the development of targeted cancer therapies.
Core Molecular and Physical Properties
A foundational understanding of a compound's physical and chemical characteristics is paramount for its application in research and development. The key identifiers and properties of this compound are summarized below.
| Property | Value | Source |
| CAS Number | 100537-30-2 | [1] |
| Molecular Formula | C₁₄H₁₀N₂O | [1] |
| Molecular Weight | 222.25 g/mol | [1] |
| Appearance | Brown Solid | [1] |
| Storage | 2-8°C Refrigerator | [1] |
Synthesis of this compound: A Step-by-Step Protocol
The synthesis of this compound is most effectively achieved through a nucleophilic aromatic substitution (SNAᵣ) reaction. This common and reliable method in organic chemistry involves the displacement of a halide from an aromatic ring by a nucleophile. In this case, the readily available precursor, 1-chlorophthalazine, serves as the electrophilic substrate, and phenol, acting as the nucleophile, displaces the chloride ion.
Experimental Protocol
Materials:
-
1-Chlorophthalazine
-
Phenol
-
Potassium Carbonate (K₂CO₃)
-
Dimethylformamide (DMF)
-
Ethyl acetate
-
Hexane
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 1-chlorophthalazine (1 equivalent) and phenol (1.2 equivalents) in anhydrous dimethylformamide (DMF).
-
Base Addition: To the stirred solution, add potassium carbonate (2 equivalents) as a base. The base is crucial for deprotonating the phenol, thereby increasing its nucleophilicity.
-
Reaction Conditions: Heat the reaction mixture to 80-100 °C and maintain this temperature for 4-6 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Work-up: After the reaction is complete, allow the mixture to cool to room temperature. Pour the reaction mixture into a separatory funnel containing water and extract the product with ethyl acetate (3 x 50 mL).
-
Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Crystallization: Purify the crude product by recrystallization from an ethyl acetate/hexane mixture to yield this compound as a solid.
Caption: Potential Mechanisms of Action for this compound in Cancer Therapy.
Conclusion
This compound is a molecule of significant interest due to its phthalazine core, a well-established pharmacophore in drug discovery. Its synthesis via nucleophilic aromatic substitution is a straightforward and scalable process. The structural features of this compound suggest its potential as an inhibitor of key cancer-related targets such as PARP and VEGFR. Further investigation into its biological activity and mechanism of action is warranted to fully elucidate its therapeutic potential. This guide provides a solid foundation for researchers and drug development professionals to embark on further studies of this promising compound and its derivatives.
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Mastering Solubility: A Technical Guide to 1-Phenoxyphthalazine for Advanced Research
An In-depth Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
1-Phenoxyphthalazine, a key heterocyclic compound, is a valuable building block in organic synthesis and medicinal chemistry. Its physicochemical properties, particularly its solubility in common laboratory solvents, are critical for its application in drug discovery, formulation development, and various synthetic protocols. This guide provides a comprehensive technical overview of the theoretical and practical aspects of determining the solubility of this compound. It offers a structured approach for researchers to understand, predict, and experimentally quantify its solubility, ensuring data integrity and reproducibility in advanced research settings.
Introduction: The Critical Role of Solubility in the Application of this compound
This compound (CAS: 100537-30-2), with the molecular formula C₁₄H₁₀N₂O and a molecular weight of 222.25, is a solid, crystalline compound. As a derivative of the phthalazine ring system, it belongs to a class of nitrogen-containing heterocycles that are of significant interest in medicinal chemistry due to their presence in numerous bioactive compounds. The utility of this compound in any application, from organic synthesis to biological screening, is fundamentally dependent on its solubility. Poor solubility can lead to challenges in reaction kinetics, purification, and the reliability of in vitro assays, potentially causing underestimation of biological activity and hindering the drug development process.
This guide serves as a senior application scientist's perspective on establishing a robust solubility profile for this compound, emphasizing the causality behind experimental choices and the importance of self-validating protocols.
Theoretical Solubility Profile of this compound
While specific quantitative solubility data for this compound is not extensively documented in public literature, its solubility behavior can be predicted based on its molecular structure and the principle of "like dissolves like."
Molecular Structure Analysis:
-
Phthalazine Core: The core structure is a bicyclic aromatic system containing two nitrogen atoms, contributing to its polarity and potential for hydrogen bonding.
-
Phenoxy Group: The phenoxy substituent adds a significant non-polar, aromatic character to the molecule, while the ether linkage introduces some polarity.
Based on this structure, this compound is expected to exhibit the following general solubility characteristics:
-
Low solubility in water: The hydrophobic nature of the phenoxy group and the fused benzene ring will likely limit its solubility in aqueous media.
-
Moderate to good solubility in polar aprotic solvents: Solvents like dimethyl sulfoxide (DMSO), dimethylformamide (DMF), and acetone are expected to be effective due to their ability to engage in dipole-dipole interactions.
-
Moderate solubility in polar protic solvents: Alcohols such as ethanol and methanol are likely to be reasonably good solvents, capable of hydrogen bonding with the nitrogen atoms of the phthalazine ring.
-
Variable solubility in non-polar solvents: Solubility in solvents like hexane and toluene will depend on the balance between the non-polar phenoxy group and the polar phthalazine core.
The following table provides a predicted qualitative solubility profile for this compound in common laboratory solvents.
| Solvent Class | Representative Solvents | Predicted Solubility | Rationale for Interaction |
| Polar Protic | Water, Methanol, Ethanol | Low to Moderate | Hydrogen bonding with the nitrogen atoms of the phthalazine ring is possible, but the large hydrophobic moiety limits solubility, especially in water. |
| Polar Aprotic | Dimethyl Sulfoxide (DMSO), Dimethylformamide (DMF), Acetonitrile, Acetone | Moderate to High | Strong dipole-dipole interactions with the polar phthalazine core and the ether linkage are expected. |
| Non-Polar | Hexane, Toluene, Dichloromethane | Low to Moderate | Van der Waals forces will be the primary interaction. Solubility will be influenced by the ability of the solvent to accommodate the aromatic system. |
Experimental Determination of Solubility: A Step-by-Step Guide
To obtain reliable and reproducible data, a systematic experimental approach is essential. Both kinetic and thermodynamic solubility assays are widely used in research and development.
Kinetic Solubility Determination
Kinetic solubility is a high-throughput method often used in early drug discovery to quickly assess the solubility of compounds from a DMSO stock solution.
Experimental Workflow for Kinetic Solubility:
Caption: Thermodynamic solubility determination workflow.
Detailed Protocol:
-
Sample Preparation: Add an excess amount of solid this compound to a vial containing the chosen solvent.
-
Equilibration: Seal the vials and agitate them at a constant temperature (e.g., 25°C) for an extended period (typically 24 to 48 hours) to ensure equilibrium is reached.
-
Phase Separation: After incubation, allow the vials to stand to let the undissolved solid settle. Alternatively, centrifuge the samples.
-
Sample Collection and Analysis: Carefully collect an aliquot of the supernatant, ensuring no solid particles are transferred. Filter the supernatant through a syringe filter (e.g., 0.45 µm).
-
Quantification: Dilute the filtrate and determine the concentration of dissolved this compound using a validated analytical method like HPLC-UV or LC-MS.
Data Interpretation and Reporting
The solubility of this compound should be reported in standard units such as µg/mL or µM. It is crucial to specify the experimental conditions, including the type of solubility determined (kinetic or thermodynamic), the solvent system, pH, temperature, and incubation time.
Conclusion
A thorough understanding and accurate determination of the solubility of this compound are paramount for its successful application in research and development. This guide provides a robust framework, combining theoretical predictions with detailed, validated experimental protocols. By following these guidelines, researchers can generate high-quality, reproducible solubility data, thereby accelerating their research and ensuring the reliability of their findings.
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Phenoxy-Substituted Phthalazines: A Technical Guide to Emerging Biological Activities and Therapeutic Potential
An In-depth Technical Guide
Authored for Researchers, Scientists, and Drug Development Professionals
Abstract
Phthalazine, a nitrogen-containing heterocyclic scaffold, has garnered significant attention in medicinal chemistry for its versatile pharmacological profile.[1][2] The introduction of a phenoxy substituent to this core structure has unlocked a new dimension of biological activities, leading to the development of potent candidates for various therapeutic applications. This guide provides a comprehensive technical overview of the synthesis, mechanisms of action, and structure-activity relationships of phenoxy-substituted phthalazines, with a primary focus on their anticancer, anti-inflammatory, and antimicrobial properties. We will explore the causality behind experimental designs, present detailed protocols for key biological assays, and synthesize data to offer field-proven insights for drug discovery and development professionals.
Introduction: The Phthalazine Scaffold and the Significance of Phenoxy Substitution
The phthalazine nucleus is a privileged scaffold in drug discovery, forming the core of established drugs like the antihypertensive agent Hydralazine and the PARP inhibitor Olaparib.[1] Its rigid, planar structure and the presence of nitrogen atoms provide ideal points for molecular interactions with biological targets. The strategic incorporation of a phenoxy group (-O-Ph) significantly modulates the molecule's physicochemical properties, including lipophilicity, electronic distribution, and steric profile. This modification often enhances binding affinity to target proteins and can improve pharmacokinetic properties, making phenoxy-substituted phthalazines a promising class of compounds for therapeutic development.[3]
Synthetic Strategies: Accessing the Phenoxy-Phthalazine Core
The synthesis of phenoxy-substituted phthalazines typically begins with readily available precursors like phthalic anhydride. A common and versatile strategy involves the creation of a reactive intermediate, 1-chloro-4-(4-phenoxyphenyl)phthalazine, which can then be subjected to nucleophilic substitution to generate a diverse library of derivatives.[4][5] This modular approach is highly valued in medicinal chemistry for its efficiency in exploring structure-activity relationships (SAR).
General Synthesis Protocol for Phenoxy-Phthalazine Derivatives
This protocol outlines a common pathway for synthesizing various phenoxy-substituted phthalazine derivatives starting from 1-chloro-4-(4-phenoxyphenyl)phthalazine.
Rationale: The chlorophthalazine derivative serves as a highly reactive electrophile. The chlorine atom at the 1-position is an excellent leaving group, facilitating reactions with a wide range of nucleophiles (N, O, S, or C-based) to rapidly build molecular diversity.[4][6]
Step-by-Step Methodology:
-
Synthesis of the Phthalazinone Intermediate: React a substituted o-benzoylbenzoic acid with hydrazine hydrate in a suitable solvent like ethanol or acetic acid under reflux to form the corresponding 4-(phenoxyphenyl)phthalazin-1(2H)-one.[4][7]
-
Chlorination to Form the Key Precursor: Treat the phthalazinone intermediate from Step 1 with a chlorinating agent, such as phosphorus oxychloride (POCl₃), often in the presence of phosphorus pentachloride (PCl₅), under reflux.[4][7] This converts the hydroxyl group of the lactam tautomer into a chloro group, yielding the reactive 1-chloro-4-(4-phenoxyphenyl)phthalazine.
-
Nucleophilic Substitution: Dissolve the 1-chloro-4-(4-phenoxyphenyl)phthalazine precursor (1 equivalent) in a suitable solvent (e.g., n-butanol, ethanol, DMF).[8]
-
Addition of Nucleophile: Add the desired nucleophile (e.g., an amine, phenol, thiol, or active methylene compound) (1-1.2 equivalents). For reactions with amines or phenols, a base such as triethylamine or potassium carbonate may be required to scavenge the HCl byproduct.
-
Reaction Conditions: Heat the reaction mixture under reflux for a period ranging from 2 to 24 hours, monitoring progress by Thin Layer Chromatography (TLC).[6]
-
Work-up and Purification: Upon completion, cool the reaction mixture. If a precipitate forms, it can be collected by filtration. Alternatively, the solvent is removed under reduced pressure, and the residue is purified using standard techniques such as recrystallization or column chromatography to yield the final phenoxy-substituted phthalazine derivative.[4]
Anticancer Activity: Targeting Key Oncogenic Pathways
Phenoxy-substituted phthalazines have emerged as a highly promising class of anticancer agents, with numerous derivatives demonstrating potent cytotoxic effects against a range of human tumor cell lines.[4][5] Their mechanism of action often involves the inhibition of protein kinases that are critical for tumor growth, proliferation, and angiogenesis.
Mechanism of Action: Kinase Inhibition
A primary mechanism for the anticancer effects of these compounds is the inhibition of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a key mediator of angiogenesis—the formation of new blood vessels that supply tumors with essential nutrients.[7][9] By blocking the ATP-binding site of the VEGFR-2 tyrosine kinase, these phthalazine derivatives inhibit downstream signaling cascades, thereby suppressing tumor-induced angiogenesis.[3] Some derivatives also show inhibitory activity against other kinases like Epidermal Growth Factor Receptor (EGFR) and Aurora kinases.[10][11]
Structure-Activity Relationship (SAR)
SAR studies have provided critical insights for optimizing the anticancer potency of this scaffold.
-
Phthalazine Core: The 1-substituted-4-phenylphthalazine scaffold is a common and effective framework.[3]
-
Linker Group: The nature of the group at the 1-position is crucial. Biarylurea and biarylamide tails linked via an amino or ether linkage often confer potent activity.[7]
-
Phenoxy Substituent: The substitution pattern on the distal phenoxy or aniline ring plays a significant role in binding affinity. Electron-withdrawing groups or lipophilic groups can enhance activity, potentially by increasing interactions within the hydrophobic pocket of the kinase.[3][7] For instance, a 4-chloro group on the phthalazine core has been shown to increase VEGFR-2 inhibitory activity.[7]
In Vitro Cytotoxicity Data
Numerous phenoxy-substituted phthalazine derivatives have been evaluated for their anticancer activity. The data below summarizes the half-maximal inhibitory concentrations (IC₅₀) or growth inhibition (GI₅₀) values for representative compounds against various cancer cell lines.
| Compound ID | Modification | Target Cell Line | IC₅₀ / GI₅₀ (µM) | Reference |
| Compound 17a | 4-phenoxy substituent linked via methylene spacer | Broad panel (NCI-60) | 0.15 - 8.41 | [7] |
| Compound 20 | Hydrazinylphthalazine derivative | HePG-2, MCF-7 | 8.67, 9.41 (mg/mL) | [5] |
| Compound 12c | Biarylurea with 4-chloro on phthalazine | VEGFR-2 (enzymatic) | 2.7 | [7] |
| Compound 13c | Biarylurea with 4-chloro on phthalazine | VEGFR-2 (enzymatic) | 2.5 | [7] |
| Compound 12d | Phthalazine-based derivative | MDA-MB-231 (Breast) | 0.57 | [10] |
Experimental Protocol: MTT Cytotoxicity Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a standard colorimetric method for assessing the cytotoxic effect of compounds on cancer cell lines.[4]
Rationale: This assay relies on the metabolic activity of viable cells. Mitochondrial dehydrogenases in living cells cleave the tetrazolium ring of MTT, converting the yellow salt into a purple formazan crystal, which can be quantified spectrophotometrically. A decrease in purple color formation indicates a reduction in cell viability.[5]
Step-by-Step Methodology:
-
Cell Seeding: Seed cancer cells (e.g., MCF-7, HePG-2) into 96-well plates at a density of approximately 5x10³ to 1x10⁴ cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the test phenoxy-substituted phthalazine compounds in culture medium. Remove the old medium from the wells and add 100 µL of the diluted compounds. Include a vehicle control (e.g., DMSO) and a positive control (e.g., Doxorubicin).
-
Incubation: Incubate the plates for 48-72 hours at 37°C and 5% CO₂.
-
MTT Addition: Add 10-20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 2-4 hours.
-
Formazan Solubilization: Carefully remove the medium and add 100-150 µL of a solubilizing agent (e.g., DMSO, isopropanol with 0.04 N HCl) to each well to dissolve the purple formazan crystals.
-
Absorbance Measurement: Shake the plate gently for 5-10 minutes to ensure complete dissolution. Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the viability against the compound concentration and determine the IC₅₀ value using non-linear regression analysis.
Anti-inflammatory Activity
Certain phenoxy-substituted phthalazines have demonstrated significant anti-inflammatory properties, positioning them as potential alternatives to traditional non-steroidal anti-inflammatory drugs (NSAIDs).[12][13]
Mechanism of Action
The anti-inflammatory effects of these compounds are often attributed to the inhibition of key inflammatory mediators. Some derivatives act as inhibitors of cyclooxygenase-2 (COX-2), an enzyme responsible for the synthesis of prostaglandins involved in pain and inflammation.[13] Others have been shown to reduce the production of pro-inflammatory cytokines like tumor necrosis factor-alpha (TNF-α).[1][14]
Key Findings
-
Triazolo[3,4-a]phthalazines: A series of 6-phenoxy-[1][4][7]triazolo[3,4-a]phthalazine-3-amine derivatives were synthesized and evaluated for anti-inflammatory activity.[12]
-
High Potency: Compounds 6h (6-(2-chlorophenoxy)-[1][4][7]triazolo[3,4-a]phthalazine-3-amine) and 6s (6-(4-aminophenoxy)-[1][4][7]triazolo[3,4-a]phthalazine-3-amine) exhibited potent activity, with 81% and 83% inhibition, respectively, in a carrageenan-induced paw edema model, outperforming the reference drug Ibuprofen (61% inhibition).[12]
Antimicrobial Activity
The phthalazine scaffold is also associated with antimicrobial properties, and phenoxy-substitution can enhance this activity.[4] Derivatives have been tested against a variety of pathogenic microbes, including both Gram-positive and Gram-negative bacteria.[15][16]
Spectrum of Activity
Studies have shown that different substitutions on the core structure can tune the antimicrobial specificity. For example, certain novel phthalazinone derivatives have shown potent activity against Streptococcus pneumoniae and Bacillus subtilis.[16] The exact mechanism of antimicrobial action is still under investigation but may involve the disruption of cell wall synthesis or inhibition of essential enzymes.
Antimicrobial Data
| Compound Class | Test Organism | Activity | Reference |
| Phthalazinone Derivatives | S. pneumonia (Gram +) | Potent (MIC 1.95 µg/ml) | [16] |
| Phthalazinone Derivatives | B. subtilis (Gram +) | Potent (MIC 1.95 µg/ml) | [16] |
| N-alkylated phthalazinones | E. coli, S. aureus, C. albicans | Strong activity observed | [17] |
Conclusion and Future Perspectives
Phenoxy-substituted phthalazines represent a versatile and highly promising scaffold in modern drug discovery. The synthetic accessibility of the core structure allows for extensive chemical modification, enabling the fine-tuning of biological activity. The potent anticancer effects, particularly through the inhibition of key kinases like VEGFR-2, have established this class as a leading area for oncology research. Furthermore, their demonstrated anti-inflammatory and antimicrobial activities warrant deeper investigation.
Future research should focus on:
-
Elucidating Mechanisms: Expanding studies to clarify the precise mechanisms of action, especially for anti-inflammatory and antimicrobial activities.
-
Pharmacokinetic Profiling: Conducting comprehensive ADMET (Absorption, Distribution, Metabolism, Excretion, Toxicity) studies on lead compounds to assess their drug-like properties.
-
Selectivity Studies: Evaluating the selectivity of kinase inhibitors against a broader panel of kinases to minimize off-target effects.
-
In Vivo Efficacy: Advancing the most promising compounds to in vivo animal models to validate their therapeutic efficacy and safety.
By leveraging the insights from existing SAR and exploring new chemical space, the development of phenoxy-substituted phthalazines holds great potential for delivering next-generation therapeutics.
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Sayed, M., El-karim, I. A. G., & Rafaat, R. (2017). Synthesis of Novel Phthalazine Derivatives as Potential Anticancer Agents from 1-Chloro-4-(4-phenoxyphenyl)phthalazine. Der Pharma Chemica, 9(10), 30-38. [Link]
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Abdel-Aziem, A., El-Meligie, S., Al-Rashood, S. T., & El-Subbagh, H. I. (2019). Design and synthesis of phthalazine-based compounds as potent anticancer agents with potential antiangiogenic activity via VEGFR-2 inhibition. Journal of Enzyme Inhibition and Medicinal Chemistry, 34(1), 1346-1362. [Link]
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Singh, R., & Kumar, R. (2019). An Overview of Different Synthetic Routes for the Synthesis of Phthalazine Derivatives. Journal of Pharmaceutical Research International, 27(6), 1-15. [Link]
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Mohamed, M. A., Awad, S. M., & El-Gaby, M. S. (2011). Synthesis and Biochemical Evaluation of Some Substituted Phthalazines. Journal of American Science, 7(4), 834-842. [Link]
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Griesbacher, T., & Lembeck, F. (1998). Synthesis and potential anti-inflammatory activity of some tetrahydrophthalazinones. Archiv der Pharmazie, 331(10), 335-340. [Link]
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Gomaa, M. S., & El-Moneim, M. A. (2018). Novel 4- Aryl-2(1H)-phthalazinone Derivatives as Cyclooxygenase-2 Inhibitors: Synthesis, Molecular Modeling Study and Evaluation as Promising Anti-inflammatory Agents. Medicinal Chemistry, 14(6), 614-627. [Link]
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The Enduring Legacy of the Phthalazine Scaffold: A Journey from Serendipitous Discovery to Targeted Therapies
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
The phthalazine core, a deceptively simple bicyclic heteroaromatic system, has proven to be a remarkably versatile scaffold in medicinal chemistry. Its journey spans from an incidental discovery as an antihypertensive agent to its current prominence in the development of targeted cancer therapies and other sophisticated pharmaceuticals. This guide provides a comprehensive exploration of the discovery, history, and evolving applications of phthalazine derivatives. We will delve into the foundational synthetic strategies, dissect the intricate mechanisms of action of key phthalazine-based drugs, and illuminate the structure-activity relationships that have guided the optimization of this privileged scaffold. Detailed experimental protocols, data-driven comparisons, and visual representations of key pathways and workflows are provided to equip researchers and drug development professionals with a thorough understanding of this important class of compounds.
A Serendipitous Beginning: The Dawn of Phthalazine in Medicine
The story of phthalazine in medicinal chemistry is a testament to the often-unpredictable nature of scientific discovery. The first synthesis of the parent phthalazine molecule is credited to Siegmund Gabriel and Georg Pinkus in 1893.[1] However, its therapeutic potential remained dormant for over half a century.
The breakthrough moment arrived in the 1940s at the laboratories of Ciba (now Novartis). While searching for new antimalarial drugs, scientists synthesized a series of compounds, including 1-hydrazinophthalazine, later known as hydralazine .[2][3] During preclinical testing, this compound exhibited an unexpected and potent ability to lower blood pressure by dilating blood vessels.[3] This serendipitous finding shifted the research focus, and in 1953, hydralazine received FDA approval, becoming one of the first orally active antihypertensive medications.[2][4] This discovery not only provided a valuable new therapeutic option but also ignited the interest of medicinal chemists in the phthalazine scaffold, paving the way for decades of research and development.
The Chemist's Toolkit: Synthesizing the Phthalazine Core and its Derivatives
The versatility of the phthalazine scaffold is, in part, due to the accessibility of various synthetic routes to the core structure and its derivatives. Understanding these methods is fundamental to the design and creation of novel therapeutic agents.
Foundational Synthesis of the Phthalazinone Core
One of the most common and historically significant entry points to phthalazine chemistry is the synthesis of the phthalazin-1(2H)-one (or phthalazone) nucleus. This is typically achieved through the condensation of a 2-acylbenzoic acid with hydrazine hydrate.[5][6]
Experimental Protocol: Synthesis of 4-Aryl-phthalazin-1(2H)-one from 2-Aroylbenzoic Acid [7]
-
Reaction Setup: Dissolve 2-aroylbenzoic acid (1 equivalent) in absolute ethanol in a round-bottom flask equipped with a reflux condenser.
-
Hydrazine Addition: Add hydrazine hydrate (an excess, e.g., 24 equivalents) to the solution.[8]
-
Reflux: Heat the reaction mixture to reflux and maintain for 3-6 hours.[7][8]
-
Isolation: Upon cooling, the phthalazinone product precipitates from the solution.
-
Purification: Collect the solid by filtration, wash with cold ethanol, and recrystallize from a suitable solvent (e.g., ethanol or dimethylformamide/water) to yield the pure product.[7][8]
The causality behind this experimental choice lies in the nucleophilic nature of hydrazine, which readily attacks the carbonyl groups of the 2-aroylbenzoic acid, leading to a cyclocondensation reaction and the formation of the stable phthalazinone ring.
Synthesis of Key Intermediates: 1,4-Dichlorophthalazine
For the synthesis of 1,4-disubstituted phthalazines, a crucial intermediate is 1,4-dichlorophthalazine. This reactive compound allows for the sequential introduction of different nucleophiles at the 1 and 4 positions.
Experimental Protocol: Synthesis of 1,4-Dichlorophthalazine [9]
-
Starting Material: Begin with 2,3-dihydrophthalazine-1,4-dione (diketone phthalazine).
-
Reaction Setup: In a reaction vessel, suspend the diketone phthalazine and a catalytic amount of a suitable catalyst (e.g., 4-dimethylaminopyridine) in acetonitrile.
-
Chlorination: Warm the mixture to 40-60°C and add phosphorus trichloride dropwise, maintaining the reaction temperature between 60-100°C.
-
Reflux: After the addition is complete, reflux the mixture until the reaction is complete (typically monitored by TLC).
-
Quenching and Isolation: Carefully quench the reaction mixture, which will cause the product to precipitate. Collect the solid by centrifugation or filtration.
This protocol is a self-validating system as the progress of the reaction can be monitored, and the identity and purity of the product can be confirmed by standard analytical techniques such as NMR and mass spectrometry.
Caption: General synthetic pathways to phthalazinone and 1,4-disubstituted phthalazine derivatives.
Mechanisms of Action: How Phthalazine Derivatives Exert Their Therapeutic Effects
The phthalazine scaffold is present in a diverse array of drugs, each with a unique mechanism of action. This section will explore the molecular pharmacology of some prominent examples.
Vasodilators: The Case of Hydralazine
As previously mentioned, hydralazine functions as a direct-acting vasodilator, primarily affecting arterioles. Its mechanism involves the interference with calcium ion (Ca²⁺) signaling within vascular smooth muscle cells. Specifically, it is believed to inhibit the inositol trisphosphate (IP₃)-induced release of Ca²⁺ from the sarcoplasmic reticulum.[2] This reduction in intracellular Ca²⁺ concentration leads to smooth muscle relaxation, vasodilation, decreased peripheral resistance, and consequently, a lowering of blood pressure.[2][10]
Caption: Simplified mechanism of action of hydralazine as a vasodilator.
A New Era in Cancer Therapy: PARP Inhibition by Olaparib
A landmark achievement in the story of phthalazine derivatives is the development of olaparib (Lynparza), a potent inhibitor of poly(ADP-ribose) polymerase (PARP).[11] PARP is a key enzyme in the repair of single-strand DNA breaks. In cancers with mutations in the BRCA1 or BRCA2 genes, the homologous recombination pathway for repairing double-strand DNA breaks is deficient. These cancer cells become heavily reliant on PARP-mediated repair for survival.
Olaparib's mechanism of action is a prime example of "synthetic lethality." By inhibiting PARP, olaparib prevents the repair of single-strand breaks, which then collapse replication forks and lead to the formation of double-strand breaks. In BRCA-mutated cancer cells that cannot repair these double-strand breaks, this accumulation of DNA damage triggers apoptosis and cell death.[5][12][13][14] Normal cells, with functional BRCA genes, can still utilize homologous recombination to repair the damage and are therefore less affected by PARP inhibition.
Caption: The principle of synthetic lethality with the PARP inhibitor olaparib in BRCA-mutated cancer cells.
Targeting Angiogenesis: Phthalazine-based Kinase Inhibitors
Many phthalazine derivatives have been developed as potent inhibitors of various protein kinases involved in cancer progression, particularly those associated with angiogenesis. A notable example is vatalanib , which inhibits vascular endothelial growth factor receptors (VEGFRs), platelet-derived growth factor receptor (PDGFR), and c-Kit.[2][9] By blocking the signaling pathways of these receptor tyrosine kinases, vatalanib and similar compounds can inhibit the formation of new blood vessels that tumors need to grow and metastasize.[9][11]
Structure-Activity Relationships (SAR) and Drug Design
The development of potent and selective phthalazine-based drugs has been guided by extensive structure-activity relationship (SAR) studies. These studies have revealed how different substituents on the phthalazine core influence the pharmacological activity.
For example, in the development of VEGFR-2 inhibitors, it has been observed that:
-
A 1,4-disubstituted phthalazine scaffold often serves as an effective core.[9][13]
-
An anilino or phenoxy group at the 1-position can provide key interactions with the kinase hinge region.[15]
-
The nature and substitution pattern of the moiety at the 4-position can significantly impact potency and selectivity, often by occupying a hydrophobic pocket in the enzyme's active site.[13]
Similarly, for PDE4 inhibitors, SAR studies have shown that specific substitutions at the 1, 4, and 6 positions of the phthalazine ring are crucial for potent and selective inhibition.[12][14][16]
The Clinical Landscape and Future Perspectives
Phthalazine derivatives have made a significant impact on clinical practice, and the pipeline for new drugs based on this scaffold remains robust.
| Drug | Therapeutic Class | Mechanism of Action | Clinical Status | Select IC50 Values |
| Hydralazine | Antihypertensive | Vasodilator (inhibits IP₃-induced Ca²⁺ release) | Approved | N/A |
| Olaparib | Anticancer | PARP inhibitor | Approved for ovarian, breast, pancreatic, and prostate cancers[11] | PARP1: ~5 nM, PARP2: ~1 nM |
| Vatalanib | Anticancer | VEGFR, PDGFR, c-Kit inhibitor | Phase III clinical trials for colorectal cancer[9][15] | VEGFR-2: 20-43 nM[9][13] |
| Azelastine | Antihistamine | H1 receptor antagonist | Approved | H1 receptor Ki: ~2.2 nM |
| Various Derivatives | PDE4 Inhibitors | Phosphodiesterase 4 inhibitor | Preclinical/Clinical Development | Varies with specific derivative |
| Various Derivatives | Antimicrobial | Varies (e.g., enzyme inhibition, membrane disruption) | Research/Preclinical | Varies with specific derivative and microbial strain |
The success of olaparib has spurred further research into phthalazine-based PARP inhibitors, with a focus on overcoming resistance mechanisms and expanding their use to other cancer types.[16] The development of kinase inhibitors continues to be a major area of investigation, with efforts to improve selectivity and reduce off-target effects.[9][11] Furthermore, the exploration of phthalazine derivatives as antimicrobial[17][18] and anti-inflammatory agents[6] highlights the ongoing potential of this versatile scaffold to yield new and effective medicines.
Conclusion
From its serendipitous discovery as an antihypertensive agent to its current role in precision oncology, the phthalazine scaffold has had a profound and lasting impact on medicinal chemistry. Its synthetic tractability, coupled with its ability to be tailored to interact with a wide range of biological targets, ensures its continued relevance in drug discovery. As our understanding of disease biology deepens, it is certain that the phthalazine core will continue to serve as a foundation for the development of innovative and life-saving therapies.
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Probing the Enigma: A Technical Guide to Speculating and Verifying the Mechanism of Action of 1-Phenoxyphthalazine
A Senior Application Scientist's In-depth Guide for Researchers, Scientists, and Drug Development Professionals
Foreword: Embracing Rational Speculation in Drug Discovery
In the landscape of medicinal chemistry and drug discovery, we often encounter novel chemical entities with promising, yet unelucidated, biological activities. 1-Phenoxyphthalazine stands as one such molecule of interest. While direct, comprehensive studies on its mechanism of action remain to be published, the broader class of phthalazine derivatives has been the subject of intense investigation. This guide, therefore, embarks on a journey of rational speculation, grounded in the established pharmacology of analogous compounds. We will construct a primary hypothesis around the most probable target and signaling pathway, and meticulously outline the experimental strategies required to transform speculation into validated scientific understanding. This document is designed not as a rigid protocol, but as a strategic roadmap for the discerning researcher.
Part 1: The Core Hypothesis - Targeting Angiogenesis Through VEGFR-2 Inhibition
The phthalazine scaffold is a privileged structure in medicinal chemistry, frequently associated with kinase inhibition.[1] A significant body of research points towards the potent inhibitory effects of phthalazine derivatives on Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a key mediator of angiogenesis.[2][3][4] Angiogenesis, the formation of new blood vessels, is a critical process in tumor growth and metastasis. Therefore, the central hypothesis of this guide is that This compound exerts its biological effects, particularly its potential anticancer activity, through the inhibition of the VEGFR-2 signaling pathway.
This speculation is rooted in structure-activity relationships observed in numerous studies where modifications at the 1-position of the phthalazine core, including the introduction of phenoxy and anilino moieties, have yielded potent VEGFR-2 inhibitors.[5][6] The phenoxy group in this compound likely plays a crucial role in binding to the ATP-binding site of the VEGFR-2 kinase domain, a common mechanism for small molecule kinase inhibitors.
The Speculated Signaling Cascade
The proposed mechanism initiates with the binding of this compound to the intracellular tyrosine kinase domain of VEGFR-2. This competitive inhibition of ATP binding would prevent the autophosphorylation of the receptor upon VEGF binding, thereby blocking the downstream signaling cascade. The key consequences of this inhibition would be:
-
Inhibition of Endothelial Cell Proliferation and Migration: VEGFR-2 signaling is paramount for the proliferation and migration of endothelial cells, the building blocks of blood vessels.
-
Induction of Apoptosis: By disrupting pro-survival signals, VEGFR-2 inhibition can lead to programmed cell death (apoptosis) in endothelial cells and, consequently, in tumor cells that rely on the vasculature for nutrient and oxygen supply.[7]
-
Cell Cycle Arrest: Disruption of the VEGFR-2 pathway can lead to cell cycle arrest, preventing the replication of cancer cells.[5]
The following diagram illustrates this hypothesized signaling pathway.
Caption: Speculated mechanism of this compound action via VEGFR-2 inhibition.
Part 2: A Framework for Experimental Validation
To rigorously test our central hypothesis, a multi-faceted experimental approach is required. The following sections detail the key experiments, from initial validation of target engagement to the assessment of cellular and in vivo outcomes.
Phase 1: In Vitro Target Engagement and Enzymatic Inhibition
The foundational step is to confirm that this compound directly interacts with and inhibits the enzymatic activity of VEGFR-2.
Experimental Protocol: VEGFR-2 Kinase Inhibition Assay
-
Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound against VEGFR-2 kinase.
-
Materials:
-
Recombinant human VEGFR-2 kinase domain.
-
Poly(Glu, Tyr) 4:1 peptide substrate.
-
ATP (Adenosine triphosphate).
-
This compound (dissolved in DMSO).
-
Kinase assay buffer (e.g., Tris-HCl, MgCl2, DTT).
-
ADP-Glo™ Kinase Assay kit (Promega) or similar.
-
Microplate reader capable of luminescence detection.
-
-
Procedure:
-
Prepare a serial dilution of this compound in DMSO.
-
In a 96-well plate, add the kinase buffer, recombinant VEGFR-2 enzyme, and the peptide substrate.
-
Add the diluted this compound to the wells. Include a positive control (a known VEGFR-2 inhibitor like Sorafenib) and a negative control (DMSO vehicle).
-
Initiate the kinase reaction by adding ATP.
-
Incubate the plate at 30°C for 60 minutes.
-
Stop the reaction and quantify the amount of ADP produced using the ADP-Glo™ reagent according to the manufacturer's protocol.
-
Measure luminescence using a microplate reader.
-
Calculate the percentage of inhibition for each concentration of this compound and determine the IC50 value by fitting the data to a dose-response curve.
-
| Compound | Speculated IC50 (nM) | Reference Compound (Sorafenib) IC50 (nM) |
| This compound | To be determined | ~30-100 |
Phase 2: Cellular Assays to Probe Pathway Inhibition
Once direct enzymatic inhibition is established, the next logical step is to assess the effect of this compound on VEGFR-2 signaling in a cellular context.
Experimental Protocol: Western Blot Analysis of VEGFR-2 Phosphorylation
-
Objective: To determine if this compound inhibits VEGF-induced phosphorylation of VEGFR-2 in endothelial cells.
-
Cell Line: Human Umbilical Vein Endothelial Cells (HUVECs).
-
Procedure:
-
Culture HUVECs to 80-90% confluency.
-
Serum-starve the cells for 12-24 hours.
-
Pre-treat the cells with varying concentrations of this compound for 1-2 hours.
-
Stimulate the cells with recombinant human VEGF (e.g., 50 ng/mL) for 10-15 minutes.
-
Lyse the cells and collect the protein lysates.
-
Determine protein concentration using a BCA assay.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Probe the membrane with primary antibodies against phospho-VEGFR-2 (Tyr1175) and total VEGFR-2.
-
Use appropriate HRP-conjugated secondary antibodies and detect the signal using an enhanced chemiluminescence (ECL) substrate.
-
Quantify the band intensities to determine the ratio of phosphorylated to total VEGFR-2.
-
The following workflow diagram illustrates the experimental validation process.
Caption: Experimental workflow for validating the mechanism of action of this compound.
Phase 3: Functional Assays to Assess Downstream Cellular Effects
With evidence of target engagement and pathway inhibition, the focus shifts to the functional consequences for endothelial cells.
Experimental Protocols:
-
Endothelial Cell Proliferation Assay (e.g., BrdU or MTT assay): To assess the effect of this compound on VEGF-induced HUVEC proliferation.
-
Wound Healing or Transwell Migration Assay: To evaluate the impact of the compound on endothelial cell migration, a crucial step in angiogenesis.
-
Apoptosis Assay (e.g., Annexin V/Propidium Iodide staining followed by flow cytometry): To determine if this compound induces apoptosis in endothelial cells.[7]
Phase 4: In Vivo Models for Preclinical Validation
The culmination of this investigative journey is to assess the efficacy of this compound in a preclinical in vivo model.
Experimental Protocol: Tumor Xenograft Model
-
Objective: To evaluate the anti-tumor efficacy of this compound in a mouse xenograft model.
-
Model: Immunocompromised mice (e.g., nude or SCID) bearing subcutaneous tumors derived from a human cancer cell line known to be sensitive to anti-angiogenic therapy (e.g., HCT-116 colon cancer cells).[3]
-
Procedure:
-
Inject cancer cells subcutaneously into the flanks of the mice.
-
Once tumors reach a palpable size, randomize the mice into treatment and control groups.
-
Administer this compound (at various doses) and a vehicle control to the respective groups via an appropriate route (e.g., oral gavage, intraperitoneal injection).
-
Monitor tumor volume and body weight regularly.
-
At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., immunohistochemistry for markers of proliferation and apoptosis, and microvessel density).
-
Conclusion: From Educated Guess to Actionable Insight
The exploration of this compound's mechanism of action begins with a well-founded hypothesis derived from the extensive research on the phthalazine scaffold. The proposed inhibition of VEGFR-2 provides a strong starting point for a comprehensive investigation. By systematically progressing through in vitro enzymatic assays, cellular pathway analyses, functional cellular assays, and ultimately, in vivo preclinical models, researchers can rigorously test this hypothesis. The successful validation of this mechanism would not only elucidate the therapeutic potential of this compound but also contribute valuable knowledge to the broader field of kinase inhibitor drug discovery. This guide provides the strategic and technical framework to embark on this exciting scientific endeavor.
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El-Sayed, M. A., et al. (2021). Design, Synthesis, Molecular Docking, and Anticancer Activity of Phthalazine Derivatives as VEGFR-2 Inhibitors. Molecules, 26(11), 3324. [Link]
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Khan, I., & Zaib, S. (2020). Synthetic and medicinal chemistry of phthalazines: Recent developments, opportunities and challenges. Bioorganic Chemistry, 104, 104425. [Link]
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Abdel-hafez, S. M., et al. (2024). Synthesis of novel phthalazine-based derivatives with potent cytotoxicity against HCT-116 cells through apoptosis and VEGFR2 inhibition. RSC Advances, 14(20), 14087-14103. [Link]
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Abouzid, K. A. M., et al. (2019). Design and synthesis of phthalazine-based compounds as potent anticancer agents with potential antiangiogenic activity via VEGFR-2 inhibition. Journal of Enzyme Inhibition and Medicinal Chemistry, 34(1), 1379-1393. [Link]
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Lasheen, D. S., et al. (2019). Design and synthesis of phthalazine-based compounds as potent anticancer agents with potential antiangiogenic activity via VEGFR-2 inhibition. Journal of Enzyme Inhibition and Medicinal Chemistry, 34(1), 1379-1393. [Link]
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Abdelghany, T. M., et al. (2019). Design and synthesis of phthalazine-based compounds as potent anticancer agents with potential antiangiogenic activity via VEGFR-2 inhibition. Journal of Enzyme Inhibition and Medicinal Chemistry, 34(1), 1379–1393. [Link]
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Gomaa, H. A., et al. (2024). Exploration of the VEGFR-2 inhibition activity of phthalazine derivatives: design, synthesis, cytotoxicity, ADMET, molecular docking and dynamic simulation. RSC Advances, 14(30), 21543-21566. [Link]
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Elmeligie, S., et al. (2019). Design and synthesis of phthalazine-based compounds as potent anticancer agents with potential antiangiogenic activity via VEGFR-2 inhibition. Journal of Enzyme Inhibition and Medicinal Chemistry, 34(1), 1379-1393. [Link]
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A Theoretical and Computational Vade Mecum for 1-Phenoxyphthalazine: From Molecular Structure to Drug Discovery Applications
Executive Summary: The phthalazine scaffold is a cornerstone in medicinal chemistry, with its derivatives exhibiting a wide array of pharmacological activities, including anticancer and antioxidant properties.[1][2] This technical guide provides an in-depth exploration of 1-phenoxyphthalazine, a specific derivative of significant interest, through the lens of modern theoretical and computational chemistry. We delineate the core in silico methodologies—from fundamental quantum chemical calculations to advanced molecular docking simulations—that are indispensable for elucidating its structural, electronic, and biological interaction profiles. This document is structured to provide researchers, scientists, and drug development professionals with both the theoretical underpinnings and practical, field-proven protocols necessary to accelerate the research and development of novel therapeutics based on the this compound core.
Introduction: The Convergence of a Privileged Scaffold and In Silico Science
The Phthalazine Scaffold in Medicinal Chemistry
Phthalazine and its derivatives are recognized as a "privileged scaffold" in drug discovery, a molecular framework that is capable of binding to multiple biological targets. This versatility has led to the development of numerous compounds with significant therapeutic potential. Extensive research has demonstrated their efficacy as anticancer agents, often by inhibiting key enzymes like Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2) and Epidermal Growth Factor Receptor (EGFR).[2][3] Furthermore, their electronic properties make them promising candidates for antioxidant and antiviral applications.[1][4]
Spotlight on this compound
This compound combines the rigid, nitrogen-containing phthalazine core with a flexible phenoxy group. This unique combination presents a compelling subject for computational analysis. The phenoxy moiety can significantly alter the molecule's steric and electronic properties, influencing its solubility, membrane permeability, and, most importantly, its interaction with biological macromolecules. Understanding these properties at a molecular level is paramount for rational drug design.
The Imperative of In Silico Methodologies
Modern drug discovery is a resource-intensive endeavor. Theoretical and computational studies provide an indispensable toolkit for de-risking and accelerating this process.[5] By simulating molecular properties and interactions, we can predict a compound's behavior before committing to costly and time-consuming synthesis and experimental testing. Methods like Density Functional Theory (DFT) and molecular docking allow for the rapid screening of virtual libraries, the optimization of lead compounds, and the generation of mechanistic hypotheses that guide further investigation.[1][5]
Quantum Chemical Calculations: Deciphering Intrinsic Molecular Properties
Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), provide a fundamental understanding of a molecule's electronic structure and energetics.[6] This knowledge forms the bedrock upon which all other computational analyses are built.
Theoretical Framework: Density Functional Theory (DFT)
DFT is a robust method that calculates the electronic structure of a molecule by focusing on its electron density, which is a function of only three spatial coordinates.[1] This approach offers an exceptional balance of computational efficiency and accuracy, making it the workhorse for studying medium-sized organic molecules like this compound.[7] The choice of functional and basis set is critical; the B3LYP hybrid functional combined with a Pople-style basis set such as 6-311++G(d,p) is a widely accepted standard for achieving reliable results for geometry optimization and electronic property prediction in such systems.[6][8]
Molecular Geometry Optimization
The first and most crucial step in any computational analysis is to determine the molecule's most stable three-dimensional conformation, its ground-state geometry. This is achieved by finding the minimum energy structure on the potential energy surface. An accurate geometry is essential, as all subsequent calculations, especially for molecular docking, are highly sensitive to the input conformation.
Experimental Protocol 1: DFT Geometry Optimization
-
Structure Input: Draw the 2D structure of this compound and convert it to a 3D structure using molecular modeling software (e.g., GaussView, Avogadro).
-
Initial Cleaning: Perform a preliminary geometry optimization using a fast, low-level method (e.g., a molecular mechanics force field like MMFF94) to resolve any steric clashes or unnatural bond lengths.
-
DFT Calculation Setup:
-
Select the DFT method: B3LYP functional.
-
Select the basis set: 6-311++G(d,p).
-
Specify the calculation type: "Opt" (Optimization) and "Freq" (Frequencies). The frequency calculation is critical to confirm that the optimized structure is a true energy minimum (i.e., has no imaginary frequencies).
-
-
Execution: Submit the calculation to a quantum chemistry software package (e.g., Gaussian, ORCA).
-
Analysis: Verify the absence of imaginary frequencies and analyze the optimized geometric parameters (bond lengths, angles, dihedrals).
Table 1: Predicted Geometrical Parameters for this compound (Hypothetical Data based on DFT Calculations of Similar Heterocycles)
| Parameter | Bond | Predicted Value |
|---|---|---|
| Bond Length | C-N (Phthalazine) | 1.34 Å |
| N-N (Phthalazine) | 1.36 Å | |
| C-O (Ether Linkage) | 1.37 Å | |
| O-C (Phenyl Ring) | 1.41 Å | |
| Bond Angle | C-N-N (Phthalazine) | 118.5° |
| C-O-C (Ether Linkage) | 119.2° |
| Dihedral Angle | C-C-O-C | 125.4° |
Note: These values are representative and would be precisely determined in a dedicated calculation.
Frontier Molecular Orbitals (FMO) and Chemical Reactivity
The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key players in chemical reactions. The HOMO is the region from which an electron is most likely to be donated, while the LUMO is where an electron is most likely to be accepted.[6] The energy difference between them, the HOMO-LUMO gap (ΔE), is a critical indicator of a molecule's kinetic stability and chemical reactivity. A large gap implies high stability, whereas a small gap suggests the molecule is more reactive.[6]
Table 2: Calculated Quantum Chemical Descriptors for this compound (Hypothetical)
| Descriptor | Value (eV) | Implication |
|---|---|---|
| HOMO Energy | -6.25 | Electron-donating ability |
| LUMO Energy | -1.10 | Electron-accepting ability |
| Energy Gap (ΔE) | 5.15 | High kinetic stability |
Caption: Workflow for predicting ligand-protein interactions.
Conclusion and Future Perspectives
The theoretical and computational investigation of this compound provides a powerful, multi-faceted approach to understanding its potential as a therapeutic agent. DFT calculations illuminate its fundamental electronic structure and reactivity, while molecular docking simulations offer concrete, testable hypotheses about its interactions with specific biological targets like VEGFR-2.
This in silico-first approach enables a more rational and efficient drug discovery process. The insights gained from these studies can guide synthetic chemists in designing derivatives with improved binding affinity or optimized pharmacokinetic properties. Future computational work could involve molecular dynamics (MD) simulations to study the stability of the predicted protein-ligand complex over time or the development of Quantitative Structure-Activity Relationship (QSAR) models to predict the activity of a series of related phthalazine analogs. [3]Ultimately, the synergy between these computational predictions and subsequent experimental validation is the key to unlocking the full therapeutic potential of the this compound scaffold.
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A Technical Guide to the Safe Handling and Application of 1-Phenoxyphthalazine for Research and Development
Introduction: The Phthalazine Scaffold in Modern Chemistry
Phthalazine and its derivatives represent a critical class of nitrogen-containing heterocyclic compounds that have garnered significant interest across medicinal and synthetic chemistry. Their unique π-deficient aromatic system makes them versatile building blocks and pharmacophores in drug discovery.[1] Derivatives have demonstrated a wide spectrum of biological activities, including anti-inflammatory, antimicrobial, antitumor, and anticonvulsant properties.[2][3]
1-Phenoxyphthalazine (CAS No. 100537-30-2) is an important intermediate used in the synthesis of more complex molecules.[4] Its structure combines the reactive phthalazine core with a phenoxy moiety, offering a key scaffold for derivatization. This guide provides an in-depth overview of the essential safety protocols, handling guidelines, and physicochemical properties of this compound. It is intended for researchers, chemists, and drug development professionals who may synthesize or handle this compound. The protocols herein are designed to establish a self-validating system of safety, grounded in an understanding of the compound's inherent chemical nature.
Compound Profile and Physicochemical Properties
A foundational understanding of a compound's physical and chemical properties is the first step in safe and effective handling. This compound is typically supplied as a solid, and its key identifiers and properties are summarized below.
Chemical Structure
Caption: Molecular structure of this compound.
Identification and Physical Data
| Property | Value | Source(s) |
| Chemical Name | This compound | [4] |
| CAS Number | 100537-30-2 | [4] |
| Molecular Formula | C₁₄H₁₀N₂O | [4][5] |
| Molecular Weight | 222.25 g/mol | [4] |
| Appearance | Brown Solid | [4] |
| Melting Point | 107 °C | [5] |
| Storage | 2-8°C Refrigerator or -20°C for long-term storage | [4][5] |
Hazard Identification and Toxicological Assessment
Causality of Potential Hazards: The toxicological profile is inferred from the reactivity of the π-deficient phthalazine ring, which can interact with biological nucleophiles, and the metabolic potential of the phenoxy ether linkage. Similar heterocyclic compounds may cause irritation upon contact and could be harmful if ingested.[6]
Inferred GHS Hazard Classification
Based on data from structurally related compounds like phenoxazine and phthalazine, the following hazards should be assumed until specific data becomes available.
| Hazard Class | GHS Category | Precautionary Statement | Basis of Inference |
| Acute Oral Toxicity | Category 4 | H302: Harmful if swallowed | General toxicity of N-heterocyclic compounds |
| Skin Corrosion/Irritation | Category 2 | H315: Causes skin irritation | Common property of aromatic amines/ethers[6] |
| Serious Eye Damage/Irritation | Category 2A | H319: Causes serious eye irritation | Common property of fine chemical powders[6] |
| Respiratory Irritation | Category 3 | H335: May cause respiratory irritation | Inhalation of fine dusts[6] |
Risk Assessment and Mitigation Workflow
A systematic risk assessment must be performed before any new experiment involving this compound. The goal is to identify potential exposure scenarios and implement robust control measures.
Caption: A four-step workflow for laboratory risk assessment.
Safe Handling Protocols and Personal Protective Equipment (PPE)
Safe handling is achieved through a combination of engineering controls and appropriate PPE. The causality behind these recommendations is to create multiple barriers to prevent exposure via inhalation, ingestion, or dermal contact.
Engineering Controls
-
Primary Handling: All weighing and manipulation of this compound powder should be conducted within a certified chemical fume hood to prevent inhalation of airborne particulates.[7]
-
Ventilation: Ensure the laboratory is well-ventilated to maintain air quality and handle any fugitive emissions.
Required Personal Protective Equipment (PPE)
| Protection Type | Specification | Rationale and Best Practices |
| Eye/Face | ANSI Z87.1-compliant safety glasses with side shields or chemical goggles. | Protects against accidental splashes and airborne powder. Goggles are required when there is a significant splash risk.[6] |
| Hand | Nitrile gloves (check manufacturer for chemical compatibility and breakthrough time). | Provides a barrier against dermal contact. Always inspect gloves before use and practice proper removal techniques to avoid contaminating skin.[6][8] |
| Body | Chemical-resistant lab coat. | Protects skin and personal clothing from contamination. Clothing should be buttoned completely.[8] |
| Respiratory | Not required under normal fume hood use. | If engineering controls fail or for large-scale work, a NIOSH-approved respirator with particulate filters (P95 or P100) may be necessary.[6] |
General Hygiene Practices
-
Do not eat, drink, or smoke in areas where chemicals are handled.[7]
-
Wash hands thoroughly with soap and water after handling the compound, before breaks, and at the end of the workday.[6]
-
Remove contaminated clothing and PPE before exiting the laboratory.[7]
Storage, Stability, and Incompatibilities
Proper storage is critical to maintain the integrity of the compound and prevent hazardous reactions.
-
Storage Conditions: Store in a tightly sealed container in a refrigerator at 2-8°C or a freezer at -20°C, as recommended by the supplier.[4][5] The area should be cool, dry, and well-ventilated.
-
Chemical Stability: The compound is stable under recommended storage conditions. Avoid exposure to direct sunlight and extreme temperatures.
-
Incompatible Materials: Keep away from strong oxidizing agents, which can react exothermically with heterocyclic compounds.[7]
Emergency Procedures and Spill Management
Preparedness is key to mitigating the impact of an accidental release or exposure.
First-Aid Measures
| Exposure Route | First-Aid Protocol |
| Inhalation | Move the person to fresh air. If breathing is difficult, provide oxygen. Seek medical attention if symptoms persist.[8] |
| Skin Contact | Immediately wash the affected area with soap and plenty of water for at least 15 minutes. Remove contaminated clothing. Seek medical attention if irritation develops.[6] |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention.[6][7] |
| Ingestion | Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[7] |
Spill & Leakage Protocol
-
Evacuate & Secure: Alert others in the area and evacuate non-essential personnel.
-
Ventilate: Ensure the area is well-ventilated, using the fume hood if the spill is contained within it.
-
Contain & Clean:
-
Wear appropriate PPE as described in Section 5.2.
-
For solid spills, carefully sweep or scoop up the material, avoiding dust generation.[7] Place into a suitable, labeled container for disposal.
-
Use an inert absorbent material (e.g., vermiculite, sand) for solutions.
-
-
Decontaminate: Clean the spill area thoroughly with an appropriate solvent, followed by soap and water.
-
Dispose: All contaminated materials and waste must be disposed of as hazardous chemical waste.[6]
Synthetic Context and Disposal
Understanding the synthesis of this compound provides insight into its reactivity and potential impurities. It is typically synthesized via nucleophilic substitution of 1-chlorophthalazine with a phenoxide salt. This highlights the reactivity of the C1 position on the phthalazine core.[1]
Caption: Generalized synthetic route to this compound.
Disposal Considerations
All waste containing this compound must be treated as hazardous.
-
Dispose of the chemical and any contaminated materials in a designated, sealed, and properly labeled hazardous waste container.
-
Follow all local, state, and federal regulations for chemical waste disposal. Do not dispose of down the drain.[6]
Conclusion
This compound is a valuable compound for chemical synthesis and drug discovery. While it possesses significant potential, its safe and effective use hinges on a thorough understanding of its potential hazards and the consistent application of rigorous safety protocols. By adhering to the guidelines outlined in this document—including the use of appropriate engineering controls, personal protective equipment, and emergency preparedness—researchers can mitigate risks and handle this compound with confidence and responsibility. Always prioritize a culture of safety and perform a detailed risk assessment before commencing any new work.
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1-phenyl-4-[3-(trifluoromethyl)phenoxy]phthalazine. ChemBK. [Link]
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Behalo, M., Gad El-Karim, I., & Randa Rafaat, R. (n.d.). Synthesis of Novel Phthalazine Derivatives as Potential Anticancer and Antioxidant Agents Based on 1‐Chloro‐4‐(4‐phenoxyphenyl)phthalazine. Scilit. [Link]
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Gad El-Karim, I. A., & Behalo, M. S. (2018). Synthesis of Novel Phthalazine Derivatives as Potential Anticancer Agents from 1-Chloro-4-(4-phenoxyphenyl)phthalazine. Der Pharma Chemica. [Link]
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Behalo, M. S., & Gad El-Karim, I. A. (2020). Synthesis of Novel Phthalazine Derivatives as Potential Anticancer and Antioxidant Agents Based on 1‐Chloro‐4‐(4‐phenoxyphenyl)phthalazine. ResearchGate. [Link]
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Chemical Properties of 1-Methoxyphthalazine (CAS 24953-56-8). Cheméo. [Link]
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Safety Data Sheet - 3,7-Di([1,1'-biphenyl]-4-yl)-10-(naphthalen-1-yl)-10H-phenoxazine. Angene Chemical. [Link]
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Chemical Properties of Phenazine (CAS 92-82-0). Cheméo. [Link]
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Methodological & Application
Application Note & Protocol: A Detailed Guide to the Synthesis of 1-Phenoxyphthalazine
Introduction: The Significance of the Phthalazine Scaffold
The phthalazine moiety is a privileged heterocyclic scaffold in medicinal chemistry and materials science. Its derivatives have demonstrated a broad spectrum of biological activities, including acting as potent anticancer, anti-inflammatory, and antimicrobial agents.[1][2] The functionalization of the phthalazine core, particularly at the 1-position, allows for the exploration of diverse chemical space and the development of novel compounds with tailored properties. 1-Phenoxyphthalazine serves as a key intermediate in the synthesis of more complex molecules, where the phenoxy group can act as a stable substituent or a leaving group for further derivatization.
This application note provides a comprehensive, step-by-step protocol for the synthesis of this compound via a nucleophilic aromatic substitution reaction. The causality behind each experimental choice is explained to ensure a deep understanding of the process, promoting both successful execution and laboratory safety.
Reaction Scheme: Nucleophilic Aromatic Substitution
The synthesis of this compound is achieved through the reaction of 1-chlorophthalazine with phenol in the presence of a base. The reaction proceeds via a nucleophilic aromatic substitution mechanism, where the phenoxide ion, generated in situ, acts as the nucleophile, displacing the chloride from the electron-deficient phthalazine ring.
Caption: Reaction scheme for the synthesis of this compound.
Quantitative Data and Reagent Summary
For a typical laboratory-scale synthesis, the following stoichiometry is recommended:
| Reagent | Molar Mass ( g/mol ) | Molar Equivalents | Amount (mmol) | Mass/Volume |
| 1-Chlorophthalazine | 164.59[3][4][5] | 1.0 | 10 | 1.65 g |
| Phenol | 94.11 | 1.2 | 12 | 1.13 g |
| Potassium Carbonate (K₂CO₃) | 138.21 | 1.5 | 15 | 2.07 g |
| N,N-Dimethylformamide (DMF) | - | - | - | 50 mL |
Rationale for Reagent Selection:
-
1-Chlorophthalazine: The starting material is commercially available and the chloro-substituent at the 1-position is a good leaving group for nucleophilic aromatic substitution.[3][4][5]
-
Phenol: The source of the phenoxy group. A slight excess is used to ensure the complete consumption of the starting material.
-
Potassium Carbonate (K₂CO₃): A mild inorganic base is used to deprotonate phenol to form the more nucleophilic phenoxide ion. Its use avoids harsher conditions that could lead to side reactions.
-
N,N-Dimethylformamide (DMF): A polar aprotic solvent is chosen to dissolve the reactants and facilitate the nucleophilic substitution reaction.
Detailed Step-by-Step Synthesis Protocol
Safety First: This protocol involves the use of hazardous chemicals. Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.[6][7][8][9]
1. Reaction Setup:
-
To a 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 1-chlorophthalazine (1.65 g, 10 mmol) and phenol (1.13 g, 12 mmol).
-
Add anhydrous potassium carbonate (2.07 g, 15 mmol) to the flask.
-
Add N,N-dimethylformamide (DMF, 50 mL) to the flask.
2. Reaction Execution:
-
Stir the reaction mixture at room temperature for 10 minutes to ensure all solids are well-suspended.
-
Heat the reaction mixture to 80-90 °C using a heating mantle and a temperature controller.
-
Maintain the reaction at this temperature and stir for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) using a suitable eluent system (e.g., ethyl acetate/hexane).
3. Reaction Workup:
-
After the reaction is complete (as indicated by TLC), allow the mixture to cool to room temperature.
-
Pour the reaction mixture into a beaker containing 200 mL of cold water. This will precipitate the crude product.
-
Stir the aqueous suspension for 30 minutes to ensure complete precipitation.
-
Collect the solid product by vacuum filtration using a Buchner funnel.
-
Wash the solid with copious amounts of water to remove any remaining DMF and inorganic salts.
4. Purification:
-
The crude product can be purified by recrystallization from a suitable solvent system, such as ethanol/water or isopropanol.
-
Dissolve the crude solid in a minimal amount of the hot solvent.
-
Allow the solution to cool slowly to room temperature, and then place it in an ice bath to induce crystallization.
-
Collect the purified crystals by vacuum filtration and wash them with a small amount of cold solvent.
-
Dry the purified this compound in a vacuum oven to a constant weight.
Experimental Workflow Diagram
Caption: Step-by-step workflow for the synthesis of this compound.
Characterization of this compound
The identity and purity of the synthesized this compound should be confirmed using standard analytical techniques:
-
¹H NMR (Proton Nuclear Magnetic Resonance): To confirm the presence of aromatic protons from both the phthalazine and phenoxy moieties in the correct ratio and with the expected splitting patterns.
-
¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): To identify all the unique carbon atoms in the molecule.
-
FT-IR (Fourier-Transform Infrared Spectroscopy): To identify characteristic functional groups, such as C-O-C ether linkages and aromatic C-H bonds.
-
Mass Spectrometry (MS): To determine the molecular weight of the compound and confirm its elemental composition.
-
Melting Point: To assess the purity of the final product.
Safety and Handling
-
1-Chlorophthalazine: May cause skin and eye irritation.[5] Handle with care and avoid inhalation of dust.
-
Phenol: Toxic and corrosive. Can cause severe skin burns and eye damage. It is readily absorbed through the skin. All handling must be done in a fume hood with appropriate PPE.
-
Potassium Carbonate: Irritant. Avoid contact with eyes and skin.
-
N,N-Dimethylformamide (DMF): A potential reproductive toxin. Avoid inhalation and skin contact.
Always consult the Safety Data Sheets (SDS) for all chemicals before starting any experimental work.[6][7][8][9]
Conclusion
This application note provides a reliable and detailed protocol for the synthesis of this compound. By understanding the underlying chemical principles and adhering to the outlined safety precautions, researchers can confidently prepare this valuable intermediate for further applications in drug discovery and materials science.
References
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Behalo, M., & Gad El‐Karim, I. (2018). Synthesis of Novel Phthalazine Derivatives as Potential Anticancer and Antioxidant Agents Based on 1‐Chloro‐4‐(4‐phenoxyphenyl)phthalazine. Scilit. [Link]
-
Behalo, M. S., & Gad El-Karim, I. A. (2018). Synthesis of Novel Phthalazine Derivatives as Potential Anticancer Agents from 1-Chloro-4-(4-phenoxyphenyl)phthalazine. Der Pharma Chemica, 10(3), 134-142. [Link]
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ResearchGate. (n.d.). (PDF) Synthesis of Novel Phthalazine Derivatives as Potential Anticancer and Antioxidant Agents Based on 1‐Chloro‐4‐(4‐phenoxyphenyl)phthalazine. [Link]
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Ribeiro, M. F., et al. (2021). Novel Phthalazin-1(2H)-one Derivatives Displaying a Dithiocarbamate Moiety as Potential Anticancer Agents. Molecules, 26(11), 3192. [Link]
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National Center for Biotechnology Information. (n.d.). 1-Chlorophthalazine. PubChem Compound Database. [Link]
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Application Notes and Protocols: Investigating 1-Phenoxyphthalazine as a Putative VEGFR-2 Inhibitor
Introduction: The Rationale for Investigating 1-Phenoxyphthalazine
Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a receptor tyrosine kinase, is a principal mediator of angiogenesis, the physiological process of forming new blood vessels.[1][2] In oncology, the tumor's ability to induce sustained angiogenesis is a hallmark of cancer, enabling its growth, invasion, and metastasis.[2] Consequently, inhibiting the VEGF/VEGFR-2 signaling axis is a clinically validated and highly effective anti-cancer strategy.[3]
The phthalazine scaffold has emerged as a "privileged structure" in the design of kinase inhibitors, demonstrating significant potential in targeting VEGFR-2.[4][5][6] Prominent examples include Vatalanib (PTK-787), a 1,4-disubstituted phthalazine, which inhibits VEGFR-2 with an IC50 value in the nanomolar range.[7][8] The established pharmacophore for many Type II VEGFR-2 inhibitors includes key features: a heterocyclic core (the phthalazine ring) that anchors in the ATP-binding site, a hydrogen bond donor-acceptor moiety that interacts with conserved residues in the hinge region (like Cys919), and a hydrophobic tail that extends into an adjacent allosteric pocket.[3][5]
This compound presents an intriguing chemical starting point for investigation. It incorporates the core phthalazine heterocycle and a phenoxy group that can occupy a hydrophobic region of the kinase domain. While direct inhibitory data for this specific, unsubstituted molecule is not prevalent in existing literature, its structure serves as a foundational backbone for a class of compounds that has shown significant promise. For instance, vatalanib analogues incorporating a 4-phenoxy substituent linked via a methylene spacer have demonstrated remarkable cell growth inhibition.[7] This document provides a comprehensive guide to the systematic evaluation of this compound as a potential VEGFR-2 inhibitor, from initial biochemical validation to cell-based functional assays and in vivo models.
Section 1: Mechanism of Action and Signaling Pathway Context
The VEGFR-2 Signaling Cascade
Upon binding its cognate ligand, VEGF-A, VEGFR-2 undergoes dimerization and autophosphorylation on specific tyrosine residues within its intracellular domain. This phosphorylation event creates docking sites for various signaling adaptors and enzymes, initiating a cascade of downstream pathways critical for endothelial cell function. The two primary axes are:
-
Proliferation and Survival: The PLCγ-PKC-Raf-MEK-ERK/MAPK pathway is activated, transmitting signals to the nucleus to promote DNA synthesis and cell proliferation.[9] Simultaneously, activation of the PI3K/AKT pathway suppresses pro-apoptotic signals, ensuring endothelial cell survival.[9]
-
Migration and Permeability: Activation of proteins such as FAK and p38 MAPK leads to cytoskeletal rearrangements, focal adhesion turnover, and directed cell migration, all essential for the physical process of forming new vessel sprouts.[10]
Hypothesized Inhibition by this compound
Small molecule inhibitors targeting VEGFR-2, such as those from the phthalazine class, typically function as ATP-competitive inhibitors.[11] They are designed to occupy the ATP-binding pocket within the kinase domain, preventing the transfer of a phosphate group from ATP to the tyrosine residues. This action blocks the initial autophosphorylation step, effectively halting all downstream signaling. This compound is hypothesized to act in a similar manner, with its phthalazine core interacting with the hinge region of the kinase domain.
Diagram: VEGFR-2 Signaling and Point of Inhibition
The following diagram illustrates the key downstream pathways activated by VEGFR-2 and the critical point at which ATP-competitive inhibitors like this compound exert their effect.
Caption: VEGFR-2 signaling cascade and the inhibitory action of this compound.
Section 2: Experimental Workflow for Inhibitor Validation
A tiered approach is essential for the systematic evaluation of a novel inhibitor. This workflow progresses from direct target engagement in a biochemical assay to increasingly complex biological systems that assess functional outcomes.
Diagram: Experimental Workflow
Caption: Tiered experimental workflow for validating a novel VEGFR-2 inhibitor.
Section 3: Protocols
Protocol: In Vitro VEGFR-2 Kinase Assay (Luminescence-Based)
Principle: This assay measures the kinase activity of recombinant human VEGFR-2 by quantifying the amount of ATP consumed during the phosphorylation of a generic substrate. The amount of remaining ATP is detected via a luciferase-based reaction, where the light output is inversely proportional to kinase activity. This allows for the determination of the inhibitor's half-maximal inhibitory concentration (IC50).
Materials:
-
Recombinant Human VEGFR-2 (GST-tagged) (e.g., BPS Bioscience, Cat# 40301)
-
5x Kinase Buffer (e.g., BPS Bioscience, Cat# 79334)
-
ATP (500 µM solution) (e.g., BPS Bioscience, Cat# 79686)
-
PTK Substrate (Poly(Glu:Tyr, 4:1)) (e.g., BPS Bioscience, Cat# 40217)
-
This compound (synthesized or sourced)
-
DMSO (Anhydrous)
-
Kinase-Glo® MAX Luminescence Kinase Assay Kit (Promega, Cat# V6071)
-
White, opaque 96-well assay plates
-
Luminometer
Procedure:
-
Reagent Preparation:
-
Prepare 1x Kinase Buffer by diluting the 5x stock with sterile deionized water. Keep on ice.
-
Prepare a 10 mM stock solution of this compound in 100% DMSO.
-
Create a serial dilution series of the inhibitor in 1x Kinase Buffer. A common starting point is a 10-point, 3-fold dilution series. Ensure the final DMSO concentration in the assay does not exceed 1%.
-
-
Master Mix Preparation:
-
Prepare a master mixture for the kinase reaction. For each 25 µL reaction, mix:
-
6 µL of 5x Kinase Buffer
-
1 µL of 500 µM ATP
-
1 µL of PTK Substrate
-
17 µL of sterile deionized water
-
-
-
Assay Plate Setup:
-
Add 25 µL of the master mix to each well of a white 96-well plate.
-
Test Wells: Add 5 µL of the diluted this compound solutions.
-
Positive Control (100% Activity): Add 5 µL of 1x Kinase Buffer containing the same DMSO concentration as the test wells.
-
Blank (No Enzyme): Add 5 µL of 1x Kinase Buffer with DMSO.
-
-
Enzyme Addition & Incubation:
-
Thaw recombinant VEGFR-2 on ice. Dilute the enzyme to the working concentration (e.g., 1-2 ng/µL) in 1x Kinase Buffer.
-
To the "Test Wells" and "Positive Control" wells, add 20 µL of the diluted VEGFR-2 enzyme.
-
To the "Blank" wells, add 20 µL of 1x Kinase Buffer.
-
Mix the plate gently and incubate at 30°C for 45 minutes.
-
-
Luminescence Detection:
-
Equilibrate the Kinase-Glo® MAX reagent to room temperature.
-
After the 45-minute incubation, add 50 µL of Kinase-Glo® MAX reagent to each well.
-
Incubate the plate at room temperature for 10-15 minutes to stabilize the luminescent signal.
-
Read the luminescence using a microplate reader.
-
-
Data Analysis:
-
Subtract the average "Blank" signal from all other readings.
-
Calculate the percent inhibition for each inhibitor concentration relative to the "Positive Control" (0% inhibition).
-
Plot the percent inhibition versus the log of the inhibitor concentration and fit the data to a four-parameter logistic curve to determine the IC50 value.
-
| Compound | VEGFR-2 IC50 (µM) | Reference |
| Sorafenib | 0.09 | [7] |
| Vatalanib | 0.043 | [7] |
| Phthalazine Derivative 7a | 0.11 | [6] |
| Phthalazine Derivative 2g | 0.148 | [5] |
| Phthalazine Derivative 13c | 2.5 | [8] |
| Table 1: Representative VEGFR-2 IC50 values for known inhibitors and other phthalazine derivatives to provide a benchmark for evaluating this compound. |
Protocol: HUVEC Proliferation Assay (MTT-Based)
Principle: This assay assesses the ability of this compound to inhibit the proliferation of Human Umbilical Vein Endothelial Cells (HUVECs) stimulated by VEGF-A. Cell viability is measured using MTT, a tetrazolium salt that is reduced by metabolically active cells into a purple formazan product, which can be quantified spectrophotometrically.
Materials:
-
HUVECs (primary cells)
-
Endothelial Growth Medium-2 (EGM-2) with supplements
-
Endothelial Basal Medium (EBM-2) (serum-free)
-
Recombinant Human VEGF-A (20-50 ng/mL working concentration)
-
This compound
-
MTT Reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide)
-
DMSO
-
96-well tissue culture plates
-
Microplate reader (absorbance at ~570 nm)
Procedure:
-
Cell Seeding:
-
Culture HUVECs in complete EGM-2 medium.
-
Seed HUVECs into a 96-well plate at a density of 3,000-5,000 cells per well in 100 µL of complete medium.
-
Incubate for 24 hours (37°C, 5% CO2) to allow for cell attachment.
-
-
Serum Starvation:
-
Aspirate the medium and wash the cells once with serum-free EBM-2.
-
Add 100 µL of EBM-2 to each well and incubate for 12-24 hours to synchronize the cells.
-
-
Treatment:
-
Prepare 2x concentrations of this compound in EBM-2.
-
Prepare a 2x concentration of VEGF-A (e.g., 40 ng/mL) in EBM-2.
-
Aspirate the starvation medium.
-
Add 50 µL of the 2x inhibitor dilutions to the respective wells.
-
Add 50 µL of the 2x VEGF-A solution to all wells except the negative control.
-
Controls:
-
Negative Control: Cells in EBM-2 only.
-
Positive Control: Cells + VEGF-A in EBM-2.
-
Test: Cells + VEGF-A + Inhibitor in EBM-2.
-
-
Incubate the plate for 48-72 hours.
-
-
MTT Assay:
-
Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours.
-
Aspirate the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Read the absorbance at 570 nm.
-
-
Data Analysis:
-
Calculate the percentage of proliferation inhibition for each concentration relative to the VEGF-stimulated positive control.
-
Determine the IC50 value as described in the kinase assay protocol.
-
Protocol: Endothelial Cell Migration Assay (Transwell/Boyden Chamber)
Principle: This assay measures the chemotactic migration of endothelial cells through a porous membrane towards a chemoattractant (VEGF-A). The inhibitory effect of this compound on this directed migration is quantified by counting the number of cells that successfully traverse the membrane.[6][12]
Materials:
-
HUVECs
-
Transwell inserts (e.g., 8 µm pore size) for 24-well plates
-
EBM-2 with 0.5% FBS
-
Recombinant Human VEGF-A
-
This compound
-
Calcein AM or Crystal Violet for staining
-
Cotton swabs
Procedure:
-
Plate Setup:
-
Place Transwell inserts into the wells of a 24-well plate.
-
In the lower chamber, add 600 µL of EBM-2 containing VEGF-A (e.g., 50 ng/mL) and the desired concentration of this compound.
-
Include a negative control with EBM-2 only and a positive control with VEGF-A only.
-
-
Cell Seeding:
-
Harvest and resuspend serum-starved HUVECs in EBM-2 (0.5% FBS) at a concentration of 1 x 10^6 cells/mL.
-
Add 100 µL of the cell suspension (100,000 cells) to the upper chamber of each Transwell insert.
-
-
Incubation:
-
Incubate the plate for 4-6 hours at 37°C, 5% CO2.
-
-
Cell Staining and Counting:
-
Carefully remove the medium from the upper chamber.
-
Use a cotton swab to gently wipe away the non-migrated cells from the top surface of the membrane.
-
Fix the migrated cells on the bottom of the membrane with methanol for 20 minutes.
-
Stain the cells with Crystal Violet for 20 minutes, then wash thoroughly with water.[6]
-
Alternatively, for fluorescent quantification, incubate the membrane with Calcein AM before counting.
-
Allow the membrane to air dry, then visualize and count the migrated cells in several fields of view under a microscope.
-
-
Data Analysis:
-
Calculate the average number of migrated cells per field for each condition.
-
Express the data as a percentage of migration relative to the VEGF-A positive control.
-
Protocol: In Vivo Matrigel Plug Angiogenesis Assay
Principle: This widely used in vivo model assesses the formation of new blood vessels into a subcutaneously implanted plug of Matrigel, a basement membrane extract.[4] The recruitment of host endothelial cells and the formation of functional microvessels can be stimulated by growth factors and inhibited by anti-angiogenic compounds administered systemically.
Materials:
-
Growth factor-reduced Matrigel (kept on ice to remain liquid)
-
Recombinant Human VEGF-A and/or bFGF
-
Heparin
-
Athymic nude mice (6-8 weeks old)
-
This compound formulated for in vivo administration (e.g., in a solution for oral gavage or intraperitoneal injection)
-
Anti-CD31 (PECAM-1) antibody for immunohistochemistry
-
Hemoglobin assay kit (e.g., Drabkin's reagent)
Procedure:
-
Matrigel Plug Preparation:
-
Thaw Matrigel on ice overnight.
-
On the day of injection, mix ice-cold liquid Matrigel (e.g., 0.5 mL per plug) with heparin (10 units) and a pro-angiogenic factor like VEGF-A (e.g., 100 ng).
-
Keep the mixture on ice at all times.
-
-
Subcutaneous Injection:
-
Anesthetize the mice.
-
Using an ice-cold syringe, subcutaneously inject 0.5 mL of the Matrigel mixture into the dorsal flank of each mouse. The Matrigel will quickly solidify at body temperature, forming a plug.
-
-
Inhibitor Administration:
-
Administer this compound to the treatment group of mice daily (or on a determined schedule) via the chosen route (e.g., oral gavage).
-
Administer vehicle solution to the control group.
-
-
Plug Excision and Analysis:
-
After 7-14 days, euthanize the mice and carefully excise the Matrigel plugs.
-
Quantification Method 1 (Hemoglobin Content): Homogenize the plugs and measure the hemoglobin content using Drabkin's reagent. The amount of hemoglobin is directly proportional to the extent of vascularization.
-
Quantification Method 2 (Immunohistochemistry): Fix the plugs in formalin, embed in paraffin, and section them. Perform immunohistochemistry using an anti-CD31 antibody to stain the endothelial cells of the newly formed blood vessels. Quantify the microvessel density (MVD) by counting vessels in multiple high-power fields.
-
-
Data Analysis:
-
Compare the mean hemoglobin content or MVD between the vehicle-treated control group and the this compound-treated group using an appropriate statistical test (e.g., Student's t-test).
-
Conclusion
The protocols outlined in this document provide a rigorous, multi-tiered framework for investigating this compound as a novel VEGFR-2 inhibitor. By systematically progressing from direct enzymatic inhibition to cellular function and finally to an in vivo angiogenesis model, researchers can build a comprehensive profile of the compound's biological activity. The provided benchmarks from known inhibitors and related phthalazine derivatives offer a valuable context for interpreting the experimental outcomes. This structured approach ensures that the potential of this compound as a therapeutic agent is evaluated with scientific integrity, providing trustworthy and actionable data for further drug development.
References
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Staton, C. A., Reed, M. W. R., & Brown, N. J. (2009). A critical analysis of current in vivo angiogenesis models. International Journal of Experimental Pathology, 90(3), 195–211. [Link]
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Bayoumi, H. H., Ibrahim, M. K., Dahab, M. A., Khedr, F., & El-Adl, K. (2024). Exploration of the VEGFR-2 inhibition activity of phthalazine derivatives: design, synthesis, cytotoxicity, ADMET, molecular docking and dynamic simulation. RSC Advances, 14(30), 21305-21330. [Link]
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El-Sayed, M. A., et al. (2017). Design, Synthesis, Molecular Docking, and Anticancer Activity of Phthalazine Derivatives as VEGFR-2 Inhibitors. Archiv der Pharmazie, 350(8), 1700089. [Link]
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Adini, A., et al. (2002). The in vivo matrigel plug assay for angiogenesis. Journal of Visualized Experiments, (2). [Link]
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Elmeligie, S., et al. (2019). Design and synthesis of phthalazine-based compounds as potent anticancer agents with potential antiangiogenic activity via VEGFR-2 inhibition. Journal of Enzyme Inhibition and Medicinal Chemistry, 34(1), 1333-1347. [Link]
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JoVE. (2023). Modified In Vivo Matrix Gel Plug Assay for Angiogenesis Studies. Journal of Visualized Experiments. [Link]
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Ji, K., et al. (2020). Molecular Bases of VEGFR-2-Mediated Physiological Function and Pathological Role. Frontiers in Cell and Developmental Biology, 8, 599283. [Link]
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Elmeligie, S., et al. (2019). Design and synthesis of phthalazine-based compounds as potent anticancer agents with potential antiangiogenic activity via VEGFR-2 inhibition. Journal of Enzyme Inhibition and Medicinal Chemistry, 34(1), 1333-1347. [Link]
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Passaniti, A., et al. (1992). A simple, quantitative method for assessing angiogenesis and antiangiogenic agents using reconstituted basement membrane, heparin, and fibroblast growth factor. Laboratory Investigation, 67(4), 519-528. [Link]
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El-Adl, K., et al. (2022). New Series of VEGFR-2 Inhibitors and Apoptosis Enhancers: Design, Synthesis and Biological Evaluation. Drug Design, Development and Therapy, 16, 551-576. [Link]
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Bayoumi, H. H., et al. (2020). N-Substituted-4-phenylphthalazin-1-amine-derived VEGFR-2 inhibitors: Design, synthesis, molecular docking, and anticancer evaluation studies. Archiv der Pharmazie, 353(12), e2000219. [Link]
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Bayoumi, H. H., et al. (2020). N-Substituted-4-phenylphthalazin-1-amine-derived VEGFR-2 inhibitors: Design, synthesis, molecular docking, and anticancer evaluation studies. Archiv der Pharmazie, 353(12), e2000219. [Link]
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Eldehna, W. M., et al. (2018). 1-Piperazinylphthalazines as potential VEGFR-2 inhibitors and anticancer agents: Synthesis and in vitro biological evaluation. Bioorganic Chemistry, 76, 286-299. [Link]
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El-Adl, K., et al. (2021). Discovery of new VEGFR-2 inhibitors based on bis([4][5]triazolo)[4,3-a:3',4'-c]quinoxaline derivatives as anticancer agents and apoptosis inducers. Journal of Enzyme Inhibition and Medicinal Chemistry, 36(1), 1279-1293. [Link]
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Bayoumi, A. H., et al. (2024). Synthesis of novel phthalazine-based derivatives with potent cytotoxicity against HCT-116 cells through apoptosis and VEGFR2 inhibition. Scientific Reports, 14(1), 9370. [Link]
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Kadhim, M. A., Alani, A. S. A., & Hussein, N. M. (2021). Synthesis, characterization and biological evaluation of some phthalazine derivatives. Materials Today: Proceedings, 43, 3330-3338. [Link]
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PubChem. (n.d.). VEGFA-VEGFR2 signaling pathway. Retrieved from [Link]
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Wikipedia. (n.d.). VEGFR-2 inhibitor. Retrieved from [Link]
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Arnaoutova, I., & Kleinman, H. K. (2010). In vitro angiogenesis: endothelial cell tube formation on Matrigel. Current Protocols in Cell Biology, Chapter 19, Unit 19.14. [Link]
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RegMedNet. (n.d.). Endothelial cell transmigration and invasion assay. Retrieved from [Link]
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BPS Bioscience. (n.d.). VEGFR2 (KDR) Kinase Assay Kit. Retrieved from [Link]
-
Bayoumi, H. H., et al. (2024). Rationale, in silico docking, ADMET profile, design, synthesis and cytotoxicity evaluations of phthalazine derivatives as VEGFR-2 inhibitors and apoptosis inducers. RSC Advances, 14(38), 27150-27173. [Link]
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El-Helby, A. A., et al. (2019). Design and synthesis of novel phthalazine derivatives as VEGFR-2 inhibitors, apoptosis inducers and anticancer agents. Bioorganic Chemistry, 85, 1-13. [Link]
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Behlool, M. S., et al. (2017). Synthesis of Novel Phthalazine Derivatives as Potential Anticancer and Antioxidant Agents Based on 1‐Chloro‐4‐(4‐phenoxyphenyl)phthalazine. ChemistrySelect, 2(27), 8345-8352. [Link]
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Bayoumi, H. H., Ibrahim, M. K., et al. (2024). Exploration of the VEGFR-2 inhibition activity of phthalazine derivatives: design, synthesis, cytotoxicity, ADMET, molecular docking and dynamic simulation. RSC Advances, 14, 21305-21330. [Link]
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Gong, P., et al. (2014). Design, synthesis and biological evaluation of novel 6,7-disubstituted-4-phenoxyquinoline derivatives bearing 4-oxo-3,4-dihydrophthalazine-1-carboxamide moieties as c-Met kinase inhibitors. Bioorganic & Medicinal Chemistry, 22(14), 3642-3653. [Link]
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El-Damasy, D. A., et al. (2022). Discovery of New VEGFR-2 Inhibitors: Design, Synthesis, Anti-Proliferative Evaluation, Docking, and MD Simulation Studies. Pharmaceuticals, 15(9), 1146. [Link]
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Al-Warhi, T., et al. (2021). Synthesis, characterization and biological evaluation of some phthalazine derivatives. Materials Today: Proceedings, 43, 3330-3338. [Link]
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Cell-based assays for testing 1-Phenoxyphthalazine cytotoxicity
Application Notes & Protocols
Topic: Cell-Based Assays for Testing 1-Phenoxyphthalazine Cytotoxicity Audience: Researchers, scientists, and drug development professionals.
Introduction: A Multi-Faceted Approach to Cytotoxicity Assessment
The evaluation of a compound's cytotoxic potential is a cornerstone of drug discovery and development.[1][2] this compound, a member of the phthalazine class of heterocyclic compounds, requires rigorous characterization to determine its effect on cell health. Related phthalazine derivatives have demonstrated significant biological activity, including potent cytotoxicity against various cancer cell lines through mechanisms such as apoptosis induction and kinase inhibition (e.g., VEGFR2).[3][4][5][6] Therefore, a comprehensive assessment of this compound's cytotoxicity is imperative.
-
MTT Assay: Measures mitochondrial metabolic activity, serving as a robust indicator of overall cell viability and proliferation.[8][9]
-
Lactate Dehydrogenase (LDH) Release Assay: Quantifies the loss of plasma membrane integrity, a hallmark of necrosis or late-stage apoptosis.[10][11]
-
Caspase-Glo® 3/7 Assay: Specifically measures the activity of caspases 3 and 7, key executioner enzymes in the apoptotic pathway.[12][13]
By integrating the data from these three assays, researchers can move beyond a simple "live vs. dead" binary and begin to elucidate the specific mechanism of any observed cytotoxicity.
The Strategic Choice of Assays: Building a Mechanistic Narrative
The selection of these three assays is deliberate. Each provides a unique piece of the cytotoxicity puzzle. Their combined results allow for a nuanced interpretation of how this compound affects cells.
dot graph TD { graph [fontname="Arial", splines=ortho, nodesep=1, ranksep=1.2]; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=10, margin="0.2,0.1"]; edge [fontname="Arial", fontsize=9];
} caption: "General experimental workflow."
-
Why start with MTT? The MTT assay is a widely used, foundational method for assessing cell metabolic activity.[8][14] It serves as an excellent primary screening tool to determine if this compound has any effect on cell viability at the tested concentrations. A decrease in the MTT signal is the trigger for deeper mechanistic investigation.
-
Why add LDH? The LDH assay clarifies whether cell death involves the rupture of the cell membrane.[15][16] This is a classic sign of necrosis.[11] If the MTT signal drops but LDH release is minimal, it suggests a non-necrotic event is occurring.
-
Why include Caspase-Glo® 3/7? Apoptosis, or programmed cell death, is a distinct, highly regulated process.[17] Its activation is a common mechanism for targeted cancer therapies.[3][18] Measuring the activity of executioner caspases 3 and 7 provides a direct and sensitive confirmation of apoptosis.[12] Given that other phthalazines induce apoptosis, this assay is particularly relevant.[4][6]
Experimental Design: The Blueprint for Reliable Data
A well-designed experiment is self-validating. Before beginning any protocol, careful consideration of cell lines, compound concentrations, and controls is essential.
Cell Line Selection
The choice of cell line is critical and should align with the research question.[19][20]
-
Relevance: Select cell lines that are relevant to the intended therapeutic area. For example, if investigating this compound as an anti-cancer agent, use established cancer cell lines. Studies on related phthalazine derivatives have utilized lines such as HCT-116 (colon cancer) and HepG2 (liver cancer).[3][5]
-
Control: Always include a non-cancerous, "normal" cell line (e.g., MRC-5 or fibroblasts) to assess selectivity.[21] A promising compound should exhibit greater potency against cancer cells than normal cells.
-
Authentication: Use cell lines from reputable sources (e.g., ATCC) and practice routine authentication to avoid issues with misidentified or contaminated lines.[20]
Dose-Response and IC50 Determination
Cytotoxicity should be assessed over a range of concentrations to establish a dose-response relationship.
-
Serial Dilutions: Prepare a series of dilutions of this compound (e.g., 8-12 concentrations) using a logarithmic or semi-logarithmic scale to cover a wide dynamic range.
-
IC50 Value: The ultimate goal is to determine the half-maximal inhibitory concentration (IC50), which is the concentration of the compound that reduces cell viability by 50%.[22][23] This is a key metric for comparing the potency of different compounds.[24] Software like GraphPad Prism is commonly used for this calculation via non-linear regression.[22][25]
The Indispensable Role of Controls
Proper controls are non-negotiable for data interpretation.[26][27] For each 96-well plate, the following should be included:
| Control Type | Description | Purpose |
| Untreated Cells | Cells cultured in medium only. | Represents 100% cell viability; the baseline for all comparisons.[28] |
| Vehicle Control | Cells treated with the maximum concentration of the solvent (e.g., DMSO) used to dissolve this compound. | Ensures that the solvent itself is not causing cytotoxicity.[29] |
| Positive Control | Cells treated with a known cytotoxic agent (e.g., Staurosporine for apoptosis, Triton™ X-100 for necrosis). | Confirms that the assay system is working correctly and is capable of detecting cell death.[26] |
| Medium Blank | Wells containing culture medium but no cells. | Used to subtract the background absorbance/luminescence of the medium and assay reagents.[30] |
Protocol 1: MTT Assay for Cell Viability
This protocol assesses cell viability by measuring the conversion of the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) into purple formazan crystals by mitochondrial dehydrogenases in metabolically active cells.[14][30] The amount of formazan produced is proportional to the number of viable cells.[8]
dot graph TD { graph [fontname="Arial"]; node [shape=plaintext, fontname="Arial", fontsize=10]; edge [fontname="Arial", fontsize=9];
} caption: "Principle of the MTT assay."
Materials:
-
96-well flat-bottom cell culture plates
-
Selected cell line(s)
-
Complete culture medium
-
This compound stock solution (e.g., in DMSO)
-
MTT solution (5 mg/mL in sterile PBS, filter-sterilized, protected from light)[9]
-
Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)[31]
-
Phosphate-Buffered Saline (PBS)
-
Multichannel pipette
-
Microplate reader (capable of measuring absorbance at 570 nm)
Step-by-Step Methodology:
-
Cell Seeding:
-
Trypsinize and count cells. Prepare a cell suspension at the desired density (e.g., 5,000-10,000 cells/well, requires optimization).
-
Seed 100 µL of the cell suspension into each well of a 96-well plate. Do not seed cells in the medium blank wells.
-
Incubate the plate at 37°C in 5% CO₂ for 24 hours to allow for cell attachment.[14]
-
-
Compound Treatment:
-
Prepare serial dilutions of this compound in complete culture medium.
-
Carefully remove the old medium from the wells and add 100 µL of the medium containing the various concentrations of the compound, vehicle control, or positive control.
-
Incubate for the desired exposure time (e.g., 24, 48, or 72 hours).
-
-
MTT Addition and Incubation:
-
Formazan Solubilization:
-
Carefully remove the medium containing MTT from each well without disturbing the formazan crystals.
-
Add 100-150 µL of the solubilization solution (e.g., DMSO) to each well.[9]
-
Wrap the plate in foil and place it on an orbital shaker for 10-15 minutes to ensure complete dissolution of the crystals.[30]
-
-
Data Acquisition:
-
Measure the absorbance of each well at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to reduce background noise.[30]
-
Data Analysis:
-
Subtract the average absorbance of the medium blank wells from all other readings.
-
Calculate the percentage of cell viability for each treatment using the following formula:
-
% Viability = (Absorbance of Treated Cells / Absorbance of Vehicle Control Cells) x 100
-
Protocol 2: LDH Release Assay for Necrosis
This assay quantifies cytotoxicity by measuring the activity of lactate dehydrogenase (LDH) released from cells with damaged plasma membranes.[10][33] LDH is a stable cytoplasmic enzyme present in all cells; its presence in the culture supernatant is a direct indicator of cell lysis.[11]
dot graph TD { graph [fontname="Arial"]; node [shape=plaintext, fontname="Arial", fontsize=10]; edge [fontname="Arial", fontsize=9];
} caption: "Principle of the LDH release assay."
Materials:
-
Cells and compound-treated plates (prepared as in steps 1-2 of the MTT protocol)
-
Commercially available LDH Cytotoxicity Assay Kit (containing LDH reaction buffer, substrate, and stop solution)
-
Lysis Buffer (e.g., 10X Triton™ X-100, provided in most kits) for the maximum LDH release control
-
Microplate reader (capable of measuring absorbance at 490-520 nm)[10]
Step-by-Step Methodology:
-
Prepare Controls:
-
Follow the experimental setup from the MTT protocol (untreated, vehicle, and compound-treated wells).
-
Maximum LDH Release Control: 30-60 minutes before the end of the incubation period, add 10 µL of 10X Lysis Buffer to the positive control wells. This will lyse all cells and release the maximum amount of LDH.[26]
-
-
Sample Collection:
-
After the treatment incubation, centrifuge the 96-well plate at a low speed (e.g., 250 x g for 5 minutes) to pellet any detached cells.
-
Carefully transfer 50 µL of the supernatant from each well to a new, clean 96-well flat-bottom plate.
-
-
LDH Reaction:
-
Stop Reaction and Data Acquisition:
-
Add 50 µL of the Stop Solution provided in the kit to each well.
-
Measure the absorbance at 490 nm within 1 hour.
-
Data Analysis:
-
Subtract the medium blank absorbance from all other readings.
-
Calculate the percentage of cytotoxicity using the following formula:
-
% Cytotoxicity = [(Compound-Treated LDH Activity - Vehicle Control LDH Activity) / (Maximum LDH Activity - Vehicle Control LDH Activity)] x 100
-
Protocol 3: Caspase-Glo® 3/7 Assay for Apoptosis
This homogeneous, luminescent assay measures the activity of caspases 3 and 7, which are key biomarkers of apoptosis.[34] The assay reagent contains a proluminescent caspase-3/7 substrate (DEVD-aminoluciferin) and a thermostable luciferase.[12] When added to cells, the reagent causes cell lysis, followed by caspase cleavage of the substrate, which liberates aminoluciferin and generates a "glow-type" luminescent signal proportional to caspase activity.[12]
dot graph TD { graph [fontname="Arial"]; node [shape=plaintext, fontname="Arial", fontsize=10]; edge [fontname="Arial", fontsize=9];
} caption: "Principle of the Caspase-Glo® 3/7 assay."
Materials:
-
Cells and compound-treated plates (prepared as in steps 1-2 of the MTT protocol, preferably in opaque-walled plates for luminescence)
-
Caspase-Glo® 3/7 Assay Kit (Promega or similar)
-
Luminometer or a microplate reader with luminescence detection capabilities
Step-by-Step Methodology:
-
Assay Plate Setup:
-
Prepare a 96-well plate with cells and compounds as previously described. It is crucial to use opaque-walled plates to prevent well-to-well signal crosstalk.
-
Include all necessary controls (untreated, vehicle, and a known apoptosis inducer like Staurosporine).
-
-
Reagent Preparation and Addition:
-
Equilibrate the Caspase-Glo® 3/7 Reagent to room temperature before use.
-
Remove the assay plate from the incubator and allow it to equilibrate to room temperature for about 30 minutes.
-
Add 100 µL of the Caspase-Glo® 3/7 Reagent to each well (for a 1:1 ratio with the culture medium).
-
-
Incubation:
-
Mix the contents by shaking the plate on an orbital shaker at a low speed (300-500 rpm) for 30 seconds.
-
Incubate the plate at room temperature for 1 to 3 hours, protected from light.
-
-
Data Acquisition:
-
Measure the luminescence of each well using a luminometer.
-
Data Analysis:
-
Subtract the average luminescence of the medium blank wells from all other readings.
-
Results are often expressed as Fold Change in caspase activity relative to the vehicle control.
-
Fold Change = (Luminescence of Treated Cells) / (Luminescence of Vehicle Control Cells)
-
Interpreting the Combined Data
By synthesizing the results from all three assays, a clearer picture of this compound's effect emerges.
| MTT Result | LDH Result | Caspase 3/7 Result | Likely Interpretation |
| ↓ Viability | ↑ High Release | ↔ No Change / Low Activity | Primary Necrosis: The compound causes direct damage to the cell membrane, leading to lysis. |
| ↓ Viability | ↔ Low Release | ↑ High Activity | Primary Apoptosis: The compound triggers programmed cell death. Cell membrane remains intact in early stages. |
| ↓ Viability | ↑ Moderate Release | ↑ High Activity | Late-Stage Apoptosis: Apoptotic cells eventually undergo secondary necrosis, leading to some LDH release. |
| ↓ Viability | ↔ Low Release | ↔ No Change / Low Activity | Cytostatic Effect or Other Cell Death: The compound may be inhibiting proliferation without killing cells, or inducing a non-apoptotic, non-necrotic death pathway. Further assays (e.g., cell cycle analysis) are needed. |
| ↔ No Change | ↔ No Change | ↔ No Change | No Cytotoxicity: The compound is not toxic at the concentrations tested. |
References
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Caspase-Glo® 3/7 Assay System. Promega Corporation.
-
Detection of Necrosis by Release of Lactate Dehydrogenase (LDH) Activity. Methods in Molecular Biology.
-
MTT Assay Protocol: Guide to Measuring Cell Viability & Proliferation. CLYTE Technologies.
-
Caspase 3/7 Assay Kit (Magic Red) (ab270771). Abcam.
-
CellEvent Caspase-3/7 Green Flow Cytometry Assay Kit. Thermo Fisher Scientific.
-
Guide to Calculating and Interpreting IC50 & EC50 Values in Cell Viability Assays. CLYTE Technologies.
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Cytotoxicity MTT Assay Protocols and Methods. Springer Nature Experiments.
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Protocol for Cell Viability Assays. BroadPharm.
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Detection of necrosis by release of lactate dehydrogenase activity. PubMed.
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Detection of Necrosis by Release of Lactate Dehydrogenase Activity. Springer Link.
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Synthesis of novel phthalazine-based derivatives with potent cytotoxicity against HCT-116 cells through apoptosis and VEGFR2 inhibition. RSC Publishing.
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MTT assay protocol. Abcam.
-
Synthesis and Cytotoxicity of Novel β-Ala-Phthalazine-Based Derivatives as VEGFR2 Inhibitors and Apoptosis-Inducers Against Liver Cancer. Taylor & Francis Online.
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LDH assay kit guide: Principles and applications. Abcam.
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Cell Viability Assays. NCBI Bookshelf.
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Use of a Caspase Multiplexing Assay to Determine Apoptosis in a Hypothalamic Cell Model. Journal of Visualized Experiments.
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Caspase 3/7 Activity Assay Kit(Colorimetric Method). Elabscience.
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Synthesis and Cytotoxicity of Novel β-Ala-Phthalazine-Based Derivatives as VEGFR2 Inhibitors and Apoptosis-Inducers Against Liver Cancer. Taylor & Francis.
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What cell line should I choose for citotoxicity assays?. ResearchGate.
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Rationale, in silico docking, ADMET profile, design, synthesis and cytotoxicity evaluations of phthalazine derivatives as VEGFR-2 inhibitors. RSC Publishing.
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Role of Cell-Based Assays in Drug Discovery and Development. Creative Bioarray.
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Synthesis of novel phthalazine-based derivatives with potent cytotoxicity against HCT-116 cells through apoptosis and VEGFR2 inhibition. RSC Publishing.
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Cell Death Detection. InvivoGen.
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A Rapid Survival Assay to Measure Drug-Induced Cytotoxicity and Cell Cycle Effects. PMC.
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Highlight report: Cell type selection for toxicity testing. PMC.
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The Importance of IC50 Determination. Visikol.
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Assessment of Cell Viability in Drug Therapy: IC50 and Other New Time-Independent Indices for Evaluating Chemotherapy Efficacy. National Institutes of Health.
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4-(3-Methoxyphenoxy)-1-phenylphthalazine. PubChem.
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How to choose the right cell line for your experiments. faCellitate.
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Can someone advise me how to interpret my results of cytotoxicity using MTT assay?. ResearchGate.
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What's a Control Group in an Experiment?. Exeltis.
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How can I calculate IC50 for a cytotoxic substance?. ResearchGate.
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1-Methoxyphthalazine. Benchchem.
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Evaluation of In Vitro Cytoprotective Activity, Antioxidant Activity and Proteomic Profiles of Novel Sorghum-Based Fermented Beverages. MDPI.
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Application Notes and Protocols for the Investigation of 1-Phenoxyphthalazine in Anticancer Research
Introduction: The Therapeutic Potential of Phthalazine Derivatives in Oncology
The phthalazine scaffold has emerged as a privileged structure in medicinal chemistry, with numerous derivatives demonstrating potent and diverse biological activities. In the realm of oncology, phthalazine-based compounds have been the subject of intensive research, leading to the discovery of agents that target various hallmarks of cancer.[1][2] These compounds have been shown to exert their anticancer effects through mechanisms such as the inhibition of receptor tyrosine kinases like VEGFR-2 and EGFR, the disruption of cell cycle progression, and the induction of apoptosis.[3][4][5]
This document provides detailed application notes and protocols for the investigation of 1-Phenoxyphthalazine , a member of the phthalazine family, as a potential anticancer agent. While direct literature on this specific molecule is emerging, based on the well-established pharmacology of structurally related phthalazine derivatives, we hypothesize that this compound may exert its effects through the modulation of key oncogenic signaling pathways.[6][7] One of the most compelling putative mechanisms is the inhibition of the Wnt/β-catenin signaling cascade, a pathway frequently dysregulated in various cancers.[8][9]
Hypothesized Mechanism of Action: Inhibition of the Wnt/β-Catenin Signaling Pathway via Tankyrase Inhibition
The Wnt/β-catenin signaling pathway plays a crucial role in embryonic development and adult tissue homeostasis.[9] Its aberrant activation is a key driver in the initiation and progression of numerous cancers, including colorectal cancer.[10] In the absence of a Wnt ligand, a "destruction complex" composed of Axin, APC, CK1α, and GSK3β phosphorylates β-catenin, targeting it for ubiquitination and subsequent proteasomal degradation.[9] This keeps cytoplasmic levels of β-catenin low.
Tankyrase (TNKS) is a poly(ADP-ribose) polymerase (PARP) that positively regulates Wnt signaling by PARylating Axin, which leads to its ubiquitination and degradation.[11][12] The degradation of Axin destabilizes the destruction complex, allowing β-catenin to accumulate in the cytoplasm, translocate to the nucleus, and activate the transcription of target genes that promote cell proliferation and survival.[9][11]
We propose that this compound may function as a tankyrase inhibitor. By inhibiting tankyrase, this compound would stabilize Axin, thereby promoting the degradation of β-catenin and downregulating Wnt/β-catenin signaling. This proposed mechanism provides a testable hypothesis for elucidating the anticancer activity of this compound.
Diagram of the Hypothesized Wnt/β-Catenin Signaling Inhibition by this compound
Caption: Hypothesized mechanism of this compound in the Wnt/β-catenin pathway.
Experimental Protocols
To evaluate the anticancer potential of this compound and investigate its mechanism of action, a series of in vitro assays are recommended.
In Vitro Cytotoxicity Assessment using MTT Assay
This assay determines the effect of this compound on the metabolic activity of cancer cells, which is an indicator of cell viability.[13]
Materials:
-
Cancer cell lines of interest (e.g., HCT-116, SW480 for colorectal cancer)
-
Complete culture medium
-
This compound
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO (Dimethyl sulfoxide)
-
96-well plates
-
Microplate reader
Protocol:
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂ to allow for cell attachment.[14]
-
Compound Treatment: Prepare serial dilutions of this compound in culture medium. A suggested starting concentration range is 0.1 to 100 µM.[14] Remove the medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (medium with DMSO) and a blank (medium only).
-
Incubation: Incubate the plate for 48-72 hours at 37°C and 5% CO₂.
-
MTT Addition: Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C. Viable cells will reduce the yellow MTT to purple formazan crystals.
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth).
Example Data Presentation:
| Concentration of this compound (µM) | % Cell Viability (Mean ± SD) |
| 0 (Vehicle Control) | 100 ± 4.5 |
| 0.1 | 95.2 ± 5.1 |
| 1 | 78.6 ± 6.2 |
| 10 | 51.3 ± 4.8 |
| 50 | 22.1 ± 3.5 |
| 100 | 8.9 ± 2.1 |
Western Blot Analysis of Wnt/β-Catenin Pathway Proteins
This technique is used to detect changes in the protein levels of key components of the Wnt/β-catenin pathway following treatment with this compound.
Materials:
-
Cancer cell lines
-
This compound
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
Protein assay kit (e.g., BCA)
-
SDS-PAGE gels and running buffer
-
PVDF membrane
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-β-catenin, anti-Axin, anti-phospho-β-catenin, anti-GAPDH)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Protocol:
-
Cell Treatment and Lysis: Seed cells in 6-well plates and treat with this compound at various concentrations (e.g., IC₅₀ and 2x IC₅₀) for 24 hours. Wash cells with ice-cold PBS and lyse with RIPA buffer.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Transfer: Load equal amounts of protein (20-30 µg) onto an SDS-PAGE gel. After electrophoresis, transfer the proteins to a PVDF membrane.
-
Blocking and Antibody Incubation: Block the membrane with blocking buffer for 1 hour at room temperature. Incubate with primary antibodies overnight at 4°C. Wash the membrane with TBST and then incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane again with TBST. Apply the chemiluminescent substrate and visualize the protein bands using an imaging system. GAPDH or β-actin should be used as a loading control.
Workflow for Western Blot Analysis
Caption: A streamlined workflow for Western Blot analysis.
References
- Arya, G. C., Sharma, R., & Mehla, S. (2024). A Concise Review of Synthetic Strategy, Mechanism of Action, and SAR Studies of Phthalazine Derivatives as Anticancer Agent. Letters in Drug Design & Discovery, 21(14), 2838-2852.
- Abdel-Maksoud, M. S., et al. (2021). Design and synthesis of phthalazine-based compounds as potent anticancer agents with potential antiangiogenic activity via VEGFR-2 inhibition. Journal of Enzyme Inhibition and Medicinal Chemistry, 36(1), 1836-1854.
- Abdel-Maksoud, M. S., et al. (2021). Design and synthesis of phthalazine-based compounds as potent anticancer agents with potential antiangiogenic activity via VEGFR-2 inhibition. Taylor & Francis Online.
- Behalo, M. S., Gad El-Karim, I. A., & Rafaat, R. (2017). Synthesis of Novel Phthalazine Derivatives as Potential Anticancer Agents from 1-Chloro-4-(4-phenoxyphenyl)phthalazine. Der Pharma Chemica, 9(14), 66-77.
- Gaber, Z. B., et al. (2021). Novel Phthalazin-1(2H)-One Derivatives Displaying a Dithiocarbamate Moiety as Potential Anticancer Agents. Molecules, 26(16), 4941.
- Abdelgawad, M. A., et al. (2018). Design, Synthesis, In Vitro Anti-cancer Activity, ADMET Profile and Molecular Docking of Novel Triazolo[3,4-a]phthalazine Derivatives Targeting VEGFR-2 Enzyme. Medicinal Chemistry, 14(6), 614-630.
- Al-Ostath, A. I., et al. (2024). Exploration of the VEGFR-2 inhibition activity of phthalazine derivatives: design, synthesis, cytotoxicity, ADMET, molecular docking and dynamic simulation. RSC Advances, 14(32), 22970-22991.
- Badithapuram, S., et al. (2021). Synthesis of Some New Phthalazine−piperazine−pyrazole Conjugates; In vitro Anti‐Cancer, ADMET And Molecular Docking Studies. ChemistrySelect, 6(41), 11234-11241.
- Behalo, M. S., Gad El‐Karim, I. A., & Rafaat, R. (2017). Synthesis of Novel Phthalazine Derivatives as Potential Anticancer and Antioxidant Agents Based on 1‐Chloro‐4‐(4‐phenoxyphenyl)phthalazine. ChemistrySelect, 2(28), 8887-8896.
- El-Rayes, S. M., et al. (2023). Synthesis of phthalazine-based derivatives as selective anti-breast cancer agents through EGFR-mediated apoptosis: in vitro and in silico studies. Journal of the Iranian Chemical Society, 20, 2087-2101.
- Behalo, M. S., Gad El‐Karim, I. A., & Rafaat, R. (2017). Synthesis of Novel Phthalazine Derivatives as Potential Anticancer and Antioxidant Agents Based on 1‐Chloro‐4‐(4‐phenoxyphenyl)phthalazine.
- Arya, G. C., Sharma, R., & Mehla, S. (2024).
- Behalo, M. S., Gad El-Karim, I. A., & Rafaat, R. (2017). Synthesis of Novel Phthalazine Derivatives as Potential Anticancer Agents from 1-Chloro-4-(4-phenoxyphenyl)phthalazine. Der Pharma Chemica.
- DeVito, N., et al. (2021). Pharmacological Wnt ligand inhibition overcomes key tumor-mediated resistance pathways to anti-PD-1 immunotherapy. Cell Reports, 35(5), 109071.
- Burggraaff, L., et al. (2021). Optimization of a Screening Hit toward M2912, an Oral Tankyrase Inhibitor with Antitumor Activity in Colorectal Cancer Models. Journal of Medicinal Chemistry, 64(14), 10371-10392.
- Wang, C., et al. (2016). Small-molecule inhibitors of Wnt signaling pathway: towards novel anticancer therapeutics. Future Medicinal Chemistry, 8(1), 83-99.
- Wang, H., et al. (2016). Tankyrase Inhibitor Sensitizes Lung Cancer Cells to Endothelial Growth Factor Receptor (EGFR) Inhibition via Stabilizing Angiomotins and Inhibiting YAP Signaling. Journal of Biological Chemistry, 291(29), 15256-15266.
- Thermo Fisher Scientific. (n.d.). Cytotoxicity Assays. Thermo Fisher Scientific.
- Ng-Blichfeldt, J. P., et al. (2022). A drug screen with approved compounds identifies amlexanox as a novel Wnt/β-catenin activator inducing lung epithelial organoid formation. British Journal of Pharmacology, 179(19), 4568-4584.
- de la Torre, V., et al. (2023). Tankyrases modulate the hypoxia response through non-catalytic mechanisms affecting HIF-1α. Cellular and Molecular Life Sciences, 80(11), 316.
- BenchChem. (2025). Application Notes and Protocols for Testing "2-amino-4-methylphthalazin-1(2H)-one" Cytotoxicity. BenchChem.
- Li, S., et al. (2022). Tankyrases inhibit innate antiviral response by PARylating VISA/MAVS and priming it for RNF146-mediated ubiquitination and degradation. Proceedings of the National Academy of Sciences, 119(26), e2122805119.
- Riss, T. L., & Moravec, R. A. (2019). Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells. Assay Guidance Manual.
- Villegas, V. E., et al. (2020). Inhibition of the Wnt Signalling Pathway: An Avenue to Control Breast Cancer Aggressiveness. Cancers, 12(12), 3536.
- Waaler, J., et al. (2022). The Tankyrase Inhibitor OM-153 Demonstrates Antitumor Efficacy and a Therapeutic Window in Mouse Models. Cancer Research, 82(8), 1563-1575.
- Fang, L., et al. (2023). Oxidative stress-triggered Wnt signaling perturbation characterizes the tipping point of lung adeno-to-squamous transdifferentiation. Signal Transduction and Targeted Therapy, 8(1), 16.
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- Bryceson, Y. T., et al. (2017). A Flow Cytometry-Based Cytotoxicity Assay for the Assessment of Human NK Cell Activity. Journal of Visualized Experiments, (126), 55831.
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Application Notes and Protocols for High-Throughput Screening of 1-Phenoxyphthalazine Derivatives
Introduction: The Therapeutic Promise of 1-Phenoxyphthalazine Derivatives in Oncology
The phthalazine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds. Within this class, this compound derivatives have emerged as a promising chemotype, demonstrating significant antiproliferative activity across a range of cancer cell lines, including leukemia, melanoma, and breast cancer.[1] The mechanism of action for many phthalazine derivatives has been linked to the inhibition of key signaling pathways involved in tumor growth and angiogenesis. Notably, several studies have identified Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) as a primary target of phthalazine-based compounds.[1][2][3][4] VEGFR-2 is a critical receptor tyrosine kinase that mediates the pro-angiogenic effects of VEGF, making it a validated and highly pursued target in oncology drug discovery.[5]
This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the high-throughput screening (HTS) of this compound derivatives. We will delve into the rationale behind assay selection, provide detailed, field-proven protocols for both biochemical and cell-based screening platforms targeting VEGFR-2, and discuss the critical aspects of data analysis and interpretation. The overarching goal is to equip researchers with the necessary tools to efficiently identify and characterize novel and potent this compound-based inhibitors of VEGFR-2. While VEGFR-2 is a strongly indicated target, the broader class of phthalazines has been associated with other anticancer mechanisms, such as PARP inhibition.[6][7] Therefore, a secondary screening against PARP could be a valuable exploratory endeavor for a comprehensive understanding of the bioactivity of this chemical series.
The Strategic Imperative of High-Throughput Screening (HTS) in Drug Discovery
HTS is a cornerstone of modern drug discovery, enabling the rapid evaluation of large chemical libraries to identify "hit" compounds with desired biological activity.[6][8] The success of any HTS campaign hinges on the careful selection and optimization of the assay methodology. The choice between a biochemical (cell-free) and a cell-based assay is a critical decision point, each offering distinct advantages and limitations.[7][9][10]
-
Biochemical Assays: These assays utilize purified molecular components, such as a recombinant enzyme and its substrate, to directly measure the effect of a compound on a specific molecular interaction.[8] They are generally characterized by high throughput, lower cost, and a more straightforward interpretation of results, as they isolate the target of interest.
-
Cell-Based Assays: These assays are conducted in a more physiologically relevant context, using living cells.[7][9][10] They provide valuable information on a compound's cell permeability, potential cytotoxicity, and its effect on a signaling pathway within a cellular environment. However, they can be more complex to develop and may have a higher rate of false positives due to off-target effects.
For the discovery of novel this compound-based VEGFR-2 inhibitors, a tiered screening approach is recommended. This typically begins with a primary biochemical screen to identify direct inhibitors of the VEGFR-2 kinase activity, followed by a secondary cell-based assay to confirm on-target activity in a cellular context and to triage compounds based on their cellular potency and potential liabilities.
Biochemical High-Throughput Screening for VEGFR-2 Inhibitors
A robust and widely used biochemical assay for screening kinase inhibitors is the ADP-Glo™ Kinase Assay. This luminescent assay quantifies the amount of ADP produced during the kinase reaction, which is directly proportional to the kinase activity. Inhibition of the kinase results in a decrease in ADP production and, consequently, a lower luminescent signal.
Principle of the ADP-Glo™ Kinase Assay
The ADP-Glo™ Kinase Assay is a two-step process. First, the kinase reaction is performed, where the kinase (VEGFR-2) phosphorylates a substrate using ATP, generating ADP. In the second step, the remaining ATP is depleted, and the newly formed ADP is converted back to ATP, which is then used to drive a luciferase-luciferin reaction, generating a luminescent signal that is proportional to the initial kinase activity.
Diagram: Workflow of the ADP-Glo™ Kinase Assay
Caption: Workflow of the two-step ADP-Glo™ Kinase Assay.
Detailed Protocol: Biochemical Screening of this compound Derivatives against VEGFR-2
Materials:
-
Recombinant human VEGFR-2 kinase (e.g., from Promega, Cat. No. V2681)
-
Poly(Glu, Tyr) 4:1 substrate (e.g., from Sigma-Aldrich, Cat. No. P0275)
-
ATP (e.g., from Promega, Cat. No. V9151)
-
ADP-Glo™ Kinase Assay Kit (Promega, Cat. No. V9101)[11]
-
384-well white, low-volume assay plates (e.g., Corning, Cat. No. 3572)
-
Acoustic liquid handler or pin tool for compound dispensing
-
Multimode plate reader with luminescence detection capabilities
Protocol:
-
Compound Plate Preparation: Prepare serial dilutions of the this compound derivatives in 100% DMSO. Typically, a 10-point, 3-fold dilution series starting from 10 mM is prepared. Using an acoustic liquid handler, dispense 25 nL of each compound dilution into the 384-well assay plates. This will result in a final compound concentration range of 50 µM to 2.5 nM in the assay.
-
Kinase Reaction Mixture Preparation: Prepare a 2X kinase reaction mixture containing VEGFR-2 kinase and the poly(Glu, Tyr) substrate in the kinase reaction buffer. The optimal concentrations of the enzyme and substrate should be determined empirically during assay development to ensure the reaction is in the linear range.
-
ATP Solution Preparation: Prepare a 2X ATP solution in the kinase reaction buffer. The final ATP concentration in the assay should be at its Km value for VEGFR-2 to ensure sensitive detection of ATP-competitive inhibitors.
-
Assay Initiation: Add 2.5 µL of the 2X kinase reaction mixture to each well of the compound-containing assay plate.
-
Reaction Incubation: Add 2.5 µL of the 2X ATP solution to initiate the kinase reaction. Mix gently and incubate the plate at room temperature for 1 hour.
-
ADP Detection - Step 1: Add 5 µL of the ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate at room temperature for 40 minutes.
-
ADP Detection - Step 2: Add 10 µL of the Kinase Detection Reagent to each well to convert ADP to ATP and initiate the luciferase reaction. Incubate at room temperature for 30 minutes.
-
Signal Detection: Measure the luminescence signal using a plate reader.
Data Analysis and Quality Control:
| Parameter | Description | Acceptance Criteria |
| Z'-factor | A statistical measure of the assay's quality, reflecting the separation between the positive and negative controls. | Z' ≥ 0.5 |
| Signal-to-Background (S/B) | The ratio of the signal from the uninhibited control to the signal from the background (no enzyme) control. | S/B ≥ 10 |
| IC50 | The concentration of an inhibitor at which 50% of the enzymatic activity is inhibited. | Determined for active compounds. |
Cell-Based High-Throughput Screening for VEGFR-2 Inhibitors
A cell-based assay is crucial to validate the hits from the primary biochemical screen and to assess their activity in a more physiological setting. A common approach is to use a cell line that overexpresses VEGFR-2 and to measure the inhibition of VEGF-induced cell proliferation or a downstream signaling event. The MTT assay is a colorimetric assay that measures cell metabolic activity and can be used as an indicator of cell viability and proliferation.[3]
Principle of the MTT Cell Proliferation Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is based on the ability of NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells to reduce the yellow tetrazolium dye MTT to its insoluble purple formazan, which can be solubilized and quantified by spectrophotometry. The amount of formazan produced is directly proportional to the number of viable cells.
Diagram: Cellular VEGFR-2 Signaling and MTT Assay Principle
Caption: Inhibition of VEGFR-2 signaling by this compound derivatives leads to reduced cell proliferation, which is measured by the MTT assay.
Detailed Protocol: Cell-Based Screening of this compound Derivatives
Materials:
-
Human Umbilical Vein Endothelial Cells (HUVECs) or a similar endothelial cell line that expresses VEGFR-2.
-
Endothelial Cell Growth Medium (e.g., EGM-2, Lonza)
-
Recombinant human VEGF165 (e.g., from R&D Systems, Cat. No. 293-VE)
-
MTT reagent (5 mg/mL in PBS)
-
DMSO
-
96-well clear-bottom cell culture plates
-
Multichannel pipette
-
Microplate reader capable of measuring absorbance at 570 nm
Protocol:
-
Cell Seeding: Seed HUVECs into 96-well plates at a density of 5,000 cells per well in 100 µL of complete growth medium. Incubate overnight at 37°C in a 5% CO2 incubator to allow for cell attachment.
-
Cell Starvation: The next day, replace the growth medium with 100 µL of basal medium (without growth factors) and incubate for 4-6 hours to synchronize the cells.
-
Compound Treatment: Prepare serial dilutions of the this compound derivatives in basal medium. Add 50 µL of the compound dilutions to the respective wells. Include vehicle control (DMSO) wells.
-
VEGF Stimulation: Add 50 µL of basal medium containing 2X the final desired concentration of VEGF165 (e.g., 20 ng/mL final concentration) to all wells except for the unstimulated control wells.
-
Incubation: Incubate the plates for 48-72 hours at 37°C in a 5% CO2 incubator.
-
MTT Assay: Add 20 µL of MTT solution to each well and incubate for 3-4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals. Mix gently by pipetting.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
Data Analysis and Interpretation:
The results should be expressed as the percentage of inhibition of VEGF-induced cell proliferation. The IC50 values for the active compounds should be calculated by fitting the dose-response data to a four-parameter logistic equation. It is crucial to also assess the cytotoxicity of the compounds in the absence of VEGF stimulation to distinguish between specific anti-proliferative effects and general cytotoxicity.
Conclusion and Future Directions
The protocols outlined in this application note provide a robust framework for the high-throughput screening of this compound derivatives as potential VEGFR-2 inhibitors. The tiered approach, starting with a biochemical screen and followed by a cell-based assay, allows for the efficient identification and validation of promising lead compounds. Further characterization of the confirmed hits should include more detailed structure-activity relationship (SAR) studies, selectivity profiling against a panel of other kinases, and in vivo efficacy studies in relevant cancer models. The exploration of these compounds against other potential targets, such as PARP, could also unveil novel mechanisms of action and broaden their therapeutic potential.
References
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A Concise Review of Synthetic Strategy, Mechanism of Action, and SAR Studies of Phthalazine Derivatives as Anticancer Agent. (n.d.). Bentham Science. Retrieved from [Link]
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Design and synthesis of phthalazine-based compounds as potent anticancer agents with potential antiangiogenic activity via VEGFR-2 inhibition. (2019). Journal of Enzyme Inhibition and Medicinal Chemistry. Retrieved from [Link]
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Fox, J. T., & Myung, K. (2012). Cell-based high-throughput screens for the discovery of chemotherapeutic agents. Oncotarget, 3(5), 539–551. Retrieved from [Link]
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Blay, V., Tolani, B., Ho, S. P., & Arkin, M. R. (2020). High-Throughput Screening: today's biochemical and cell-based approaches. Drug Discovery Today, 25(10), 1807–1821. Retrieved from [Link]
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Fox, J. T., & Myung, K. (2012). Cell-based high-throughput screens for the discovery of chemotherapeutic agents. NIH. Retrieved from [Link]
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Synthesis of novel phthalazine-based derivatives with potent cytotoxicity against HCT-116 cells through apoptosis and VEGFR2 inhibition. (2024). RSC Advances. Retrieved from [Link]
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Design and synthesis of phthalazine-based compounds as potent anticancer agents with potential antiangiogenic activity via VEGFR-2 inhibition. (2019). ResearchGate. Retrieved from [Link]
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Synthesis of phthalazine-based derivatives as selective anti-breast cancer agents through EGFR-mediated apoptosis: in vitro and in silico studies. (2023). Journal of the Iranian Chemical Society. Retrieved from [Link]
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Cell-Based Assays in High-Throughput Screening for Drug Discovery. (n.d.). Lifescience Global. Retrieved from [Link]
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(PDF) Cell-Based Assays in High-Throughput Screening for Drug Discovery. (2012). ResearchGate. Retrieved from [Link]
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VEGF165:VEGFR2 [Biotinylated] Inhibitor Screening Chemiluminescence Assay Kit. (n.d.). BPS Bioscience. Retrieved from [Link]
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New series of VEGFR-2 inhibitors and apoptosis enhancers. (2022). Dovepress. Retrieved from [Link]
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High-throughput screening assay for PARP-HPF1 interaction inhibitors to affect DNA damage repair. (2024). Nature. Retrieved from [Link]
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N-Substituted-4-phenylphthalazin-1-amine-derived VEGFR-2 inhibitors: Design, synthesis, molecular docking, and anticancer evaluation studies. (2020). Archiv der Pharmazie. Retrieved from [Link]
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A high-throughput approach to identify BRCA1-downregulating compounds to enhance PARP inhibitor sensitivity. (2024). iScience. Retrieved from [Link]
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A high-throughput approach to identify BRCA1-downregulating compounds to enhance PARP inhibitor sensitivity. (2024). PubMed. Retrieved from [Link]
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Identification of novel PARP inhibitors using a cell-based TDP1 inhibitory assay in a quantitative high-throughput screening platform. (2014). Pharmacological Research. Retrieved from [Link]
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Arylphthalazines as potent, and orally bioavailable inhibitors of VEGFR-2. (2007). Bioorganic & Medicinal Chemistry Letters. Retrieved from [Link]
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Exploration of the VEGFR-2 inhibition activity of phthalazine derivatives: design, synthesis, cytotoxicity, ADMET, molecular docking and dynamic simulation. (2024). RSC Advances. Retrieved from [Link]
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Arylphthalazines as potent, and orally bioavailable inhibitors of VEGFR-2. (2007). ResearchGate. Retrieved from [Link]
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Targeting Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2): Latest Insights on Synthetic Strategies. (2023). Molecules. Retrieved from [Link]
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Application Notes and Protocols for 1-Phenoxyphthalazine in Structure-Activity Relationship (SAR) Studies
For Researchers, Scientists, and Drug Development Professionals
Authored by: A Senior Application Scientist
Introduction: The Phthalazine Scaffold and the Significance of the 1-Phenoxy Moiety
The phthalazine core, a bicyclic aromatic heterocycle containing two adjacent nitrogen atoms, is a privileged scaffold in medicinal chemistry. Its rigid structure and ability to engage in various non-covalent interactions have made it a cornerstone for the development of a diverse range of therapeutic agents. Phthalazine derivatives have demonstrated a wide spectrum of biological activities, including but not limited to, anticancer, anti-inflammatory, anticonvulsant, and antihypertensive effects.[1][2]
The introduction of a phenoxy group at the 1-position of the phthalazine ring creates the 1-phenoxyphthalazine scaffold. This particular substitution is of significant interest in drug discovery for several key reasons:
-
Vectorial Projection: The phenoxy group acts as a vector, projecting substituents away from the core phthalazine structure. This allows for the exploration of chemical space and interaction with specific sub-pockets within a biological target's binding site.
-
Modulation of Physicochemical Properties: The phenoxy ring can be readily substituted with a variety of functional groups, enabling fine-tuning of crucial drug-like properties such as lipophilicity, electronic character, and metabolic stability.
-
Versatile Synthetic Handle: The ether linkage of the 1-phenoxy group is relatively stable, yet the precursor, 1-chlorophthalazine, is highly reactive towards nucleophilic substitution, making the synthesis of a diverse library of analogs synthetically accessible.[3]
These application notes will provide a comprehensive guide to the utilization of the this compound scaffold in structure-activity relationship (SAR) studies, with a focus on two prominent therapeutic targets: Poly(ADP-ribose) polymerase (PARP) and Phosphodiesterase 4 (PDE4).
Part 1: Structure-Activity Relationship (SAR) Driven Lead Optimization of this compound Analogs
The core principle of SAR studies is to systematically modify a lead compound's structure and observe the corresponding changes in its biological activity. This iterative process guides the optimization of potency, selectivity, and pharmacokinetic properties.
Key Areas for Modification on the this compound Scaffold
A systematic SAR exploration of the this compound scaffold would involve modifications at three primary locations, as illustrated below:
Caption: Key modification points for SAR studies on the this compound scaffold.
1. The Phenoxy Ring (Position R1): This is often the most critical area for modulating direct interactions with the biological target.
-
Electronic Effects: Introduction of electron-donating groups (e.g., -OCH₃, -CH₃) or electron-withdrawing groups (e.g., -CF₃, -Cl, -NO₂) can significantly alter the electronic properties of the phenoxy ring. This, in turn, can influence hydrogen bonding capabilities and aromatic interactions within the target's active site.
-
Steric Effects: Varying the size and position (ortho, meta, para) of substituents on the phenoxy ring allows for the probing of steric tolerance in the binding pocket. Bulky substituents may enhance van der Waals interactions or, conversely, cause steric hindrance.
-
Lipophilicity: The overall lipophilicity of the molecule, a key determinant of cell permeability and off-target effects, can be fine-tuned through the addition of lipophilic (e.g., -t-butyl, -phenyl) or hydrophilic (e.g., -OH, -COOH) groups.
2. The Phthalazine Core (Position R2): Modifications on the phthalazine ring itself can influence the core's electronic properties, solubility, and metabolic stability.
-
Substitution Pattern: Introduction of small substituents at available positions on the phthalazine ring can modulate the molecule's overall properties without drastically altering its core binding mode.
3. The Ether Linkage (Position X): While the ether linkage is common, exploring bioisosteric replacements can lead to improved properties.
-
Bioisosteres: Replacing the oxygen atom with sulfur (thioether) or nitrogen (amino) can alter bond angles, flexibility, and hydrogen bonding potential, potentially leading to novel interactions with the target.
Application in Target-Specific SAR: PARP and PDE4 Inhibition
This compound as a PARP Inhibitor Scaffold
Poly(ADP-ribose) polymerase (PARP) is a family of enzymes crucial for DNA repair.[4] PARP inhibitors have emerged as a significant class of anticancer agents, particularly for tumors with deficiencies in other DNA repair pathways (e.g., BRCA mutations).[4]
-
Hypothesized Binding Mode: The phthalazine core of this compound derivatives can mimic the nicotinamide moiety of the NAD+ cofactor, occupying the nicotinamide binding pocket of the PARP active site. The 1-phenoxy group would then extend towards the solvent-exposed region or adjacent sub-pockets, where modifications can enhance potency and selectivity.
Table 1: Hypothetical SAR Data for this compound Analogs as PARP1 Inhibitors
| Compound ID | R1 (Phenoxy Substitution) | R2 (Phthalazine Substitution) | PARP1 IC₅₀ (nM) |
| PNP-001 | H | H | 250 |
| PNP-002 | 4-F | H | 150 |
| PNP-003 | 4-OCH₃ | H | 300 |
| PNP-004 | 3-CN | H | 75 |
| PNP-005 | 4-CN | H | 50 |
| PNP-006 | 4-CONH₂ | H | 25 |
| PNP-007 | 4-CONH₂ | 6-F | 15 |
Causality Behind Experimental Choices: The SAR table above illustrates a logical progression. Starting with the unsubstituted analog (PNP-001), electron-withdrawing groups are explored (PNP-002, PNP-004, PNP-005), suggesting that such substitutions are favorable. The cyano group at the para-position (PNP-005) shows better activity than at the meta-position (PNP-004), indicating a directional interaction. Conversion of the cyano group to a carboxamide (PNP-006) often introduces a key hydrogen bond donor/acceptor, significantly improving potency. Finally, substitution on the phthalazine core (PNP-007) is explored to further refine activity.
This compound as a PDE4 Inhibitor Scaffold
Phosphodiesterase 4 (PDE4) is an enzyme that degrades cyclic adenosine monophosphate (cAMP), a key second messenger in inflammatory signaling pathways.[4] PDE4 inhibitors are effective anti-inflammatory agents used in the treatment of diseases like COPD and psoriasis.[4][5]
-
Hypothesized Binding Mode: The phthalazine core can anchor the molecule within the PDE4 active site, while the 1-phenoxy group projects into a hydrophobic pocket.
Table 2: Hypothetical SAR Data for this compound Analogs as PDE4D Inhibitors
| Compound ID | R1 (Phenoxy Substitution) | R2 (Phthalazine Substitution) | PDE4D IC₅₀ (nM) |
| PNP-PDE-001 | H | H | 500 |
| PNP-PDE-002 | 4-OCH₃ | H | 200 |
| PNP-PDE-003 | 4-OCF₃ | H | 150 |
| PNP-PDE-004 | 4-Cyclopentyl | H | 50 |
| PNP-PDE-005 | 3,4-di-OCH₃ | H | 80 |
| PNP-PDE-006 | 3-Cyclopentyloxy-4-OCH₃ | H | 10 |
Causality Behind Experimental Choices: The data suggests that increasing the lipophilicity and steric bulk of the para-substituent on the phenoxy ring is beneficial for PDE4D inhibition (PNP-PDE-002 vs. PNP-PDE-004). The combination of a methoxy group and a cyclopentyloxy group (PNP-PDE-006), mimicking the catechol ether motif found in known PDE4 inhibitors like Roflumilast, leads to a significant enhancement in potency. This demonstrates a strategy of incorporating known pharmacophoric elements from existing drugs into the novel scaffold.
Part 2: Experimental Protocols
The following protocols provide a self-validating framework for the synthesis and biological evaluation of this compound analogs.
Protocol 1: General Synthesis of this compound Analogs
This protocol describes a two-step synthesis starting from phthalic anhydride.
Caption: General synthetic workflow for this compound analogs.
Step 1: Synthesis of 1,4-Dichlorophthalazine (Intermediate)
-
Reaction Setup: To a solution of phthalic anhydride (1 equivalent) in a suitable solvent (e.g., toluene), add hydrazine hydrate (1.1 equivalents) dropwise at room temperature.
-
Cyclization: Heat the reaction mixture to reflux for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Chlorination: After cooling to room temperature, slowly add phosphorus oxychloride (POCl₃) (3-5 equivalents) to the reaction mixture.
-
Reaction: Heat the mixture to reflux for 8-12 hours.
-
Work-up: Carefully quench the reaction mixture by pouring it onto crushed ice. The resulting precipitate is filtered, washed with water, and dried to yield 1,4-dichlorophthalazine.
Step 2: Synthesis of this compound Analogs
-
Reaction Setup: To a solution of 1,4-dichlorophthalazine (1 equivalent) in a polar aprotic solvent such as dimethylformamide (DMF), add the desired substituted phenol (1.2 equivalents) and a base such as potassium carbonate (K₂CO₃) (2 equivalents).
-
Reaction: Heat the reaction mixture to 80-100 °C for 6-10 hours. Monitor the reaction by TLC.
-
Work-up: After completion, cool the reaction mixture and pour it into ice-water. The precipitate is filtered, washed with water, and then purified by column chromatography or recrystallization to yield the final this compound analog.
Trustworthiness: Each step includes monitoring by TLC to ensure the reaction is proceeding as expected. The final product should be characterized by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity, ensuring the validity of subsequent biological data.
Protocol 2: In Vitro PARP1 Inhibition Assay (ELISA-based)
This protocol is adapted from commercially available PARP assay kits.[6][7]
-
Plate Coating: Coat a 96-well plate with histone proteins and incubate overnight at 4 °C. Wash the plate with a suitable wash buffer (e.g., PBS with 0.05% Tween-20).
-
Compound Preparation: Prepare serial dilutions of the this compound test compounds in the assay buffer. Include a known PARP inhibitor (e.g., Olaparib) as a positive control and a vehicle control (e.g., DMSO).
-
Enzymatic Reaction: To each well, add the PARP1 enzyme, biotin-labeled NAD+, and the test compounds or controls. Incubate at room temperature for 1 hour.
-
Detection: Wash the plate to remove unreacted components. Add Streptavidin-HRP (horseradish peroxidase) conjugate to each well and incubate for 1 hour.
-
Signal Generation: After another wash step, add a chemiluminescent or colorimetric HRP substrate.
-
Data Acquisition: Measure the luminescence or absorbance using a plate reader.
-
Data Analysis: Calculate the percent inhibition for each compound concentration and determine the IC₅₀ value by fitting the data to a four-parameter logistic equation.
Protocol 3: In Vitro PDE4D Inhibition Assay (Fluorescence Polarization-based)
This protocol is a common method for measuring PDE activity.
-
Reaction Setup: In a 384-well plate, add the PDE4D enzyme, a fluorescently labeled cAMP substrate, and serial dilutions of the this compound test compounds. Include a known PDE4 inhibitor (e.g., Roflumilast) as a positive control and a vehicle control.
-
Enzymatic Reaction: Incubate the plate at room temperature for 1 hour to allow the PDE4D enzyme to hydrolyze the cAMP substrate.
-
Detection: Add a binding agent that specifically binds to the fluorescently labeled AMP product. This binding results in a change in fluorescence polarization.
-
Data Acquisition: Measure the fluorescence polarization using a suitable plate reader.
-
Data Analysis: The degree of polarization is proportional to the amount of AMP produced. Calculate the percent inhibition for each compound concentration and determine the IC₅₀ value.
Part 3: Data Interpretation and Iterative Design
The IC₅₀ values obtained from the biological assays are then used to build upon the SAR.
Caption: The iterative cycle of SAR-driven drug discovery.
-
Analyze Results: Correlate the structural modifications with the changes in biological activity. For example, does increasing the electron-withdrawing nature of the phenoxy ring consistently improve PARP inhibition?
-
Formulate Hypotheses: Based on the data, develop hypotheses about the key interactions between the this compound scaffold and the target.
-
Design the Next Generation: Design new analogs to test these hypotheses. For instance, if a para-carboxamide on the phenoxy ring was beneficial for PARP inhibition, the next generation of compounds might explore different amide derivatives or bioisosteres at that position.
By following this iterative process of design, synthesis, and testing, researchers can effectively navigate the chemical space around the this compound scaffold to develop potent and selective inhibitors for their target of interest.
References
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- An Overview of Different Synthetic Routes for the Synthesis of Phthalazine Derivatives. (2019).
- Synthesis and biological activity of structurally diverse phthalazine derivatives: A systematic review. (2019). Bioorganic & Medicinal Chemistry.
- A Cell-based PDE4 Assay in 1536-well Plate format for High Throughput Screening. (n.d.). NIH.
- Recent Developments in Chemistry of Phthalazines. (2015). Organic Chemistry: Current Research.
- PASTA: PARP activity screening and inhibitor testing assay. (2021). NIH.
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- Choosing the Right Assay for Poly-ADP Ribose Polymerase (PARP). (n.d.). BPS Bioscience.
- Structure–metabolism relationships in human-AOX: Chemical insights from a large database of aza-aromatic and amide compounds. (2017).
- SYNTHESIS AND USE OF AN IMMOBILIZED CATALYST FOR THE N-OXID
- PARP assay kits. (n.d.). Cambridge Bioscience.
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- Avocado Seeds Bio-Oil via Liquefaction. (n.d.). Scribd.
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Application Notes & Protocols for the Preclinical Evaluation of 1-Phenoxyphthalazine
A Guide for Researchers in Drug Discovery and Development
Abstract
These application notes provide a comprehensive framework for the preclinical evaluation of 1-Phenoxyphthalazine, a novel phthalazine derivative. Given the well-documented pharmacological activities of the phthalazine scaffold, this guide proposes a primary hypothesis of antihypertensive effects mediated by vasodilation, with a secondary exploratory hypothesis of anticancer activity. This document outlines a multi-stage experimental design, commencing with initial dose-finding and safety assessments, followed by robust efficacy studies in validated animal models of hypertension and cancer. Detailed, step-by-step protocols for each experimental phase are provided, alongside methodologies for pharmacokinetic analysis and data interpretation. The objective is to equip researchers with the necessary tools to thoroughly investigate the therapeutic potential of this compound.
Introduction: The Therapeutic Potential of Phthalazine Derivatives
The phthalazine core is a privileged scaffold in medicinal chemistry, forming the backbone of numerous therapeutic agents with a wide array of pharmacological activities.[1][2] Commercially available drugs such as the antihypertensive agent Hydralazine and the PARP inhibitor Olaparib underscore the clinical significance of this heterocyclic motif. Phthalazine derivatives have demonstrated efficacy as anticancer, antihypertensive, anti-inflammatory, and antimicrobial agents.[2][3][4][5] The diverse biological activities of this class of compounds suggest that novel derivatives, such as this compound, may hold significant therapeutic promise.
Given the prevalence of antihypertensive activity among phthalazine derivatives, the primary working hypothesis for this compound is that it will function as a vasodilator, leading to a reduction in blood pressure.[1] A secondary hypothesis, based on the established anticancer properties of other phthalazine compounds, is that this compound may exhibit antiproliferative or antiangiogenic effects.[6][7][8][9][10]
This guide provides a structured, evidence-based approach to the preclinical evaluation of this compound, designed to rigorously test these hypotheses in relevant animal models.
Proposed Mechanism of Action and Signaling Pathway
Based on the known mechanisms of other vasodilatory phthalazine derivatives, it is hypothesized that this compound may exert its effects through one or more of the following pathways:
-
Direct smooth muscle relaxation: Similar to Hydralazine, this compound may directly act on vascular smooth muscle, potentially through modulation of intracellular calcium levels or by interfering with signaling cascades that lead to vasoconstriction.
-
Alpha-adrenergic blockade: Some compounds with structural similarities to phthalazines exhibit alpha-adrenergic receptor antagonism, leading to vasodilation.[11]
-
Inhibition of Receptor Tyrosine Kinases (RTKs): Several phthalazine derivatives have been identified as inhibitors of RTKs such as VEGFR-2, which, in addition to its role in angiogenesis, can also influence vascular tone.[6][8][9][10]
The following diagram illustrates a potential signaling pathway for the vasodilatory effects of this compound:
Caption: Hypothesized mechanism of this compound-induced vasodilation.
Experimental Design: A Phased Approach
A tiered experimental approach is recommended to systematically evaluate the therapeutic potential of this compound.
Phase 1: Preliminary Assessment
-
Acute Toxicity and Dose-Range Finding: To establish a safe and effective dose range for subsequent studies.
-
Pharmacokinetic (PK) Profiling: To understand the absorption, distribution, metabolism, and excretion (ADME) of the compound.
Phase 2: Primary Efficacy Screening (Antihypertensive Activity)
-
Spontaneously Hypertensive Rat (SHR) Model: A well-validated model for essential hypertension.[12]
Phase 3: Secondary Efficacy Screening (Anticancer Activity)
-
Xenograft Tumor Models: To evaluate the in vivo anticancer efficacy of this compound.
Phase 4: Data Analysis and Interpretation
-
Statistical Analysis: To determine the significance of the observed effects.
-
Correlation of PK/PD: To establish a relationship between drug exposure and pharmacological response.
The following diagram illustrates the overall experimental workflow:
Caption: Phased experimental workflow for preclinical evaluation.
Detailed Protocols
Protocol 4.1: Acute Toxicity and Dose-Range Finding
Objective: To determine the maximum tolerated dose (MTD) and to identify a dose range for efficacy studies.
Animal Model: Male and female Sprague-Dawley rats (8-10 weeks old).
Methodology:
-
Acclimatization: Acclimatize animals for at least 7 days prior to the experiment.
-
Grouping: Randomly assign animals to groups (n=5 per sex per group).
-
Dose Administration: Administer single doses of this compound via the intended clinical route (e.g., oral gavage, intraperitoneal injection) at escalating concentrations. Include a vehicle control group.
-
Observation: Monitor animals for clinical signs of toxicity, morbidity, and mortality at regular intervals for 14 days.
-
Data Collection: Record body weight, food and water consumption, and any observed abnormalities.
-
Necropsy: At the end of the observation period, perform a gross necropsy on all animals.
Data Analysis: Determine the MTD as the highest dose that does not cause mortality or significant clinical signs of toxicity.
Protocol 4.2: Pharmacokinetic (PK) Profiling
Objective: To characterize the ADME properties of this compound.
Animal Model: Male Sprague-Dawley rats (8-10 weeks old).
Methodology:
-
Cannulation: Surgically implant cannulas in the jugular vein for blood sampling. Allow for a recovery period.
-
Dose Administration: Administer a single dose of this compound (intravenous and the intended therapeutic route).
-
Blood Sampling: Collect blood samples at predetermined time points post-administration.
-
Plasma Analysis: Analyze plasma concentrations of this compound using a validated analytical method (e.g., LC-MS/MS).
Data Analysis: Calculate key PK parameters such as clearance, volume of distribution, half-life, and bioavailability.
Protocol 4.3: Antihypertensive Efficacy in Spontaneously Hypertensive Rats (SHR)
Objective: To evaluate the blood pressure-lowering effects of this compound.
Animal Model: Male Spontaneously Hypertensive Rats (SHR) (12-16 weeks old).
Methodology:
-
Blood Pressure Measurement: Acclimate animals to the tail-cuff method for non-invasive blood pressure measurement.
-
Grouping: Randomly assign SHRs to treatment groups (n=8-10 per group), including a vehicle control and a positive control (e.g., Hydralazine).
-
Dose Administration: Administer this compound or control compounds daily for a specified period (e.g., 14-28 days).
-
Data Collection: Measure systolic and diastolic blood pressure and heart rate at regular intervals.
-
Terminal Procedures: At the end of the study, collect blood for biomarker analysis and tissues for histological examination.
Data Analysis: Compare blood pressure and heart rate changes between treatment groups and the vehicle control.
Protocol 4.4: Anticancer Efficacy in Xenograft Models
Objective: To assess the in vivo antitumor activity of this compound.
Animal Model: Immunocompromised mice (e.g., nude or SCID mice).
Methodology:
-
Tumor Cell Implantation: Subcutaneously implant a relevant human cancer cell line (e.g., one known to be sensitive to VEGFR-2 inhibitors).
-
Tumor Growth Monitoring: Allow tumors to reach a palpable size.
-
Grouping: Randomize mice into treatment groups (n=8-10 per group), including a vehicle control and a positive control (e.g., a known VEGFR-2 inhibitor).
-
Dose Administration: Administer this compound or control compounds according to a predetermined schedule.
-
Data Collection: Measure tumor volume and body weight regularly.
-
Endpoint: Euthanize mice when tumors reach a predetermined size or at the end of the study.
-
Tumor Analysis: Excise tumors for weight measurement, histological analysis, and biomarker assessment.
Data Analysis: Calculate tumor growth inhibition and compare tumor volumes and weights between groups.
Data Presentation: Summary Tables
Table 1: Hypothetical Pharmacokinetic Parameters of this compound in Rats
| Parameter | Intravenous (1 mg/kg) | Oral (10 mg/kg) |
| Cmax (ng/mL) | 500 | 250 |
| Tmax (h) | 0.1 | 1.0 |
| AUC (ng*h/mL) | 1200 | 3000 |
| t1/2 (h) | 2.5 | 3.0 |
| Bioavailability (%) | - | 50 |
Table 2: Hypothetical Antihypertensive Efficacy Data in SHRs
| Treatment Group | Dose (mg/kg) | Change in Systolic BP (mmHg) |
| Vehicle | - | -5 ± 3 |
| This compound | 1 | -15 ± 4 |
| This compound | 10 | -30 ± 5 |
| Hydralazine | 5 | -25 ± 4 |
| p < 0.05, **p < 0.01 vs. vehicle |
Conclusion and Future Directions
This guide provides a robust framework for the initial preclinical evaluation of this compound. The proposed phased approach allows for a systematic and resource-efficient investigation of its potential therapeutic activities. Positive results from these studies would warrant further investigation into the specific molecular mechanisms of action, expanded safety and toxicology studies, and evaluation in additional, more complex disease models. The ultimate goal is to generate a comprehensive data package to support the advancement of this compound into clinical development.
References
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Animal models of benign prostatic hyperplasia. Prostate Cancer and Prostatic Diseases. [Link]
-
Pharmacological activities of various phthalazine and phthalazinone derivatives. ResearchGate. [Link]
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Animal models for benign prostatic hyperplasia. Handbook of Experimental Pharmacology. [Link]
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A Concise Review on Phthlazine Derivatives and its Biological Activities. PharmaInfo. [Link]
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Pharmacological activities of various phthalazine and phthalazinone derivatives. ResearchGate. [Link]
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Animal models of pheochromocytoma. PubMed. [Link]
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Pharmacological activities of various phthalazine and phthalazinone derivatives. Zenodo. [Link]
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Testosterone-induced benign prostatic hyperplasia rat and dog as facile models to assess drugs targeting lower urinary tract symptoms. PLOS ONE. [Link]
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Animal Models for Benign Prostatic Hyperplasia. ResearchGate. [Link]
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Animal and Cell Culture Models of PPGLs – Achievements and Limitations. Physiological Research. [Link]
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Advances in paraganglioma–pheochromocytoma cell lines and xenografts in. Endocrine-Related Cancer. [Link]
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Models of pheochromocytoma: what's on the horizon?. Future Oncology. [Link]
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Models of Pheochromocytoma: What's on the Horizon?. Taylor & Francis Online. [Link]
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Synthesis and biological activity of structurally diverse phthalazine derivatives: A systematic review. PubMed. [Link]
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Models for studying benign prostatic hyperplasia. Semantic Scholar. [Link]
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Design and synthesis of new phthalazine-based derivatives as potential EGFR inhibitors for the treatment of hepatocellular carcinoma. PubMed. [Link]
-
Synthesis of Novel Phthalazinedione-Based Derivatives with Promising Cytotoxic, Anti-bacterial, and Molecular Docking Studies as VEGFR2 Inhibitors. ACS Omega. [Link]
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Review on: Experimental Screening Methods for Antihypertensive Agents. International Journal of Advanced Research in Science, Communication and Technology. [Link]
-
"A Comprehensive Review on Animal Models for Screening of Antihypertensive Drugs". International Journal of Pharmaceutical Research and Applications. [Link]
-
Exploration of the VEGFR-2 inhibition activity of phthalazine derivatives: design, synthesis, cytotoxicity, ADMET, molecular docking and dynamic simulation. RSC Publishing. [Link]
-
Modeling heart failure in animal models for novel drug discovery and development. Journal of Pharmacological and Toxicological Methods. [Link]
-
Search for an Animal Model to Investigate Selective Pulmonary Vasodilation. PubMed. [Link]
-
Design and synthesis of phthalazine-based compounds as potent anticancer agents with potential antiangiogenic activity via VEGFR-2 inhibition. Journal of Enzyme Inhibition and Medicinal Chemistry. [Link]
-
Review on: Experimental Screening Methods for Antihypertensive Agents. International Journal of Advanced Research in Science, Communication and Technology. [Link]
-
Animal models for the assessment of novel vascular conduits. Journal of Vascular Surgery. [Link]
-
Review on: Experimental Screening Methods for Antihypertensive Agents. ResearchGate. [Link]
-
Animal Models of Hypertension. Ace Therapeutics. [Link]
-
Preclinical Screening of Antihypertensive Agents | In-Vitro & In-Vivo Models. SlideShare. [Link]
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- 9. Exploration of the VEGFR-2 inhibition activity of phthalazine derivatives: design, synthesis, cytotoxicity, ADMET, molecular docking and dynamic simul ... - RSC Advances (RSC Publishing) DOI:10.1039/D4RA03459G [pubs.rsc.org]
- 10. Design and synthesis of phthalazine-based compounds as potent anticancer agents with potential antiangiogenic activity via VEGFR-2 inhibition - PMC [pmc.ncbi.nlm.nih.gov]
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- 12. ijprajournal.com [ijprajournal.com]
Troubleshooting & Optimization
Technical Support Center: Optimizing Reaction Conditions for 1-Phenoxyphthalazine Synthesis
Welcome to the technical support center for the synthesis of 1-phenoxyphthalazine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions. Our goal is to empower you with the scientific understanding to overcome common challenges and optimize your reaction conditions for high yield and purity.
Introduction: The Chemistry of this compound Synthesis
The synthesis of this compound is typically achieved through a nucleophilic aromatic substitution (SNAr) reaction. This process involves the displacement of a leaving group, commonly a halide such as chlorine from 1-chlorophthalazine, by a nucleophile, in this case, the phenoxide ion. The phthalazine ring, being electron-deficient, is activated towards nucleophilic attack, a crucial factor for the success of this transformation. Understanding the mechanism and the key parameters influencing the reaction is paramount for troubleshooting and optimization.
Frequently Asked Questions (FAQs)
Here we address common questions regarding the synthesis of this compound, providing explanations grounded in chemical principles.
Q1: What is the underlying mechanism for the synthesis of this compound from 1-chlorophthalazine and phenol?
The reaction proceeds via a well-established nucleophilic aromatic substitution (SNAr) mechanism. This is a two-step process:
-
Nucleophilic Attack: The phenoxide ion, generated in situ from phenol and a base, acts as the nucleophile and attacks the electron-deficient carbon atom bearing the chlorine atom on the phthalazine ring. This initial attack is the rate-determining step and leads to the formation of a resonance-stabilized carbanionic intermediate known as a Meisenheimer complex.
-
Leaving Group Departure: The aromaticity of the phthalazine ring is restored by the elimination of the chloride ion (the leaving group).
The electron-withdrawing nature of the nitrogen atoms in the phthalazine ring is crucial as they help to stabilize the negative charge of the Meisenheimer intermediate through resonance, thereby facilitating the reaction.
Q2: Why is a base necessary for this reaction?
A base is essential to deprotonate phenol to form the more nucleophilic phenoxide ion. Phenol itself is a weak nucleophile, and the reaction with 1-chlorophthalazine would be exceedingly slow. The choice of base is critical as it influences the concentration of the phenoxide ion and can affect the overall reaction rate and yield.
Q3: What are the most common solvents for this reaction and why?
Polar aprotic solvents are generally preferred for SNAr reactions. Common choices include:
-
Dimethylformamide (DMF): Its high polarity helps to dissolve the reactants and stabilize the charged Meisenheimer intermediate.
-
Dimethyl sulfoxide (DMSO): Similar to DMF, its polarity and high boiling point allow for reactions to be conducted at elevated temperatures.
-
Acetonitrile (ACN): A less polar option, but can be effective, especially in combination with a suitable base.
The choice of solvent can significantly impact the reaction rate by influencing the solubility of the reactants and the stability of the transition state.
Q4: Can I use alternative methods to improve the reaction efficiency?
Yes, several modern techniques can be employed to enhance the synthesis of this compound:
-
Microwave-assisted synthesis: This technique can dramatically reduce reaction times and often leads to higher yields by providing rapid and uniform heating.[1][2][3][4][5]
-
Phase-transfer catalysis (PTC): A phase-transfer catalyst, such as a quaternary ammonium salt, can be used to facilitate the transfer of the phenoxide ion from an aqueous or solid phase to the organic phase containing the 1-chlorophthalazine. This can be particularly useful when using inorganic bases like potassium carbonate.[6][7][8][9]
Troubleshooting Guide
This section provides a systematic approach to diagnosing and resolving common issues encountered during the synthesis of this compound.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low or No Product Formation | 1. Inefficient Phenoxide Formation: The base used may not be strong enough to deprotonate phenol effectively. 2. Low Reaction Temperature: The activation energy for the nucleophilic attack is not being overcome. 3. Poor Quality Starting Materials: 1-chlorophthalazine may have degraded, or the phenol may be impure. | 1. Base Selection: Switch to a stronger base such as sodium hydride (NaH) or potassium tert-butoxide (t-BuOK). If using a weaker base like potassium carbonate (K2CO3), ensure anhydrous conditions and consider using a phase-transfer catalyst. 2. Increase Temperature: Gradually increase the reaction temperature, monitoring for any decomposition. Refluxing in a high-boiling point solvent like DMF or DMSO is often effective. 3. Verify Starting Materials: Check the purity of 1-chlorophthalazine and phenol using techniques like NMR or melting point analysis. |
| Formation of Side Products | 1. Hydrolysis of 1-chlorophthalazine: Trace amounts of water can lead to the formation of 1(2H)-phthalazinone. 2. Reaction with Solvent: At high temperatures, solvents like DMF can decompose and react with the starting materials. 3. Polysubstitution (if applicable to other substrates): In some cases with highly activated rings, multiple substitutions can occur. | 1. Anhydrous Conditions: Ensure all glassware is thoroughly dried and use anhydrous solvents. Perform the reaction under an inert atmosphere (e.g., nitrogen or argon). 2. Solvent Choice and Temperature Control: Use a more stable solvent if decomposition is suspected. Avoid excessively high temperatures for prolonged periods. 3. Stoichiometry Control: Use a controlled stoichiometry of the nucleophile. This is less of a concern for this specific reaction but is a general consideration in SNAr. |
| Incomplete Reaction | 1. Insufficient Reaction Time: The reaction may not have reached completion. 2. Poor Mixing: In heterogeneous reactions (e.g., with solid K2CO3), inefficient stirring can limit the reaction rate. 3. Deactivation of Catalyst (if used): A phase-transfer catalyst may have degraded. | 1. Monitor Reaction Progress: Use Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to monitor the disappearance of the starting material. 2. Improve Agitation: Ensure vigorous stirring to maximize the contact between reactants. 3. Catalyst Stability: Use a fresh batch of the phase-transfer catalyst if its activity is in doubt. |
Experimental Protocols
Below are representative experimental protocols for the synthesis of this compound.
Protocol 1: Conventional Synthesis using Potassium Carbonate
-
To a solution of 1-chlorophthalazine (1.0 eq) and phenol (1.2 eq) in anhydrous DMF (10 mL/mmol of 1-chlorophthalazine), add anhydrous potassium carbonate (2.0 eq).
-
Heat the reaction mixture to 100-120 °C and stir for 4-6 hours.
-
Monitor the reaction progress by TLC.
-
After completion, cool the reaction mixture to room temperature and pour it into ice-cold water.
-
Filter the precipitated solid, wash with water, and dry under vacuum.
-
Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol or isopropanol).
Protocol 2: Microwave-Assisted Synthesis
-
In a microwave-safe vessel, combine 1-chlorophthalazine (1.0 eq), phenol (1.2 eq), and potassium carbonate (2.0 eq) in a minimal amount of a high-boiling polar aprotic solvent like DMF or DMSO.
-
Seal the vessel and place it in a microwave reactor.
-
Irradiate the mixture at a set temperature (e.g., 150 °C) for a short duration (e.g., 10-30 minutes).
-
After cooling, work up the reaction mixture as described in Protocol 1.
Data Presentation
The following table summarizes typical reaction conditions and their impact on the synthesis.
| Parameter | Condition A | Condition B | Condition C |
| Base | K2CO3 | NaH | t-BuOK |
| Solvent | DMF | THF | DMSO |
| Temperature | 120 °C | 60 °C | 100 °C |
| Time | 6 hours | 4 hours | 2 hours |
| Typical Yield | Moderate to Good | Good to High | Good to High |
Visualizing the Process
Reaction Mechanism
Caption: SNAr mechanism for this compound synthesis.
Troubleshooting Workflow
Caption: A systematic workflow for troubleshooting low yields.
References
-
Behalo, M. S., Gad El-karim, I. A., & Rafaat, R. (2017). Synthesis of Novel Phthalazine Derivatives as Potential Anticancer and Antioxidant Agents Based on 1‐Chloro‐4‐(4‐phenoxyphenyl)phthalazine. Journal of Heterocyclic Chemistry, 54(6), 3466-3476. [Link]
-
Der Pharma Chemica. (2016). Synthesis of Novel Phthalazine Derivatives as Potential Anticancer Agents from 1-Chloro-4-(4-phenoxyphenyl)phthalazine. [Link]
-
PubChem. (n.d.). 1-Chlorophthalazine. National Center for Biotechnology Information. [Link]
-
Wikipedia. (2023). Phase-transfer catalyst. [Link]
-
El-Gazzar, A. R. B. A., et al. (2015). Design and synthesis of phthalazine-based compounds as potent anticancer agents with potential antiangiogenic activity via VEGFR-2 inhibition. European Journal of Medicinal Chemistry, 90, 811-825. [Link]
-
Bandyopadhyay, D., & Mukherjee, B. (2012). Microwave-Assisted Pharmaceutical Synthesis: An Overview. International Journal of Pharmaceutical Sciences and Research, 3(12), 4593-4603. [Link]
-
Joshi, D. R., & Adhikari, N. (2019). Phase Transfer Catalyst in Organic Synthesis. Journal of Nepal Chemical Society, 40, 107-117. [Link]
-
MDPI. (2023). Microwave-Assisted Organic Synthesis: An Eco-Friendly Method of Green Chemistry. [Link]
-
CRDEEP Journals. (2015). Phase-Transfer Catalysis in Organic Syntheses. [Link]
-
Zhang, Z., et al. (2014). one-pot synthesis of new benzoimidazoline derivatives promoted by potassium carbonate. Heterocycles, 89(12), 2776-2784. [Link]
-
Longdom Publishing. (2015). Recent Developments in Chemistry of Phthalazines. [Link]
-
ResearchGate. (2016). Potassium carbonate as a base for generation of carbanions from CH-acids in organic synthesis. [Link]
-
Royal Society of Chemistry. (2023). Recent developments on microwave-assisted organic synthesis of nitrogen- and oxygen-containing preferred heterocyclic scaffolds. [Link]
-
Oriental Journal of Chemistry. (2013). Microwave Assisted Synthesis, Characterization and Antimicrobial Activity of 10H-Phenothiazine Derivatives. [Link]
-
ResearchGate. (2012). Microwave Assisted Synthesis of New Phenoxyacetalides Bearing Anaesthetic Properties. [Link]
-
Filo. (2025). In this reaction, first sodium phenoxide is formed from chlorobenzene + N... [Link]
-
Reddit. (2020). Can anyone tell me the reaction mechanism for formation of Sodium Phenoxide? [Link]
-
An efficient synthesis of some new 1,4-disubstituted phthalazine derivatives and their anticancer activity. (n.d.). [Link]
Sources
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- 4. researchgate.net [researchgate.net]
- 5. Microwave Assisted Synthesis, Characterization and Antimicrobial Activity of 10H-Phenothiazine Derivatives – Oriental Journal of Chemistry [orientjchem.org]
- 6. Phase-transfer catalyst - Wikipedia [en.wikipedia.org]
- 7. biomedres.us [biomedres.us]
- 8. crdeepjournal.org [crdeepjournal.org]
- 9. researchgate.net [researchgate.net]
Common side products in the synthesis of 1-Phenoxyphthalazine
Welcome to the technical support center for the synthesis of 1-Phenoxyphthalazine. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and troubleshoot side product formation during this synthetic procedure. Our goal is to provide you with the in-depth technical insights and practical advice necessary to optimize your reaction outcomes and ensure the purity of your final product.
Frequently Asked Questions (FAQs)
Q1: What is the primary reaction for synthesizing this compound?
The most common laboratory and industrial synthesis of this compound is achieved through a nucleophilic aromatic substitution reaction. This process typically involves the reaction of 1-chlorophthalazine with phenol in the presence of a base. This reaction is analogous to the Williamson ether synthesis.[1][2]
Q2: I am observing a significant amount of an insoluble, dark-colored material in my reaction mixture. What is the likely cause?
This is a very common issue and is often attributable to the degradation of the 1-chlorophthalazine starting material.[3] 1-Chlorophthalazine is known to be sensitive to moisture and can degrade, especially if not used immediately after preparation or if the stored material has been exposed to humidity.[3][4] This degradation can lead to the formation of multiple by-products that are often insoluble and can contaminate your desired product.[3]
Q3: My final product has a yellowish tint, even after initial purification. What could be the source of this colored impurity?
A yellowish tint in your this compound product could be due to several factors. One possibility is the presence of unreacted 1-chlorophthalazine, which is often a yellow to dark yellow solid.[4] Another potential source is the formation of quinone-type impurities from the oxidation of phenol, which are known to be colored compounds.[5][6]
Q4: I'm seeing a byproduct with a mass corresponding to the addition of two phthalazine moieties to one phenol. Is this possible?
While less common, the formation of such a diether byproduct is plausible, especially if there is a large excess of 1-chlorophthalazine relative to phenol. In such a scenario, a second nucleophilic substitution could occur if the initial product, this compound, can be further functionalized. However, the more likely scenario for unexpected higher molecular weight species would be degradation and polymerization of the starting materials.
Troubleshooting Guide: Common Side Products and Their Mitigation
Issue 1: Presence of Phthalazinone
-
Identification: A common impurity observed is 1(2H)-phthalazinone. This can be readily identified by LC-MS and comparison with a known standard.
-
Root Cause: Phthalazinone is the precursor to 1-chlorophthalazine, and its presence in the final product is typically due to an incomplete chlorination reaction during the preparation of the starting material. It can also form from the hydrolysis of unreacted 1-chlorophthalazine if water is present in the reaction mixture.
-
Corrective and Preventive Actions:
-
Ensure Complete Chlorination: When preparing 1-chlorophthalazine from 1(2H)-phthalazinone using reagents like phosphorus oxychloride (POCl₃), ensure the reaction goes to completion by monitoring with TLC or HPLC.
-
Use High-Purity Starting Material: Start with high-purity, dry 1-chlorophthalazine.
-
Anhydrous Reaction Conditions: Maintain strictly anhydrous conditions throughout the reaction of 1-chlorophthalazine with phenol to prevent hydrolysis.
-
Issue 2: Unreacted Starting Materials
-
Identification: The presence of unreacted 1-chlorophthalazine and phenol in the final product. These can be detected by chromatographic methods such as TLC, HPLC, or GC-MS.
-
Root Cause:
-
Incomplete reaction due to insufficient reaction time or temperature.
-
Improper stoichiometry of reactants.
-
Inefficient mixing.
-
Deactivation of the base.
-
-
Corrective and Preventive Actions:
-
Optimize Reaction Conditions: Increase the reaction time and/or temperature. Monitor the reaction progress by TLC or HPLC until the starting materials are consumed.
-
Stoichiometry: Use a slight excess of phenol (e.g., 1.1 to 1.2 equivalents) to ensure complete consumption of the 1-chlorophthalazine.
-
Effective Stirring: Ensure the reaction mixture is being stirred efficiently to promote contact between the reactants.
-
Base Selection and Handling: Use a strong, non-nucleophilic base such as potassium carbonate (K₂CO₃) or sodium hydride (NaH). Ensure the base is dry and added in an appropriate amount to fully deprotonate the phenol.
-
Issue 3: Phenol-Related Side Products
-
Identification: Formation of colored impurities, potentially quinones or poly-phenolic species. These can be challenging to characterize fully without advanced analytical techniques. An unexpected darkening of the reaction mixture can be an indicator.
-
Root Cause: Phenols can be susceptible to oxidation, especially at elevated temperatures and in the presence of a base and atmospheric oxygen.[5][6] This can lead to the formation of highly colored quinone and poly-phenolic byproducts.
-
Corrective and Preventive Actions:
-
Inert Atmosphere: Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) to minimize oxidation.
-
Control Temperature: Avoid excessively high reaction temperatures.
-
Degassed Solvents: Use solvents that have been degassed to remove dissolved oxygen.
-
Experimental Protocols
Protocol 1: Synthesis of this compound
-
To a stirred solution of phenol (1.1 eq) in anhydrous dimethylformamide (DMF) under an inert atmosphere, add a suitable base such as potassium carbonate (1.5 eq).
-
Stir the mixture at room temperature for 30 minutes to form the phenoxide salt.
-
Add 1-chlorophthalazine (1.0 eq) to the reaction mixture.
-
Heat the reaction to 80-100 °C and monitor its progress by TLC or HPLC.
-
Upon completion, cool the reaction mixture to room temperature and pour it into ice-water.
-
Collect the resulting precipitate by filtration, wash with water, and dry under vacuum.
-
Purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol/water).
Visualizing the Reaction and Side Product Formation
Caption: Synthetic pathway to this compound and sources of common side products.
Data Summary Table
| Compound | Molar Mass ( g/mol ) | Appearance | Common Analytical Detection Method |
| This compound | 222.24 | White to off-white solid | HPLC, LC-MS, NMR |
| 1-Chlorophthalazine | 164.59 | Yellow to dark yellow solid | HPLC, GC-MS |
| Phenol | 94.11 | Colorless to light pink solid | HPLC, GC-MS |
| 1(2H)-Phthalazinone | 146.15 | Off-white to pale yellow solid | HPLC, LC-MS |
References
- US7220858B2, Synthesis of hydrazine and chlorinated derivatives of bicyclic pyridazines, Google P
-
Chemistry LibreTexts. (2024, March 17). 17.10: Reactions of Phenols. [Link]
-
Chemistry Steps. Reactions of Phenols. [Link]
-
The Williamson Ether Synthesis. University of Wisconsin-Stout. [Link]
-
BYJU'S. Electrophilic Substitution Reactions of Phenols. [Link]
-
Kaplan MCAT Prep. (2019, September 13). Organic Chem Review: Synthesizing Ethers via Williamson Ether Synthesis [Video]. YouTube. [Link]
-
Wikipedia. Williamson ether synthesis. [Link]
- Sandmeyer, T. (2014). Williamson Ether Synthesis. In Name Reactions in Organic Synthesis (pp. 431-433). Cambridge University Press.
-
University of Illinois Springfield. Organic Chemistry II / CHEM 252 Chapter 21 – Phenoles and Aryl Halides – Nucleophilic Aromatic Substitution. [Link]
-
Master Organic Chemistry. (2018, August 20). Nucleophilic Aromatic Substitution: Introduction and Mechanism. [Link]
-
Japan International Cooperation Agency. III Analytical Methods. [Link]
-
Royal Society of Chemistry. (2022). Visualization of the photodegradation of a therapeutic drug by chemometric-assisted fluorescence spectroscopy. RSC Advances, 12(35), 22963-22969. [Link]
-
MDPI. (2020). Pharmaceutical Transformation Products Formed by Ozonation—Does Degradation Occur?. Water, 12(8), 2199. [Link]
-
PubChem. 1-Chlorophthalazine. [Link]
-
Moynihan, H. A., & Horgan, D. E. (2017). Impurity Occurrence and Removal in Crystalline Products from Process Reactions. Organic Process Research & Development, 21(5), 656-672. [Link]
- Lee, S. J., & Morris, J. C. (1962). KINETICS OF CHLORINATION OF PHENOL—CHLOROPHENOLIC TASTES AND ODORS.
- US2887482A, Purification of phenothiazine, Google P
Sources
Technical Support Center: Purification of High-Purity 1-Phenoxyphthalazine
From the Desk of the Senior Application Scientist
Welcome to the technical support center for 1-Phenoxyphthalazine. This guide is designed for researchers, medicinal chemists, and process development scientists who require this intermediate in its highest possible purity for downstream applications. Achieving high purity is critical, as even trace impurities can interfere with subsequent reactions or biological assays. This document provides practical, field-tested advice in a direct question-and-answer format to help you troubleshoot common purification challenges and answer frequently asked questions.
Troubleshooting Guide: Addressing Common Purification Issues
This section addresses specific problems you may encounter during the purification of this compound. Each answer explains the underlying chemical principles and provides a clear course of action.
Question 1: My final product has a persistent yellow or brownish tint. What is the likely cause and how can I remove it?
Answer:
A persistent color in your this compound sample is typically due to high-molecular-weight, polar impurities or degradation products. The phenoxy moiety can be susceptible to oxidation, especially if exposed to air and light over extended periods or at elevated temperatures during workup.
Probable Causes & Solutions:
-
Oxidative Degradation: The ether linkage or the phthalazine ring might be undergoing slight oxidation.
-
Solution: During your workup and purification, try to minimize exposure to high heat and atmospheric oxygen. If performing a distillation to remove solvents, ensure it is done under a high vacuum to keep the temperature low. Purging your reaction and storage vessels with an inert gas like nitrogen or argon can also be beneficial.
-
-
Residual Starting Materials: If the synthesis involves colored starting materials or reagents, trace amounts may carry through.
-
Solution 1 (Recrystallization): A carefully chosen recrystallization can often leave these colored impurities in the mother liquor.[1] Consider a solvent system where this compound has high solubility when hot and low solubility when cold, while the impurity remains soluble. Ethanol or methanol are good starting points based on the compound's known solubility.[2]
-
Solution 2 (Charcoal Treatment): Add a small amount (1-2% w/w) of activated charcoal to the hot solution just before the filtration step of recrystallization. The charcoal will adsorb the colored impurities. Caution: Do not add charcoal to a boiling solution, as this can cause violent bumping. Use of excess charcoal may lead to loss of the desired product.
-
Solution 3 (Silica Plug): For a quick purification, dissolve your product in a minimum amount of a suitable solvent (like dichloromethane) and pass it through a short plug of silica gel.[3] The highly polar, colored impurities will often adsorb strongly to the silica, allowing the purer, less polar product to elute.
-
Question 2: After recrystallization, my yield is very low. What went wrong?
Answer:
Low recovery from recrystallization is a common issue that usually points to a suboptimal choice of solvent or procedural missteps. The goal is to find a solvent that dissolves the compound when hot but not when cold.[4]
Probable Causes & Solutions:
-
Incorrect Solvent Choice: The solvent may be too good, meaning this compound remains significantly soluble even at low temperatures.
-
Solution: You may need a less polar solvent or a mixed-solvent system.[4] If you used ethanol, for instance, try adding a non-polar "anti-solvent" like hexanes or water dropwise to the hot, dissolved solution until it just begins to turn cloudy. Then, allow it to cool slowly. This technique effectively reduces the overall solubility of your product at lower temperatures.[5]
-
-
Using Too Much Solvent: Dissolving the crude material in an excessive volume of hot solvent will prevent the solution from becoming saturated upon cooling, leading to poor crystal formation and low yield.
-
Solution: Always use the minimum amount of hot solvent required to fully dissolve the crude product. Add the solvent in small portions to the solid with heating until everything just dissolves.
-
-
Cooling Too Quickly: Rapid cooling (e.g., placing the flask directly in an ice bath) leads to the formation of very small, often impure crystals or precipitation of the compound as an amorphous solid, which is harder to collect.
-
Solution: Allow the hot, filtered solution to cool slowly to room temperature on the benchtop. Once it has reached room temperature and crystal formation has slowed, you can then place it in an ice bath to maximize recovery.
-
Question 3: I am using column chromatography, but the separation between my product and a key impurity is poor.
Answer:
Poor separation (co-elution) in column chromatography indicates that the chosen mobile phase (eluent) is not providing sufficient differentiation in polarity between your product and the impurity.[6]
Probable Causes & Solutions:
-
Suboptimal Mobile Phase: The eluent may be too polar, causing all compounds to move too quickly up the TLC plate (high Rf values) and elute together from the column.
-
Solution 1 (Adjust Polarity): The ideal eluent system should give your product a retention factor (Rf) of approximately 0.2-0.3 on a TLC plate.[7] If the Rf is too high, decrease the proportion of the polar solvent (e.g., move from 20% ethyl acetate in hexanes to 10%).
-
Solution 2 (Change Solvents): Sometimes, simply adjusting the ratio is not enough. Changing one of the solvents can alter the selectivity. For example, substituting ethyl acetate with dichloromethane might change the interactions with the silica gel stationary phase enough to achieve separation.[3]
-
-
Column Overloading: Adding too much crude material to the column relative to the amount of silica gel will result in broad, overlapping bands.
-
Solution: A general rule of thumb for silica gel column chromatography is to use a stationary phase weight that is 20 to 100 times the weight of the crude sample.[7] For difficult separations, a higher ratio (e.g., 100:1) is recommended.
-
-
Use a Gradient Elution: If a single eluent system (isocratic elution) fails, a gradient elution can be very effective.
-
Solution: Start with a less polar solvent system to allow the least polar compounds to elute. Then, gradually increase the polarity of the mobile phase over the course of the separation to elute compounds with increasing polarity.[3] This sharpens the elution bands and can resolve closely running spots.
-
Question 4: My product appears to be degrading on the silica gel column. What is happening?
Answer:
Degradation during column chromatography often suggests that your compound is sensitive to the stationary phase. Standard silica gel is slightly acidic and can catalyze the hydrolysis or decomposition of sensitive functional groups.
Probable Causes & Solutions:
-
Acid Sensitivity: The phthalazine moiety or the ether linkage in this compound could be susceptible to acid-catalyzed hydrolysis.
-
Solution 1 (Deactivate the Silica): You can neutralize the acidic sites on the silica gel by pre-treating it. Prepare your mobile phase with a small amount of a basic additive, such as 1-3% triethylamine.[3] Flush the packed column with this solvent mixture before loading your sample. This will deactivate the acidic sites and prevent degradation.
-
Solution 2 (Use a Different Stationary Phase): If the compound is highly sensitive, consider using a less acidic stationary phase. Alumina (basic or neutral) is a common alternative to silica gel.[7] You will need to re-optimize your mobile phase system for this new stationary phase.
-
Frequently Asked Questions (FAQs)
Q1: What are the primary methods for purifying crude this compound?
The two most effective and widely used techniques for purifying this compound to high purity are recrystallization and flash column chromatography.
-
Recrystallization is a cost-effective technique for removing small amounts of impurities from a solid compound that is already relatively pure.[5] It relies on the differences in solubility of the compound and its impurities in a chosen solvent at different temperatures.
-
Flash Column Chromatography is a more powerful technique used to separate compounds with different polarities from a complex mixture.[8] It is particularly useful when dealing with multiple impurities or when recrystallization fails to provide adequate purity.
Q2: How do I choose the best solvent for recrystallizing this compound?
The ideal solvent should dissolve this compound well at high temperatures but poorly at low temperatures.[4] According to available data, the compound is soluble in dichloromethane, ethanol, and methanol.[2]
| Solvent | Polarity | Boiling Point (°C) | Suitability for this compound |
| Ethanol | Polar | 78 | Good starting point. Dissolves well when hot, less soluble when cold. |
| Methanol | Polar | 65 | Similar to ethanol, but lower boiling point makes it easier to remove. |
| Isopropanol | Polar | 82 | Another good option, slightly less polar than ethanol. |
| Toluene | Non-polar | 111 | May be suitable if impurities are highly polar. |
| Hexanes | Non-polar | 69 | Likely a poor solvent for dissolving, but excellent as an anti-solvent. |
Pro-Tip: Perform small-scale solvent screening tests. Place a few milligrams of your crude product in several test tubes and add a few drops of different solvents to see which ones meet the ideal solubility criteria.
Q3: What are the recommended storage conditions for high-purity this compound?
For short-term storage, room temperature may be acceptable. However, for long-term stability, it is highly recommended to store the compound at -20°C.[2] It should be kept in a tightly sealed container to protect it from moisture and light to prevent potential hydrolysis or photo-degradation.
Q4: What analytical techniques should I use to confirm the purity of my final product?
A combination of techniques is recommended for a comprehensive purity assessment:
-
Thin-Layer Chromatography (TLC): An excellent, rapid technique to quickly check for the presence of impurities and monitor the progress of a column purification.
-
High-Performance Liquid Chromatography (HPLC): The industry standard for quantitative purity analysis. A well-developed HPLC method can detect impurities down to very low levels (<0.05%), which is critical for pharmaceutical applications.[9]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): Confirms the chemical structure of the compound and can detect structural impurities if they are present in sufficient quantity (>1%).
-
Melting Point: A sharp melting point range close to the literature value (107-108°C) is a good indicator of high purity.[2] Impurities will typically broaden and depress the melting range.
Visualized Workflows and Logic
Detailed Experimental Protocols
Protocol 1: Recrystallization from Ethanol
This protocol is a standard procedure for purifying this compound that is already >90% pure.
-
Dissolution: Place 1.0 g of crude this compound in a 50 mL Erlenmeyer flask. Add a magnetic stir bar. Add 5 mL of ethanol and heat the mixture to a gentle boil with stirring on a hot plate.
-
Achieve Saturation: Continue to add ethanol dropwise until all the solid material has just dissolved. Avoid adding a large excess of solvent.
-
Hot Filtration (Optional): If there are insoluble impurities, perform a hot filtration. Place a small plug of cotton or a fluted filter paper in a pre-heated powder funnel and filter the hot solution into a clean, pre-warmed flask.
-
Cooling and Crystallization: Remove the flask from the heat, cover it with a watch glass, and allow it to cool slowly to room temperature. Crystal formation should begin. Do not disturb the flask during this period.
-
Maximize Yield: Once the flask has reached room temperature, place it in an ice-water bath for at least 30 minutes to maximize the precipitation of the product.
-
Collection: Collect the purified crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of ice-cold ethanol (2-3 mL) to remove any residual mother liquor.
-
Drying: Dry the crystals under a high vacuum to remove all traces of solvent. Determine the yield and measure the melting point and other analytical data to confirm purity.
Protocol 2: Flash Column Chromatography
This protocol is suitable for separating this compound from impurities of different polarities.[8]
-
TLC Analysis: First, analyze your crude mixture by TLC to determine an appropriate solvent system. A good starting point is 15% ethyl acetate in hexanes. The ideal system will give this compound an Rf value of ~0.25.[7]
-
Column Packing (Wet Method):
-
Plug a glass chromatography column with a small piece of cotton or glass wool. Add a thin layer of sand.[8]
-
In a beaker, prepare a slurry of silica gel in the initial, least polar eluent (e.g., 5% ethyl acetate in hexanes).
-
Pour the slurry into the column and use gentle air pressure or gravity to pack the silica bed, ensuring no air bubbles are trapped.[10] The final packed silica volume should be about 40-50 times the volume of the crude sample.
-
Add another thin layer of sand on top of the packed silica.
-
-
Sample Loading (Dry Loading):
-
Dissolve your crude product (e.g., 200 mg) in a minimal amount of a volatile solvent like dichloromethane.
-
Add ~1 g of silica gel to this solution and evaporate the solvent completely using a rotary evaporator to obtain a free-flowing powder.
-
Carefully add this silica-adsorbed sample to the top of the packed column.
-
-
Elution:
-
Carefully add the eluent to the top of the column without disturbing the sand layer.
-
Begin eluting the column, collecting fractions (e.g., 10-20 mL per test tube). Start with a low polarity eluent and gradually increase the polarity as needed (e.g., start with 5% EtOAc/Hex, move to 10%, then 15%).[3]
-
-
Fraction Analysis:
-
Monitor the fractions being collected by TLC. Spot every few fractions on a TLC plate to identify which ones contain your desired product.
-
Combine the fractions that contain only the pure product.
-
-
Solvent Removal: Remove the solvent from the combined pure fractions using a rotary evaporator to yield the purified this compound. Dry under a high vacuum.
References
-
ResearchGate. (2025). Isolation And Purification Of Substance By Column Chromatography. Retrieved from [Link]
-
Research and Reviews. (2022). Column Chromatography in Pharmaceutical Analysis. Retrieved from [Link]
-
University of Rochester, Department of Chemistry. (n.d.). Purification: Tips for Flash Column Chromatography. Retrieved from [Link]
-
Mettler Toledo. (n.d.). Recrystallization Guide: Process, Procedure, Solvents. Retrieved from [Link]
-
Unknown. (n.d.). How to run column chromatography. Retrieved from [Link]
-
SciSpace. (n.d.). Recrystallization of Active Pharmaceutical Ingredients. Retrieved from [Link]
-
Gupta, V. D. (2005). Chemical stability of perphenazine. International Journal of Pharmaceutical Compounding, 9(6), 484-486. Retrieved from [Link]
- Google Patents. (2016). KR20160065496A - Recrystallization method for purification of phenoxy-2(1h)-pyrimidinone analogues.
-
Saini, S., et al. (2019). Novel Synthesis of Omeprazole and Pharmaceutical Impurities of Proton pump inhibitors : A Review. International Journal of PharmTech Research, 12(3), 57-70. Retrieved from [Link]
-
RSC Publishing. (n.d.). Hydrolysis and first ionization constant of monoperoxyphthalic acid. Journal of the Chemical Society, Perkin Transactions 2. Retrieved from [Link]
Sources
- 1. mt.com [mt.com]
- 2. usbio.net [usbio.net]
- 3. Purification [chem.rochester.edu]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. scispace.com [scispace.com]
- 6. m.youtube.com [m.youtube.com]
- 7. rroij.com [rroij.com]
- 8. chemistry.miamioh.edu [chemistry.miamioh.edu]
- 9. KR20160065496A - Recrystallization method for purification of phenoxy-2(1h)-pyrimidinone analogues - Google Patents [patents.google.com]
- 10. researchgate.net [researchgate.net]
Technical Support Center: Troubleshooting Low Yield in 1-Phenoxyphthalazine Synthesis
This guide is designed for researchers, scientists, and professionals in drug development who are encountering challenges with the synthesis of 1-phenoxyphthalazine. As a senior application scientist, my goal is to provide you with not just procedural steps, but the underlying scientific reasoning to empower you to diagnose and resolve issues leading to low product yield. This document is structured as a dynamic troubleshooting resource, addressing common problems in a direct question-and-answer format.
I. Foundational Principles: The SNAr Reaction of 1-Chlorophthalazine
The synthesis of this compound from 1-chlorophthalazine and phenol proceeds via a Nucleophilic Aromatic Substitution (SNAc) mechanism. Understanding this mechanism is critical for effective troubleshooting. The phthalazine ring is electron-deficient, which facilitates the attack of a nucleophile.
II. Troubleshooting Guide: Common Issues and Solutions
FAQ 1: I am observing a very low or no yield of this compound. What are the likely causes?
A low or non-existent yield is one of the most common issues and can stem from several factors, from the quality of your reagents to the reaction conditions.
Potential Causes & Solutions:
-
Ineffective Generation of the Phenoxide Nucleophile: Phenol itself is not nucleophilic enough to attack the phthalazine ring. It must be deprotonated by a base to form the more potent phenoxide anion.
-
Troubleshooting:
-
Choice of Base: Use a sufficiently strong base to deprotonate phenol. Common choices include sodium hydride (NaH), potassium carbonate (K₂CO₃), or sodium hydroxide (NaOH).
-
Anhydrous Conditions: If using a moisture-sensitive base like NaH, ensure your solvent and glassware are scrupulously dry. Water will quench the base and inhibit phenoxide formation.
-
-
-
Poor Quality of Starting Materials: The purity of 1-chlorophthalazine is crucial.
-
Suboptimal Reaction Temperature: The SNAc reaction on heterocyclic systems often requires heating to overcome the activation energy barrier.
-
Troubleshooting:
-
Increase Temperature: If the reaction is sluggish at room temperature, gradually increase the heat. A common starting point is refluxing in a solvent like acetonitrile or dimethylformamide (DMF). Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
-
FAQ 2: My reaction is incomplete, and I see a significant amount of unreacted 1-chlorophthalazine. How can I drive the reaction to completion?
An incomplete reaction suggests that the reaction conditions are not optimal for the full conversion of the starting material.
Potential Causes & Solutions:
-
Insufficient Reaction Time or Temperature: As with low yield, the reaction may simply need more time or energy.
-
Troubleshooting:
-
Extended Reaction Time: Continue to monitor the reaction by TLC. If starting material is still present but product is forming, extend the reaction time.
-
Temperature Optimization: If extending the time is not effective, a modest increase in temperature may be necessary.
-
-
-
Stoichiometry of Reagents: An inappropriate ratio of phenol/phenoxide to 1-chlorophthalazine can lead to incomplete conversion.
-
Troubleshooting:
-
Excess Nucleophile: Use a slight excess of phenol and the base (e.g., 1.1 to 1.5 equivalents) to ensure complete consumption of the limiting reagent, 1-chlorophthalazine.
-
-
FAQ 3: I am observing significant side product formation. What are these side products and how can I minimize them?
Side reactions can significantly reduce the yield of the desired product. In this synthesis, the most likely side product is 1(2H)-phthalazinone.
Potential Causes & Solutions:
-
Presence of Water: Water can act as a nucleophile, attacking the 1-chlorophthalazine to form 1(2H)-phthalazinone.
-
Troubleshooting:
-
Anhydrous Conditions: As mentioned previously, ensure all reagents and solvents are dry, especially when using strong, moisture-sensitive bases. Consider using freshly distilled solvents.
-
-
-
Reaction with Hydroxide Ions: If using a hydroxide base (e.g., NaOH, KOH) in a protic solvent, the hydroxide ion can compete with the phenoxide as a nucleophile.
-
Troubleshooting:
-
Aprotic Solvent: Favor the use of a polar aprotic solvent like DMF or acetonitrile. This will solvate the cation of the base without interfering with the nucleophilicity of the phenoxide.
-
-
III. Experimental Protocols
Baseline Protocol for this compound Synthesis
This protocol provides a starting point for your synthesis. Optimization may be required based on your specific laboratory conditions and reagent purity.
Materials:
-
1-Chlorophthalazine (1.0 eq)
-
Phenol (1.2 eq)
-
Potassium Carbonate (K₂CO₃) (1.5 eq)
-
Acetonitrile (CH₃CN)
Procedure:
-
To a round-bottom flask equipped with a magnetic stirrer and reflux condenser, add 1-chlorophthalazine, phenol, and potassium carbonate.
-
Add acetonitrile to the flask.
-
Heat the reaction mixture to reflux (approximately 82°C).
-
Monitor the reaction progress by TLC.
-
Once the reaction is complete, cool the mixture to room temperature.
-
Filter the solid potassium salts.
-
Evaporate the solvent under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization.
| Parameter | Recommended Condition | Rationale |
| Solvent | Acetonitrile or DMF | Polar aprotic solvents facilitate the SNAr reaction. |
| Base | K₂CO₃, NaH | Sufficiently basic to deprotonate phenol. |
| Temperature | Reflux | Provides the necessary activation energy. |
| Stoichiometry | Slight excess of phenol and base | Drives the reaction to completion. |
IV. Visualizing the Process
Reaction Mechanism
Caption: The SNAr mechanism for this compound synthesis.
Troubleshooting Workflow
Caption: A logical workflow for troubleshooting low yield.
V. References
-
Hill, J. H. M., & Ehrlich, J. (1971). Nucleophilic Heteroaromatic Substitution. II. Phthalazines. The Journal of Organic Chemistry, 36(22), 3248–3251. [Link]
-
Behalo, M. S., Gad El-Karim, I. A., & Rafaat, R. (2018). Synthesis of Novel Phthalazine Derivatives as Potential Anticancer and Antioxidant Agents Based on 1‐Chloro‐4‐(4‐phenoxyphenyl)phthalazine. Journal of Heterocyclic Chemistry, 55(10), 2336-2346. [Link]
-
Behalo, M. S., Gad El-Karim, I. A., & Rafaat, R. (2017). Synthesis of Novel Phthalazine Derivatives as Potential Anticancer Agents from 1-Chloro-4-(4-phenoxyphenyl)phthalazine. Der Pharma Chemica, 9(14), 62-71. [Link]
-
Raposo, M. M. M., Sampaio, A. M. B. A., & Kirsch, G. (2004). Synthesis of 1-amino-4-(2´-thienyl)phthalazine derivatives. Molbank, 2004(4), M388. [Link]
-
PubChem. (n.d.). 1-Chlorophthalazine. [Link]
Sources
Technical Support Center: Improving the Solubility of 1-Phenoxyphthalazine for Biological Assays
Introduction
Welcome to the technical support center. This guide is designed for researchers, scientists, and drug development professionals who are working with 1-Phenoxyphthalazine and encountering solubility challenges in aqueous-based biological assays. The phthalazine scaffold is a recognized pharmacophore in drug discovery, but like many heterocyclic aromatic compounds, this compound exhibits poor aqueous solubility, which can lead to compound precipitation, inaccurate concentration measurements, and unreliable assay results.[1][2]
This document provides a series of frequently asked questions (FAQs) and in-depth troubleshooting guides to systematically address and overcome these solubility hurdles. Our approach is grounded in the fundamental principles of formulation science, emphasizing not just the "how" but the "why" behind each strategy to empower you to make informed decisions for your specific experimental context.
Understanding the Challenge: Physicochemical Properties of this compound
A compound's solubility is dictated by its physicochemical properties.[3] While extensive experimental data for this compound is not widely published, we can infer its behavior from its structure and available data.
Table 1: Known Properties of this compound
| Property | Value/Observation | Source/Implication |
| Molecular Formula | C₁₄H₁₀N₂O | PubChem[4] |
| Appearance | Solid | Implies that dissolution is the first step for any assay. |
| Melting Point | 107-108°C | United States Biological[5] |
| Known Solvents | Dichloromethane, Ethanol, Methanol | United States Biological[5] |
| Aqueous Solubility | Not reported, but expected to be low. | The aromatic structure suggests significant hydrophobicity, a common challenge for many drug candidates.[6][7] |
The key takeaway is that this compound is a lipophilic molecule that is soluble in organic solvents but will likely precipitate when introduced into the aqueous environment of most biological assays. This guide will walk you through strategies to mitigate this issue.
Frequently Asked Questions (FAQs)
Q1: My this compound, dissolved in DMSO, is precipitating immediately after I add it to my aqueous assay buffer. What's happening?
A1: This is a classic case of a compound "crashing out" of solution. It occurs because Dimethyl Sulfoxide (DMSO) is a strong, aprotic organic solvent capable of dissolving your hydrophobic compound. However, when this concentrated DMSO stock is diluted into a large volume of aqueous buffer (an "anti-solvent"), the overall polarity of the solvent mixture increases dramatically. The solvent environment can no longer support the solubility of the hydrophobic compound, causing it to precipitate.[8] Many drug discovery experiments are conducted under these "kinetic" solubility conditions, which are highly sensitive to the final solvent concentration.[3]
Q2: What is the very first thing I should check or try to fix this precipitation issue?
A2: The first and simplest step is to evaluate the final concentration of your organic solvent (e.g., DMSO) in the assay medium. For many cell-based assays, the final DMSO concentration should be kept below 0.5%, and ideally below 0.1%, to avoid solvent-induced toxicity or artifacts. If your current protocol results in a higher concentration, try preparing a more concentrated stock solution of this compound in DMSO. This allows you to add a smaller volume to your assay, thereby lowering the final DMSO percentage while achieving the same final compound concentration. If this is not possible or does not solve the problem, you must explore more advanced solubilization strategies.[8]
Q3: I'm at the maximum tolerable DMSO concentration for my cells, but my compound's solubility is still too low. What should I try next?
A3: When the primary solvent is insufficient, a systematic approach to solubility enhancement is necessary. The most common and effective strategies involve the use of co-solvents or specialized excipients like cyclodextrins.[9][10] The critical first step is to establish the maximum tolerable concentration of any new excipient in your specific bioassay to rule out off-target effects. This is achieved by running a "vehicle control" experiment. The workflow below outlines a logical progression of strategies.
Q4: How do I choose between using a co-solvent, a surfactant, or a cyclodextrin?
A4: The choice depends on your assay system and the properties of your compound.
-
Co-solvents: These are water-miscible organic solvents that, when added to water, reduce the overall polarity of the solvent, thereby increasing the solubility of hydrophobic compounds.[11][12][13] They are a good second step after optimizing DMSO. Examples include ethanol, propylene glycol (PG), and polyethylene glycol 400 (PEG 400).[14]
-
Cyclodextrins: These are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic inner cavity.[15] They work by encapsulating the poorly soluble drug molecule within this cavity, forming an "inclusion complex" that is water-soluble.[16][17][18] This is often a very effective and biocompatible method.[10]
-
Surfactants: Surfactants solubilize compounds by forming micelles that entrap the hydrophobic drug.[9] They are effective but can sometimes interfere with biological assays (e.g., by disrupting cell membranes). Common examples include Tween 80 and Solutol HS-15.[9][19]
For most initial in vitro screening, exploring co-solvents or cyclodextrins is recommended before resorting to surfactants.
Troubleshooting Workflow & Decision Guide
This workflow provides a structured approach to troubleshooting the solubility of this compound.
Caption: A decision-making workflow for enhancing the solubility of this compound.
Detailed Experimental Protocols
Important: Before beginning, always run vehicle control experiments. This involves testing the formulation (e.g., buffer with co-solvent or cyclodextrin) without this compound in your assay to ensure the excipients themselves do not cause biological effects.
Protocol 1: Co-Solvent Strategy
This protocol uses a co-solvent to create an intermediate stock solution, which is then further diluted into the final assay medium. This helps to gradually decrease the solvent polarity, preventing the compound from precipitating.
Objective: To prepare a 1 mM solution of this compound in a 10% final co-solvent concentration.
Materials:
-
This compound
-
DMSO (Anhydrous)
-
Co-solvent (e.g., Propylene Glycol, PEG 400)
-
Aqueous assay buffer
Procedure:
-
Prepare Primary Stock: Dissolve this compound in 100% DMSO to create a high-concentration primary stock (e.g., 20 mM).
-
Prepare Intermediate Stock:
-
In a sterile microcentrifuge tube, combine 1 part of the 20 mM primary stock with 1 part of the chosen co-solvent (e.g., 50 µL of 20 mM stock + 50 µL of PEG 400).
-
Vortex thoroughly. This creates a 10 mM intermediate stock in a 50:50 DMSO:PEG 400 mixture.
-
-
Prepare Working Solution:
-
Add 10 µL of the 10 mM intermediate stock to 990 µL of your final aqueous assay buffer.
-
Vortex immediately and thoroughly.
-
-
Final Concentration: This procedure yields a 100 µM working solution of this compound in a final solvent concentration of 0.5% DMSO and 0.5% PEG 400. This working solution can be serially diluted as needed for your assay.
Protocol 2: Cyclodextrin Strategy
This protocol uses Hydroxypropyl-β-Cyclodextrin (HP-β-CD), a highly water-soluble derivative, to form an inclusion complex with this compound.[17]
Objective: To prepare a 1 mM stock solution of this compound complexed with HP-β-CD.
Materials:
-
This compound
-
Hydroxypropyl-β-Cyclodextrin (HP-β-CD)
-
Aqueous buffer (e.g., PBS, pH 7.4)
-
Sonicator bath
-
Vortex mixer
Procedure:
-
Prepare Cyclodextrin Solution: Prepare a 20% (w/v) solution of HP-β-CD in your desired aqueous buffer. For example, dissolve 2 g of HP-β-CD in a final volume of 10 mL of buffer. Warm gently (to 40-50°C) if needed to aid dissolution. Let it cool to room temperature.
-
Add Compound: Weigh out the required amount of this compound to make a 1 mM final concentration and add it directly to the HP-β-CD solution.
-
Complexation:
-
Vortex the mixture vigorously for 2-3 minutes.
-
Place the tube in a sonicator bath for 30-60 minutes to facilitate the formation of the inclusion complex.
-
Alternatively, the mixture can be stirred or shaken overnight at room temperature.
-
-
Clarification: Centrifuge the solution at high speed (e.g., 14,000 rpm for 10 minutes) to pellet any undissolved compound.
-
Final Stock: Carefully collect the supernatant. This is your 1 mM stock solution of the this compound:HP-β-CD complex. The concentration should be verified by a suitable analytical method (e.g., HPLC-UV).[20] This stock can now be directly diluted into your assay medium.
Summary of Solubilization Strategies
Table 2: Comparison of Common Solubilization Excipients
| Excipient Class | Example(s) | Mechanism of Action | Typical Starting Concentration (in assay) | Key Considerations |
| Co-solvents | PEG 400, Propylene Glycol, Ethanol | Reduces the polarity of the aqueous medium.[11][13] | 0.5 - 2% | Simple and effective, but high concentrations can be toxic to cells. Biocompatibility must be verified.[13] |
| Cyclodextrins | HP-β-CD, SBE-β-CD | Forms a water-soluble inclusion complex by encapsulating the hydrophobic drug.[10][15][17] | 1 - 10 mM | Generally very low toxicity and high solubilizing capacity. Can sometimes extract cholesterol from cell membranes at very high concentrations.[7] |
| Surfactants | Tween 80, Polysorbate 80, Solutol HS-15 | Forms micelles that entrap the drug within their hydrophobic core.[9] | 0.01 - 0.1% | Can be very effective but have a higher potential to interfere with biological systems, such as disrupting membranes or protein function.[9] |
| pH Modification | Buffers (Acidic or Basic) | Ionizes the compound, increasing its interaction with water. | Assay Dependent | Only effective if the compound has ionizable functional groups (acidic or basic pKa). This compound is unlikely to be significantly ionized at physiological pH. |
Final Recommendations
For this compound, a logical and effective approach is to first optimize the use of DMSO by preparing a higher concentration stock. If solubility issues persist, the Cyclodextrin Strategy (Protocol 2) using HP-β-CD is highly recommended as the next step due to its high solubilizing capacity and excellent safety profile in in vitro systems.[10][17] The Co-Solvent Strategy (Protocol 1) is a viable alternative and can be simpler to implement. Combining strategies, such as using a small amount of co-solvent with a cyclodextrin formulation, can sometimes yield synergistic effects, but this adds complexity and requires rigorous validation with vehicle controls.[9]
References
- Vertex AI Search. (n.d.). Formulation Tactics for the Delivery of Poorly Soluble Drugs.
- World Pharma Today. (n.d.).
- WuXi AppTec DMPK. (2024, March 15).
- PMC - PubMed Central. (n.d.). Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics.
- MDPI. (n.d.).
- SciSpace. (n.d.).
- (n.d.). Exploring the Role of Cyclodextrins in Enhancing the Bioavailability of Hydrophobic Drugs.
- PMC - NIH. (n.d.). Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems.
- MDPI. (n.d.).
- ResearchGate. (n.d.). (PDF)
- Benchchem. (n.d.). Technical Support Center: Enhancing Solubility of Poorly Soluble Compounds for Bioassays.
- PubMed Central. (n.d.). Advancement in Solubilization Approaches: A Step towards Bioavailability Enhancement of Poorly Soluble Drugs.
- International Journal of Medical Science and Dental Research. (n.d.). Techniques for Improving Solubility.
- United States Biological. (n.d.). This compound CAS.
- ResearchGate. (n.d.). Techniques to improve the solubility of poorly soluble drugs.
- Shandong IRO Chelating Chemical Co., Ltd. (n.d.).
- (2024, October 30). Co-solvency and anti-solvent method for the solubility enhancement.
- PubChem - NIH. (n.d.). 1-Phenylphthalazine | C14H10N2 | CID 609624.
- PubChem. (n.d.). 4-(3-Methoxyphenoxy)-1-phenylphthalazine | C21H16N2O2 | CID 6401157.
- WORLD JOURNAL OF PHARMACEUTICAL RESEARCH. (2020, March 19). 5.
- ChemBK. (n.d.). 1-phenyl-4-[3-(trifluoromethyl)phenoxy]phthalazine.
- PubMed. (n.d.). In vitro solubility assays in drug discovery.
- SciSpace. (n.d.). Solubility Enhancement of Cox-II Inhibitors by Cosolvency Approach.
- Benchchem. (n.d.). 1-Methoxyphthalazine|CAS 24953-56-8|Supplier.
- Benchchem. (n.d.). A Technical Guide to the Physicochemical Properties of 4-(4-hydroxyphenyl)phthalazin-1(2H)-one.
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- 2. pdf.benchchem.com [pdf.benchchem.com]
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- 4. 1-Phenylphthalazine | C14H10N2 | CID 609624 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. usbio.net [usbio.net]
- 6. sphinxsai.com [sphinxsai.com]
- 7. Formulation Strategies for Poorly Soluble Drugs [worldpharmatoday.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 10. Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Cosolvent - The 'Medicinal Magician' in The Laboratory [irochelating.com]
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- 19. ijmsdr.org [ijmsdr.org]
- 20. researchgate.net [researchgate.net]
Stability of 1-Phenoxyphthalazine in cell culture media
Welcome to the technical support guide for 1-Phenoxyphthalazine. This resource is designed for researchers, scientists, and drug development professionals to provide expert guidance on ensuring the stability and integrity of this compound in your cell culture experiments. Inconsistent compound stability can lead to unreliable and irreproducible data, making a thorough understanding of its behavior in your experimental system paramount. This guide provides FAQs, troubleshooting advice, and detailed protocols to help you navigate potential challenges.
Section 1: Frequently Asked Questions (FAQs)
This section addresses common high-level questions regarding the handling and stability of this compound.
Q1: What is this compound and why is its stability in cell culture a primary concern?
This compound is a heterocyclic organic compound with a phthalazine core structure. Like many small molecules used in drug discovery and biological research, its efficacy and the reliability of experimental outcomes are directly dependent on its concentration and structural integrity within the experimental window. Instability in cell culture media can lead to a decrease in the effective concentration of the active compound over time, or the formation of degradation products with off-target or toxic effects, ultimately compromising the validity of the results.
Q2: What are the key factors that can compromise the stability of this compound in my experiments?
The stability of any chemical compound in an aqueous and biologically active environment like cell culture medium is influenced by several factors[1]. For a molecule with the structural motifs of this compound (an ether linkage and a nitrogen-containing heterocyclic system), you should pay close attention to:
-
pH: Variations in the pH of the culture medium can catalyze the hydrolysis of the ether bond.
-
Light Exposure: Aromatic and heterocyclic systems can be susceptible to photodegradation[1][2]. Standard laboratory lighting may be sufficient to induce degradation over extended incubation periods.
-
Temperature: Higher temperatures, such as the standard 37°C for mammalian cell culture, accelerate the rate of all chemical reactions, including degradation[1][3].
-
Oxidation: Components in the media or cellular metabolic processes can create a redox environment that may lead to oxidation of the phthalazine ring system[3]. The presence of metal ions like iron in some media formulations can catalyze such oxidative processes[4][5].
-
Media Components: Complex interactions with media components like amino acids (e.g., cysteine), vitamins, or serum proteins can lead to adduct formation or degradation[4][5][6].
Q3: How should I prepare and store stock and working solutions of this compound to maximize stability and prevent precipitation?
Proper solution preparation is the first line of defense against stability and solubility issues.
-
Stock Solution: this compound is expected to be poorly soluble in water. Therefore, a high-concentration stock solution should be prepared in an anhydrous polar aprotic solvent, with 100% Dimethyl Sulfoxide (DMSO) being the standard choice[7][8]. We recommend preparing a 10-20 mM stock, ensuring it is fully dissolved, aliquoting it into single-use volumes in low-adhesion tubes, and storing it at -20°C or -80°C, protected from light.
-
Working Solution: A common pitfall is the precipitation of the compound when a highly concentrated DMSO stock is diluted directly into a large volume of aqueous culture medium[9]. To avoid this "solvent shock," perform serial dilutions in 100% DMSO to get closer to your final concentration before making the final dilution into the medium[7].
-
Final DMSO Concentration: The final concentration of DMSO in your cell culture should be kept as low as possible, typically ≤0.5%, and ideally ≤0.1%, as DMSO itself can have biological effects[10][11]. Always include a vehicle control (medium with the same final DMSO concentration) in your experiments.
Q4: What are the visible signs of instability or precipitation in my culture medium?
You should visually inspect your culture plates or flasks under a microscope after adding the compound. Look for:
-
Crystalline Structures: Sharp, needle-like, or geometric crystals indicate the compound has precipitated out of solution[9].
-
Cloudiness or Turbidity: A hazy or milky appearance in the medium suggests either widespread, fine precipitation or potential interaction with media components.
-
Color Change: Any change in the color of the phenol red indicator could signify a pH shift due to degradation (e.g., acidic byproducts). A distinct color change unrelated to pH may indicate the formation of a colored degradant[12].
Section 2: Troubleshooting Guide
This section provides a systematic approach to resolving specific issues you may encounter.
Problem: I observe a precipitate after adding this compound to my cell culture medium.
-
Potential Cause 1: Exceeded Aqueous Solubility. The compound's solubility in the final medium (which is >99% aqueous) is much lower than in DMSO.
-
Solution:
-
Verify Final Concentration: Double-check your dilution calculations. Is your final concentration higher than what is reported or expected for similar compounds?
-
Optimize Dilution Strategy: Do not add the compound directly from a highly concentrated stock. Prepare an intermediate dilution in culture medium or PBS in a separate tube. Vortex or mix vigorously while adding the compound stock to the intermediate tube to aid dispersion. Then, add this intermediate dilution to your final culture vessel[9].
-
Reduce Final DMSO Concentration: While counterintuitive, a very high DMSO concentration can sometimes cause certain media components (like salts) to crash out. Ensure your final DMSO concentration is within the recommended range (≤0.5%)[10].
-
Pre-warm the Medium: Ensure your cell culture medium is pre-warmed to 37°C before adding the compound, as solubility often increases with temperature.
-
-
-
Potential Cause 2: Interaction with Serum Proteins. If you are using a serum-containing medium, the compound may be binding to proteins like albumin and aggregating.
-
Solution:
-
Test in Serum-Free Medium: As a control, try dissolving the compound in a serum-free version of your basal medium or a simple buffered salt solution (like PBS). If it remains in solution, a serum interaction is likely.
-
Sequential Addition: Try adding the compound to the serum-free basal medium first, allowing it to disperse, and then adding the serum.
-
-
Problem: My experimental results are inconsistent, or the compound's effect diminishes over a multi-day experiment.
-
Potential Cause 1: Chemical Degradation. The compound is likely unstable under your specific experimental conditions (e.g., 37°C, 5% CO2 over 24-72 hours).
-
Solution: You must perform a formal stability assessment. This involves incubating the compound in your complete cell culture medium (without cells) under standard culture conditions and quantifying its concentration at various time points (e.g., 0, 2, 8, 24, 48 hours). See Protocol 2 for a detailed methodology. A significant decrease in concentration over time confirms degradation. If degradation is confirmed, you may need to refresh the medium with a new compound during the experiment, which can be a valid strategy for unstable molecules[13].
-
-
Potential Cause 2: Adsorption to Plasticware. Hydrophobic compounds can adsorb to the surface of standard tissue culture plastics, reducing the bioavailable concentration.[13]
-
Solution:
-
Quantify in Supernatant: As part of your stability study (Protocol 2), analyze the concentration of the compound remaining in the medium. A loss of compound without the appearance of degradation products may indicate adsorption.
-
Use Low-Binding Plates: Consider using commercially available low-adhesion or ultra-low attachment plates.
-
Pre-treatment: In some cases, pre-incubating the plate with a protein solution (if compatible with your assay) can block non-specific binding sites.
-
-
Section 3: Experimental Protocols & Methodologies
These protocols provide a framework for preparing your compound and validating its stability.
Protocol 1: Preparation of this compound Stock and Working Solutions
-
Prepare 10 mM Stock Solution:
-
Accurately weigh the required amount of this compound powder.
-
Add the calculated volume of 100% anhydrous DMSO to achieve a 10 mM concentration.
-
Vortex vigorously for 2-5 minutes. If necessary, use a brief (5-10 min) sonication in a water bath to ensure the compound is fully dissolved.
-
Visually inspect for any remaining particulate matter.
-
Aliquot into single-use volumes (e.g., 20 µL) in sterile, low-adhesion microcentrifuge tubes.
-
Store at -80°C, protected from light.
-
-
Prepare Final Working Solution (Example for 10 µM final concentration):
-
Thaw one aliquot of the 10 mM stock solution.
-
Prepare an intermediate dilution by adding 2 µL of the 10 mM stock to 198 µL of pre-warmed complete cell culture medium in a sterile tube. This creates a 100 µM solution in 1% DMSO. Vortex immediately.
-
Add the required volume of this 100 µM intermediate solution to your cell culture plates to achieve the final 10 µM concentration. This will result in a final DMSO concentration of 0.1%.
-
Protocol 2: Assessing Compound Stability in Cell Culture Medium
This protocol is a self-validating system to determine the rate of degradation under your specific experimental conditions.
-
Preparation: Prepare a working solution of this compound in your complete cell culture medium (including serum, if applicable) at the highest concentration you plan to use in your experiments.
-
Incubation: Dispense this solution into a multi-well plate or flask (the same type used for your experiments) and place it in your cell culture incubator (37°C, 5% CO2).
-
Time Points: Collect aliquots from the plate/flask at designated time points. A typical series would be 0, 2, 4, 8, 24, and 48 hours[14]. The T=0 sample should be collected immediately after preparation and frozen.
-
Sample Processing: For each time point, collect an aliquot (e.g., 100 µL), transfer it to a fresh tube, and immediately freeze it at -80°C to halt any further degradation.
-
Analysis: Once all time points are collected, thaw the samples and analyze the concentration of this compound using a suitable analytical method, such as HPLC-UV or LC-MS/MS.
-
Data Interpretation: Calculate the percentage of the compound remaining at each time point relative to the T=0 sample. A recovery of <85% at a given time point typically indicates significant instability.
Caption: Workflow for assessing compound stability in cell culture media.
Protocol 3: General Method for Quantification by HPLC-UV
A stability-indicating analytical method is crucial. While method development is required for each specific compound, a reverse-phase HPLC-UV method is a common starting point[13][15].
Table 1: Typical Starting Parameters for HPLC-UV Analysis
| Parameter | Recommended Setting | Rationale |
| Column | C18 Reverse-Phase (e.g., 4.6 x 150 mm, 5 µm) | Good retention for moderately hydrophobic molecules like this compound. |
| Mobile Phase A | 0.1% Formic Acid or Trifluoroacetic Acid in Water | Provides protons for good peak shape and ionization if using LC-MS. |
| Mobile Phase B | Acetonitrile or Methanol | Common organic solvents for eluting compounds from a C18 column. |
| Gradient | 5% to 95% B over 10-15 minutes | A broad gradient helps to elute the parent compound and any potential degradants. |
| Flow Rate | 1.0 mL/min | Standard analytical flow rate for a 4.6 mm ID column. |
| Detection (UV) | Diode Array Detector (DAD) scanning 200-400 nm | Allows for the identification of the optimal wavelength (λmax) for quantification. |
| Injection Volume | 10-20 µL | Standard volume to achieve good sensitivity without overloading the column. |
Section 4: Understanding Potential Degradation Pathways
While specific degradation studies for this compound are not publicly available, we can hypothesize potential pathways based on its chemical structure, which contains a phthalazine heterocycle and a phenoxy ether group. Understanding these liabilities can guide troubleshooting.
-
Hydrolysis: The ether linkage (-O-) between the phenyl and phthalazine rings could be susceptible to hydrolysis, especially under acidic or basic conditions, which could be created locally by cellular metabolism. This would yield phthalazin-1-one and phenol as degradation products.
-
Oxidation: The nitrogen atoms in the phthalazine ring are potential sites for oxidation (N-oxide formation). The aromatic rings could also undergo oxidative degradation, a process that can be catalyzed by light or metal ions present in the medium[3][16].
Caption: Hypothetical degradation pathways for this compound.
By proactively addressing solubility and systematically assessing stability, researchers can ensure the data generated using this compound is both accurate and reproducible. For further assistance, please consult the references below or contact your technical support representative.
References
-
1-phenyl-4-[3-(trifluoromethyl)phenoxy]phthalazine - ChemBK. (n.d.). Retrieved January 12, 2026, from [Link]
-
Lalande, M., et al. (2021). Cell culture media impact on drug product solution stability. ResearchGate. Retrieved January 12, 2026, from [Link]
-
Various Authors. (2017). How to know the stability of drugs and reagents in the cell culture media? ResearchGate. Retrieved January 12, 2026, from [Link]
-
Not specified. (2025). Top 5 Factors Affecting Chemical Stability. Retrieved January 12, 2026, from [Link]
-
Kennard, M. L., et al. (2016). Cell culture media impact on drug product solution stability. PubMed. Retrieved January 12, 2026, from [Link]
-
Cheméo. (n.d.). Chemical Properties of 1-Methoxyphthalazine (CAS 24953-56-8). Retrieved January 12, 2026, from [Link]
-
National Center for Biotechnology Information. (2012). Assay Guidance Manual. NCBI Bookshelf. Retrieved January 12, 2026, from [Link]
-
Rychter, P., et al. (2022). Factors Influencing the Bioavailability of Organic Molecules to Bacterial Cells—A Mini-Review. PMC - NIH. Retrieved January 12, 2026, from [Link]
-
ResearchGate. (n.d.). Proposed oxidative degradation pathway. Retrieved January 12, 2026, from [Link]
-
Various Authors. (2013). Any suggestions for treating DMSO soluble compound in cell culture? ResearchGate. Retrieved January 12, 2026, from [Link]
-
van de Merbel, N., et al. (2014). Stability: Recommendation for Best Practices and Harmonization from the Global Bioanalysis Consortium Harmonization Team. NIH. Retrieved January 12, 2026, from [Link]
-
Poclight. (2024). Key Factors for the Stability of In Vitro Diagnostic Reagents: 3 Major Problems and Solutions. Retrieved January 12, 2026, from [Link]
-
Various Authors. (2025). 1667 questions with answers in DMSO | Science topic. ResearchGate. Retrieved January 12, 2026, from [Link]
-
Analytical Methods - RSC Publishing. (n.d.). Retrieved January 12, 2026, from [Link]
-
ResearchGate. (n.d.). Analytical Methods for the Quantification of Pharmaceuticals. Retrieved January 12, 2026, from [Link]
-
Jin, Y., et al. (2020). Decomposition pathways and mitigation strategies for highly-stable hydroxyphenazine flow battery anolytes. Journal of Materials Chemistry A (RSC Publishing). Retrieved January 12, 2026, from [Link]
-
AquaEnergy Expo Knowledge Hub. (n.d.). Analytical methods for tracing pharmaceutical residues in water and wastewater. Retrieved January 12, 2026, from [Link]
-
Erah, P. O. (2017). Degradation Pathway. ResearchGate. Retrieved January 12, 2026, from [Link]
-
Various Authors. (2016). What the concentration of DMSO you use in cell culture assays? ResearchGate. Retrieved January 12, 2026, from [Link]
-
Promega Korea. (n.d.). The Assay Guidance Manual: A Guide for In Vitro and In Vivo Assays in Early Drug Discovery. Retrieved January 12, 2026, from [Link]
-
ResearchGate. (n.d.). Proposed degradation pathway of dihydralazine in 1 M NaOH and under UV/Vis light. Retrieved January 12, 2026, from [Link]
-
Various Authors. (2013). What is the min DMSO concentration to dissolve unknown drugs? ResearchGate. Retrieved January 12, 2026, from [Link]
-
Cheméo. (n.d.). Chemical Properties of Phenazine (CAS 92-82-0). Retrieved January 12, 2026, from [Link]
-
Du, Z., et al. (2021). Degradation Products of Tryptophan in Cell Culture Media: Contribution to Color and Toxicity. MDPI. Retrieved January 12, 2026, from [Link]
-
Various Authors. (2022). Why does a compound that dissolve in DMSO, precipitates with media? ResearchGate. Retrieved January 12, 2026, from [Link]
-
Li, Y., et al. (2018). Kinetics, mechanism, and identification of photodegradation products of phenazine-1-carboxylic acid. PubMed. Retrieved January 12, 2026, from [Link]
-
Wiley. (n.d.). ANALYTICAL METHODS FOR THERAPEUTIC DRUG MONITORING AND TOXICOLOGY. Retrieved January 12, 2026, from [Link]
Sources
- 1. Top 5 Factors Affecting Chemical Stability - Allan Chemical Corporation | allanchem.com [allanchem.com]
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- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Cell culture media impact on drug product solution stability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Optimizing the stability and solubility of cell culture media ingredients - Evonik Industries [healthcare.evonik.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. mdpi.com [mdpi.com]
- 13. researchgate.net [researchgate.net]
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Minimizing batch-to-batch variability of 1-Phenoxyphthalazine synthesis
Technical Support Center: 1-Phenoxyphthalazine Synthesis
A Guide to Minimizing Batch-to-Batch Variability
Welcome to the Technical Support Center for the synthesis of this compound. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and standardize the synthesis, ensuring consistent yield and purity across batches. As a Senior Application Scientist, my goal is to provide not just protocols, but the underlying scientific principles to empower you to make informed decisions in your laboratory.
Section 1: Understanding the Core Synthesis & Critical Parameters
The synthesis of this compound is typically achieved via a nucleophilic aromatic substitution (SNAr) reaction. In this process, the phenoxide ion, generated by deprotonating phenol with a suitable base, acts as a nucleophile, displacing the chloride from 1-chlorophthalazine.[1][2] The phthalazine ring is sufficiently electron-deficient due to the presence of the two nitrogen atoms, which facilitates the nucleophilic attack.[3]
Reaction Mechanism: Nucleophilic Aromatic Substitution (SNAr)
The reaction proceeds through a two-step addition-elimination mechanism.[4] First, the phenoxide nucleophile attacks the carbon atom bonded to the chlorine, forming a resonance-stabilized anionic intermediate known as a Meisenheimer complex.[5][6] In the second, faster step, the chloride leaving group is eliminated, restoring the aromaticity of the phthalazine ring to yield the final product.[7]
Critical Process Parameters (CPPs)
Batch-to-batch variability almost always originates from insufficient control over one or more CPPs. Understanding their impact is the first step toward robust process control.
| Parameter | Impact on Reaction | Recommended Control Strategy |
| Purity of 1-Chlorophthalazine | Key electrophile. Impurities (e.g., starting materials for its own synthesis) can lead to side products and lower yield. | Verify purity by NMR, HPLC, and melting point before use. Recrystallize if necessary. |
| Purity of Phenol | Key nucleophile. Oxidized phenol (often pink/brown) can introduce color to the final product and may generate side products. | Use high-purity, colorless phenol. Consider distillation or recrystallization if purity is suspect. |
| Choice and Stoichiometry of Base | Crucial for generating the phenoxide nucleophile. Too little base results in incomplete reaction. Excess strong base can promote side reactions. | Use 1.1-1.5 equivalents of a moderately weak base like K₂CO₃ or Cs₂CO₃. Ensure the base is anhydrous. |
| Solvent Purity and Type | The solvent must be aprotic and polar to dissolve reactants and stabilize the intermediate. Water contamination can hydrolyze the starting material. | Use anhydrous, polar aprotic solvents like DMF, DMSO, or NMP. Ensure water content is <0.05% by Karl Fischer titration. |
| Reaction Temperature | Affects reaction rate and impurity profile. Too low, the reaction is slow; too high, side reactions (e.g., decomposition) increase. | Maintain a consistent temperature (e.g., 80-120 °C, depending on solvent) using a controlled oil bath or heating mantle with a thermocouple. |
| Atmosphere | Oxygen can promote oxidation of phenol and other sensitive reagents, leading to colored impurities. | Conduct the reaction under an inert atmosphere (Nitrogen or Argon) to prevent oxidative side reactions. |
Section 2: Troubleshooting Guide
This section addresses common issues encountered during the synthesis in a Q&A format.
Sources
- 1. youtube.com [youtube.com]
- 2. Nucleophilic aromatic substitution - Wikipedia [en.wikipedia.org]
- 3. Nucleophilic aromatic substitution reactions of chloroazines with bisulfide (HS-) and polysulfides (Sn2-) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. High Throughput Experimentation and Continuous Flow Evaluation of Nucleophilic Aromatic Substitution Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Nucleophilic Aromatic Substitution - Chemistry Steps [chemistrysteps.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. masterorganicchemistry.com [masterorganicchemistry.com]
Technical Support Center: 1-Phenoxyphthalazine Permeability
Introduction
Welcome to the technical support guide for 1-Phenoxyphthalazine. This resource is designed for researchers, scientists, and drug development professionals who are encountering challenges with the cell permeability of this compound. Poor membrane permeability is a common hurdle in drug discovery, often leading to diminished bioavailability and therapeutic efficacy. This guide provides a structured approach to diagnosing permeability issues, troubleshooting common experimental problems, and implementing strategies for enhancement.
The information herein is grounded in established principles of medicinal chemistry and pharmacology. We will explore the underlying physicochemical drivers of permeability and provide validated, step-by-step protocols to help you navigate your experimental challenges.
Frequently Asked Questions (FAQs)
Q1: Why is my this compound compound showing low cell permeability?
Low cell permeability is typically governed by a molecule's physicochemical properties. For a compound like this compound, several factors, often predicted by frameworks like Lipinski's Rule of 5, may be at play.[1][2][3][4] These include:
-
High Lipophilicity (LogP): While a certain degree of lipophilicity is required to enter the lipid bilayer of a cell membrane, excessively high LogP can cause the compound to become trapped within the membrane, preventing it from passing through to the cytoplasm.
-
Molecular Size (MW): Larger molecules (typically >500 Da) find it physically more difficult to diffuse passively across the cell membrane.[2][4][5]
-
Poor Aqueous Solubility: The compound must first be dissolved in the aqueous environment surrounding the cell before it can partition into the cell membrane. This compound is soluble in organic solvents like methanol and dichloromethane but may have limited aqueous solubility, which is a critical first step for absorption.[6]
-
Hydrogen Bonding Capacity: A high number of hydrogen bond donors and acceptors can lead to a strong solvation shell of water molecules, which must be stripped away for the compound to enter the non-polar membrane interior. This creates an energetic barrier to permeation.[1][2][3]
-
Efflux Transporter Activity: The compound may be a substrate for cellular efflux pumps, such as P-glycoprotein (P-gp/MDR1), which actively transport substances out of the cell, thereby reducing net intracellular accumulation.[7][8][9][10]
Q2: What is the first step I should take to diagnose the permeability issue?
The first step is to systematically characterize the compound's fundamental physicochemical properties and assess its behavior in a simple, non-cell-based assay.
-
Determine Physicochemical Properties: If not already known, experimentally determine the aqueous solubility and LogP (or LogD at physiological pH 7.4) of this compound.
-
Run a PAMPA Assay: Perform a Parallel Artificial Membrane Permeability Assay (PAMPA).[11][12] This assay models passive diffusion and will tell you if the compound has inherent difficulties crossing a lipid bilayer, independent of any cellular factors like transporters or metabolism.[11]
This initial two-pronged approach helps differentiate between fundamental physicochemical limitations and more complex, cell-based resistance mechanisms.
Q3: My compound has poor solubility. How does this affect my permeability experiments?
Poor aqueous solubility is a major obstacle. If the compound precipitates in your assay buffer, its effective concentration at the cell or membrane surface will be much lower than intended, leading to an artificially low apparent permeability reading.[13][14] Addressing solubility is often a prerequisite for obtaining meaningful permeability data.[13][15]
Troubleshooting Guide: Experimental Issues & Solutions
This section addresses specific problems you may encounter during your permeability assays and provides actionable solutions.
Issue 1: Low or No Permeability Detected in PAMPA Assay
-
Symptom: The concentration of this compound in the acceptor well is below the limit of detection after incubation.
-
Underlying Cause: This strongly suggests that poor passive diffusion is the primary barrier. The molecule's intrinsic properties (e.g., size, polarity, lipophilicity) prevent it from efficiently crossing a simple lipid membrane.
-
Troubleshooting Workflow:
dot graph TD { A[Start: Low PAMPA Permeability] --> B{Is Aqueous Solubility < 10 µM?}; B -- Yes --> C[Re-run PAMPA with Co-solvent.Use up to 5% DMSO or Ethanol.Ref:[13]]; B -- No --> D{Analyze PhysicochemicalProperties}; C --> E{Permeability Improved?}; E -- Yes --> F[Conclusion: Solubility was thelimiting factor. Proceed withformulation strategies.]; E -- No --> D; D --> G["High MW (>500)?High H-bond count (>5 donors, >10 acceptors)?LogP outside optimal range (1-3)?"]; G -- Yes --> H[Conclusion: Intrinsic properties are unfavorable.Proceed with Medicinal ChemistryModification.]; G -- No --> I[Consider alternative PAMPA models(e.g., biomimetic lipids) toensure membrane compatibility.]; H --> J((End: Structural Modification Needed)); F --> K((End: Formulation Strategy Needed)); I --> L((End: Assay Optimization));
}
Caption: Diagnostic workflow for low PAMPA permeability.
Issue 2: Good PAMPA Permeability but Poor Caco-2 Permeability
-
Symptom: The compound crosses the artificial membrane in PAMPA (Papp > 1.0 x 10⁻⁶ cm/s) but fails to cross the Caco-2 cell monolayer effectively.[16]
-
Underlying Cause: This discrepancy points towards active cellular processes. The most likely culprit is active efflux, where transporters like P-glycoprotein pump the compound out of the Caco-2 cells.[7][9][10]
-
Solution: Perform a Bidirectional Caco-2 Assay.
-
Measure permeability in the standard apical-to-basolateral (A→B) direction.
-
Measure permeability in the reverse, basolateral-to-apical (B→A), direction.
-
Calculate the Efflux Ratio (ER): ER = Papp (B→A) / Papp (A→B).
-
Interpretation: An efflux ratio greater than 2 is a strong indicator that the compound is a substrate of an efflux transporter.[16][17] To confirm which transporter, the assay can be repeated in the presence of specific inhibitors (e.g., Verapamil for P-gp).[17] If permeability increases significantly with an inhibitor, the compound is likely being effluxed.[17]
-
Issue 3: High Variability and Poor Recovery in Caco-2 Assays
-
Symptom: Results are inconsistent between wells and between experiments. The total amount of compound recovered from both apical and basolateral chambers is significantly less than the amount initially added.
-
Underlying Causes & Solutions:
| Potential Cause | Diagnostic Check | Solution |
| Poor Aqueous Solubility | Observe wells for precipitation. Perform a solubility test in the assay buffer. | Add a co-solvent (e.g., up to 1% DMSO). If solubility is still an issue, formulation strategies may be needed before reliable data can be obtained.[18][19][20] |
| Non-specific Binding | Check the % recovery. Low recovery (<70%) suggests binding to the plastic plate.[16] | Use low-binding plates. Include a surfactant like 0.1% BSA in the basolateral chamber to act as a "sink" and reduce binding. |
| Cellular Metabolism | Incubate the compound with Caco-2 cell lysate and analyze for degradation over time using LC-MS. | If metabolism is confirmed, permeability must be assessed using methods that account for it, or by using metabolic inhibitors (use with caution as they can affect cell health). |
| Compromised Monolayer | Check Transepithelial Electrical Resistance (TEER) values before and after the experiment. Perform a Lucifer Yellow rejection test.[17] | Ensure TEER values are stable and within the acceptable range for your lab (typically >300 Ω·cm²).[17] If integrity is poor, re-evaluate cell culture and seeding protocols.[21] |
Strategies for Permeability Enhancement
If you have confirmed that this compound has intrinsically poor permeability, the following strategies can be employed. The choice depends on whether the primary barrier is passive diffusion or active efflux.
Strategy 1: Medicinal Chemistry Modification (Addressing Passive Diffusion)
This approach involves creating analogues of this compound with more favorable physicochemical properties.
-
Reduce Lipophilicity: While seemingly counterintuitive, reducing very high lipophilicity can prevent membrane sequestration. This is a delicate balance, as reducing it too much will hinder initial membrane partitioning.[22]
-
Mask Hydrogen Bonds: Introduce intramolecular hydrogen bonds.[23][24][25][26] This can "hide" the polar groups of the molecule, reducing the energetic penalty of desolvation and allowing it to enter the lipid membrane more easily.[23][27]
-
Prodrug Approach: Chemically modify the molecule into an inactive prodrug that has better permeability.[28][29][30][31] Once inside the cell, the modifying group is cleaved by intracellular enzymes (e.g., esterases) to release the active this compound.[30][32] This is particularly effective for masking polar functional groups.[28][29]
dot graph G { layout=neato; node [shape=box, style=filled, fontcolor="#FFFFFF"];
}
Caption: Medicinal chemistry strategies to improve permeability.
Strategy 2: Formulation Development (Addressing Poor Solubility)
If poor solubility is the main issue, altering the formulation can dramatically improve the concentration of the drug available for absorption.[18][33]
-
Lipid-Based Formulations: Systems like Self-Emulsifying Drug Delivery Systems (SEDDS) can dissolve the compound in a lipid/surfactant mixture.[18][20] When diluted in aqueous media (like in the gut), they form fine emulsions that keep the drug solubilized.[18]
-
Amorphous Solid Dispersions: Dispersing the compound in a polymer matrix in an amorphous (non-crystalline) state can significantly increase its aqueous solubility and dissolution rate.[20]
-
Nanoparticle Formation: Reducing the particle size to the nanometer scale (nanosuspension) increases the surface area, leading to faster dissolution.[19]
Key Experimental Protocols
Protocol 1: Parallel Artificial Membrane Permeability Assay (PAMPA)
Objective: To measure the passive permeability of this compound across a lipid-infused artificial membrane.
Materials:
-
PAMPA plate (e.g., 96-well format with donor and acceptor chambers)
-
Phospholipid solution (e.g., 2% w/v phosphatidylcholine in dodecane)
-
Phosphate Buffered Saline (PBS), pH 7.4
-
This compound stock solution (e.g., 10 mM in DMSO)
-
High and low permeability control compounds (e.g., Testosterone and Atenolol)
-
Plate reader or LC-MS for quantification
Procedure:
-
Coat Membrane: Carefully add 5 µL of the phospholipid solution to the filter of each donor well. Allow it to impregnate the membrane for 5 minutes.
-
Prepare Acceptor Plate: Fill each well of the acceptor plate with 300 µL of PBS. To improve solubility of highly lipophilic compounds, 1-2% BSA can be added.
-
Prepare Donor Solution: Dilute the this compound stock solution and controls in PBS to a final concentration (e.g., 100 µM). The final DMSO concentration should be ≤1%.
-
Assemble Plate: Place the donor plate on top of the acceptor plate, creating a "sandwich".
-
Incubation: Incubate the plate sandwich at room temperature for 4-16 hours on an orbital shaker (approx. 50 rpm).
-
Sampling: After incubation, separate the plates. Take samples from both the donor and acceptor wells for analysis.
-
Quantification: Determine the concentration of the compound in each sample using a suitable analytical method (e.g., UV-Vis spectroscopy or LC-MS/MS).
-
Calculation: Calculate the apparent permeability coefficient (Papp) using the appropriate formula, which accounts for volumes, surface area, and incubation time.
References
-
Title: Intramolecular hydrogen bonding to improve membrane permeability and absorption in beyond rule of five chemical space Source: MedChemComm (RSC Publishing) URL: [Link]
-
Title: Prodrug Approach as a Strategy to Enhance Drug Permeability Source: ResearchGate URL: [Link]
-
Title: Factors that affect the permeability of the cell surface membrane Source: AQA A-Level Biology URL: [Link]
-
Title: Role of P-glycoprotein in drug disposition Source: PubMed URL: [Link]
-
Title: Prodrug Strategies for Enhancing the Percutaneous Absorption of Drugs Source: MDPI URL: [Link]
-
Title: Novel formulation strategies for improving oral bioavailability of drugs with poor membrane permeation or presystemic metabolism Source: PubMed URL: [Link]
-
Title: What factors affect the permeability of the cell membrane, particularly in relation to the size and charge of molecules? Source: QuickTakes URL: [Link]
- Title: P-glycoprotein: Significance and symbolism Source: Google AI Search URL
-
Title: Impact of stereospecific intramolecular hydrogen bonding on cell permeability and physicochemical properties Source: PubMed URL: [Link]
-
Title: P-glycoprotein Source: Wikipedia URL: [Link]
-
Title: Getting Across the Cell Membrane: An Overview for Small Molecules, Peptides, and Proteins Source: MDPI URL: [Link]
-
Title: Functional Role of P-Glycoprotein in Limiting Intestinal Absorption of Drugs: Contribution of Passive Permeability to P-Glycoprotein Mediated Efflux Transport Source: ACS Publications URL: [Link]
-
Title: Prodrug Approach as a Strategy to Enhance Drug Permeability Source: PubMed Central (PMC) URL: [Link]
-
Title: Prodrug Approach as a Strategy to Enhance Drug Permeability. Source: R Discovery URL: [Link]
-
Title: P-glycoprotein and its role in drug-drug interactions Source: Australian Prescriber URL: [Link]
-
Title: Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems Source: PubMed Central (PMC) - NIH URL: [Link]
-
Title: Impact of Stereospecific Intramolecular Hydrogen Bonding on Cell Permeability and Physicochemical Properties Source: ACS Publications URL: [Link]
-
Title: Prodrug Approach as a Strategy to Enhance Drug Permeability Source: PubMed URL: [Link]
-
Title: What are the factors that affect membrane permeability? Source: Quora URL: [Link]
-
Title: Factors Affecting The Permeability Of A Cell Membrane Source: Cram URL: [Link]
-
Title: Intramolecular hydrogen bonding to improve membrane permeability and absorption in beyond rule of five chemical space Source: Semantic Scholar URL: [Link]
-
Title: Intramolecular Hydrogen Bonding: A Potential Strategy for More Bioavailable Inhibitors of Neuronal Nitric Oxide Synthase Source: PubMed Central URL: [Link]
-
Title: Lipinski's Rule of 5 Source: GARDP Revive URL: [Link]
-
Title: Why Decreasing Lipophilicity Alone Is Often Not a Reliable Strategy for Extending IV Half-life Source: ACS Publications URL: [Link]
-
Title: Novel Strategies for the Formulation of Poorly Water-Soluble Drug Substances by Different Physical Modification Strategies with a Focus on Peroral Applications Source: MDPI URL: [Link]
-
Title: Formulation Strategies and Optimization of Poorly Water-Soluble Drugs for Preclinical and Clinical Applications Source: Purdue e-Pubs URL: [Link]
-
Title: Optimization of the Caco-2 permeability assay to screen drug compounds for intestinal absorption and efflux Source: PubMed URL: [Link]
-
Title: Innovative Formulation Strategies for Poorly Soluble Drugs Source: World Pharma Today URL: [Link]
-
Title: Parallel Artificial Membrane Permeability Assay (PAMPA) Protocol Source: Creative Bioarray URL: [Link]
-
Title: Lipinski's rule of five – Knowledge and References Source: Taylor & Francis URL: [Link]
-
Title: Cell permeability beyond the rule of 5 Source: ResearchGate URL: [Link]
-
Title: ADME & Lipinski's rules for drugs Source: YouTube URL: [Link]
-
Title: Caco-2 permeability assay Source: Creative Bioarray URL: [Link]
-
Title: Lipinski's rule of five Source: Wikipedia URL: [Link]
-
Title: 7 Ways Caco-2 Cells Can Make or Break Your Intestinal Permeability Models Source: Mimetas URL: [Link]
-
Title: Optimization of the Caco-2 Permeability Assay to Screen Drug Compounds for Intestinal Absorption and Efflux Source: Springer Nature Experiments URL: [Link]
-
Title: Parallel Artificial Membrane Permeability Assay (PAMPA) Source: Pion Inc URL: [Link]
-
Title: Real-Time Parallel Artificial Membrane Permeability Assay Based on Supramolecular Fluorescent Artificial Receptors Source: PubMed Central (PMC) - NIH URL: [Link]
-
Title: In vitro permeability of poorly aqueous soluble compounds using different solubilizers in the PAMPA assay with liquid chromatography/mass spectrometry detection Source: PubMed URL: [Link]
-
Title: Medicinal Chemistry Strategies for the Modification of Bioactive Natural Products Source: MDPI URL: [Link]
-
Title: Caco-2 Permeability Assay Source: Evotec URL: [Link]
-
Title: Strategies to Improve the Lipophilicity of Hydrophilic Macromolecular Drugs Source: PubMed URL: [Link]
-
Title: The influence of lipophilicity in drug discovery and design Source: Semantic Scholar URL: [Link]
-
Title: Attempts to Improve Lipophilic Drugs' Solubility and Bioavailability: A Focus on Fenretinide Source: MDPI URL: [Link]
Sources
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- 5. Student Question : What factors affect the permeability of the cell membrane, particularly in relation to the size and charge of molecules? | Biology | QuickTakes [quicktakes.io]
- 6. usbio.net [usbio.net]
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- 8. P-glycoprotein: Significance and symbolism [wisdomlib.org]
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- 21. Caco-2 Cell Tips for Reliable Intestinal Permeability Models [mimetas.com]
- 22. Why Decreasing Lipophilicity Alone Is Often Not a Reliable Strategy for Extending IV Half-life - PMC [pmc.ncbi.nlm.nih.gov]
- 23. Intramolecular hydrogen bonding to improve membrane permeability and absorption in beyond rule of five chemical space - MedChemComm (RSC Publishing) [pubs.rsc.org]
- 24. Impact of stereospecific intramolecular hydrogen bonding on cell permeability and physicochemical properties - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 26. [PDF] Intramolecular hydrogen bonding to improve membrane permeability and absorption in beyond rule of five chemical space | Semantic Scholar [semanticscholar.org]
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- 28. researchgate.net [researchgate.net]
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- 30. Prodrug Approach as a Strategy to Enhance Drug Permeability - PMC [pmc.ncbi.nlm.nih.gov]
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- 33. Novel formulation strategies for improving oral bioavailability of drugs with poor membrane permeation or presystemic metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]
Preventing degradation of 1-Phenoxyphthalazine during storage
This guide provides in-depth technical support for researchers, scientists, and drug development professionals on the proper storage and handling of 1-Phenoxyphthalazine to prevent its degradation. By understanding the potential degradation pathways and implementing the recommended procedures, users can ensure the integrity and reliability of their experimental results.
Introduction to this compound Stability
This compound is a valuable compound in organic synthesis.[1] Its molecular structure, featuring a phthalazine core linked to a phenyl group via an ether bond, dictates its chemical reactivity and stability profile. The primary components influencing its stability are the nitrogen-containing heterocyclic phthalazine ring and the phenoxy ether linkage. While specific degradation studies on this compound are not extensively documented in publicly available literature, its susceptibility to degradation can be inferred from the well-established chemistry of its constituent functional groups.
The principal anticipated degradation pathway is peroxide formation , a common issue with ether-containing compounds upon exposure to oxygen and light.[2][3] Additionally, the nitrogen-containing phthalazine ring may be susceptible to oxidation under certain conditions.
This guide is structured to provide a comprehensive understanding of these potential degradation pathways, practical steps for prevention, and troubleshooting advice should degradation be suspected.
Frequently Asked Questions (FAQs)
Q1: What are the ideal storage conditions for this compound?
For short-term storage, this compound should be kept in a refrigerator at 2-8°C.[1] For long-term storage, a temperature of -20°C is recommended.[4] The compound should be stored in a tightly sealed, air-impermeable container to minimize exposure to oxygen.[2] To further protect against light-induced degradation, the use of amber or opaque containers is strongly advised.[2]
Q2: I received this compound as a brown solid. Is this the correct appearance?
Yes, this compound is typically supplied as a brown solid.[1] However, any significant deviation from a homogenous solid, such as the presence of crystalline precipitates, discoloration, or the formation of a viscous liquid, could be an indication of degradation and should be investigated further.
Q3: Can I store this compound in a solution?
Storing this compound in solution is generally not recommended for long periods due to the increased potential for solvent-mediated degradation. If a stock solution is required, it should be prepared fresh for each experiment. If short-term storage of a solution is unavoidable, it should be purged with an inert gas (e.g., nitrogen or argon) and stored in a tightly sealed vial at low temperatures (-20°C or below) in the dark.
Q4: Does this compound contain any inhibitors to prevent degradation?
Commercially available this compound may or may not contain inhibitors to prevent peroxide formation. It is crucial to consult the supplier's documentation (e.g., Safety Data Sheet or Technical Data Sheet) for this information. If the compound is supplied without an inhibitor, extra vigilance in storage and handling is required.
Q5: How can I test for the presence of peroxides in my this compound sample?
Commercially available peroxide test strips can be used for a qualitative assessment. A more quantitative method involves established analytical techniques such as High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC) coupled with a suitable detector.
Troubleshooting Guide
This section provides a systematic approach to identifying and addressing potential degradation of this compound.
Visual Inspection Workflow
Caption: Troubleshooting workflow for visual inspection of this compound.
Protocol for Purity Assessment by HPLC
This protocol provides a general guideline for assessing the purity of this compound and detecting potential degradation products using reverse-phase HPLC.
Materials:
-
This compound sample
-
HPLC-grade acetonitrile (ACN)
-
HPLC-grade water
-
Formic acid (or other suitable modifier)
-
C18 reverse-phase HPLC column
-
HPLC system with UV detector
Procedure:
-
Sample Preparation:
-
Accurately weigh a small amount of this compound (e.g., 1 mg).
-
Dissolve in a suitable solvent, such as acetonitrile or a mixture of acetonitrile and water, to a final concentration of approximately 1 mg/mL.
-
Filter the sample through a 0.22 µm syringe filter before injection.
-
-
HPLC Conditions (starting point, may require optimization):
-
Column: C18, 4.6 x 150 mm, 5 µm
-
Mobile Phase A: Water with 0.1% formic acid
-
Mobile Phase B: Acetonitrile with 0.1% formic acid
-
Gradient: Start with a suitable ratio of A and B (e.g., 70:30 A:B), and gradually increase the percentage of B over 20-30 minutes.
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 10 µL
-
Detection Wavelength: Monitor at a wavelength where this compound has significant absorbance (e.g., determined by UV-Vis spectroscopy).
-
-
Data Analysis:
-
Analyze the chromatogram for the presence of new peaks that are not present in a reference sample of pure this compound.
-
A decrease in the area of the main peak corresponding to this compound and the appearance of new peaks are indicative of degradation.
-
Data Interpretation
| Observation | Potential Cause | Recommended Action |
| Appearance of new peaks in HPLC chromatogram | Chemical degradation | Discard the sample and obtain a fresh batch. Review and improve storage and handling procedures. |
| Broadening of the main peak in HPLC | On-column degradation or poor sample solubility | Optimize HPLC conditions (e.g., faster gradient, different mobile phase pH). Ensure complete dissolution of the sample before injection. |
| Change in color from brown to a darker shade | Oxidation or formation of colored degradation products | Perform analytical testing to confirm degradation. If confirmed, discard the sample. |
| Formation of crystals or precipitate | Peroxide formation or other degradation | Do not handle the sample. Peroxides can be explosive. Contact your institution's safety officer for proper disposal procedures. |
In-Depth Scientific Discussion
Peroxide Formation
The ether linkage in this compound is susceptible to autoxidation, a free-radical chain reaction involving molecular oxygen. This process is often initiated by light or heat and can lead to the formation of hydroperoxides, which can further react to form explosive polymeric peroxides.
Mitigation Strategies:
-
Inert Atmosphere: Storing the compound under an inert gas like nitrogen or argon displaces oxygen and significantly slows down the autoxidation process.
-
Light Protection: Using amber or opaque containers prevents photo-initiation of the radical chain reaction.[2]
-
Temperature Control: Storing at recommended low temperatures (2-8°C or -20°C) reduces the rate of chemical reactions, including peroxide formation.[1][4]
Oxidative Degradation of the Phthalazine Ring
Nitrogen-containing heterocyclic rings can be susceptible to oxidation, which can lead to the formation of N-oxides or ring-opened products. The specific susceptibility of the phthalazine ring in this particular molecule is not well-documented, but it remains a potential degradation pathway, especially in the presence of strong oxidizing agents or under harsh conditions.
Mitigation Strategies:
-
Avoid Incompatible Chemicals: Do not store this compound with strong oxidizing agents.
-
Controlled Environment: Maintaining a clean and dry storage environment minimizes the presence of potential contaminants that could catalyze oxidative reactions.
Logical Framework for Storage and Handling
Caption: Recommended workflow for the storage and handling of this compound.
References
-
This compound. Pharmaffiliates. [Link]
-
Peroxide-Forming Chemicals – Safety Guidelines. Texas Christian University. [Link]
-
Peroxide Forming Compounds and Reactives. Princeton University Environmental Health & Safety. [Link]
-
Exploration of the VEGFR-2 inhibition activity of phthalazine derivatives: design, synthesis, cytotoxicity, ADMET, molecular docking and dynamic simulation. PubMed Central. [Link]
Sources
Validation & Comparative
Validating the Anticancer Activity of 1-Phenoxyphthalazine: An In Vitro Comparative Guide
Introduction: The Quest for Novel Anticancer Therapeutics
The landscape of cancer treatment is in a perpetual state of evolution, driven by the urgent need for more effective and less toxic therapeutic agents. Phthalazine derivatives have emerged as a promising class of heterocyclic compounds, with several demonstrating significant anticancer properties.[1][2][3] This guide focuses on 1-Phenoxyphthalazine, a compound of interest for its potential as a novel anticancer agent. The rigorous in vitro validation of such compounds is a critical first step in the drug discovery pipeline, providing the foundational data necessary to justify further preclinical and clinical development.[4][5]
This document serves as a comprehensive, technically-grounded guide for researchers, scientists, and drug development professionals on how to systematically validate the anticancer activity of this compound in vitro. We will delve into the core experimental methodologies, explaining the scientific rationale behind each step, and provide a framework for comparing its efficacy against established anticancer agents. Our approach is rooted in the principles of scientific integrity, ensuring that the described protocols are robust, reproducible, and yield data that is both reliable and insightful.
Comparative Framework: Establishing a Baseline for Efficacy
To objectively assess the anticancer potential of this compound, it is essential to compare its performance against a well-characterized anticancer drug. For the purposes of this guide, we will use Doxorubicin , a widely used chemotherapeutic agent known to induce cytotoxicity through DNA intercalation and inhibition of topoisomerase II. This comparison will provide a critical benchmark for evaluating the relative potency and mechanism of action of this compound.
I. Assessing Cytotoxicity and Cell Viability: The Foundational Assay
The initial and most fundamental step in evaluating any potential anticancer compound is to determine its effect on cell viability and proliferation. The MTT assay is a widely accepted, reliable, and high-throughput colorimetric method for this purpose.[6][7][8][9]
Scientific Rationale: Why the MTT Assay?
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is based on the principle that metabolically active cells possess mitochondrial dehydrogenases that can reduce the yellow tetrazolium salt, MTT, into insoluble purple formazan crystals.[10] The amount of formazan produced is directly proportional to the number of viable cells. This assay provides a quantitative measure of a compound's ability to inhibit cell proliferation or induce cell death.
Experimental Workflow: A Visual Guide
Caption: Workflow for the MTT Cell Viability Assay.
Detailed Protocol: MTT Assay
-
Cell Seeding:
-
Compound Treatment:
-
Prepare serial dilutions of this compound and Doxorubicin in culture media.
-
Remove the old media from the wells and add the media containing the test compounds. Include a vehicle control (e.g., DMSO) and a media-only blank.
-
Incubate the plate for 48 to 72 hours.
-
-
MTT Addition and Incubation:
-
Formazan Solubilization and Absorbance Reading:
Data Presentation: Comparative Cytotoxicity
| Compound | Cell Line | IC50 (µM) |
| This compound | MCF-7 | Hypothetical Value |
| Doxorubicin | MCF-7 | Hypothetical Value |
| This compound | HCT-116 | Hypothetical Value |
| Doxorubicin | HCT-116 | Hypothetical Value |
IC50 (half-maximal inhibitory concentration) values should be calculated from the dose-response curves.
II. Unraveling the Mechanism of Cell Death: Apoptosis vs. Necrosis
A critical aspect of anticancer drug validation is to determine the mode of cell death induced by the compound. Apoptosis, or programmed cell death, is a desirable mechanism for an anticancer agent as it is a controlled process that does not typically elicit an inflammatory response.
Scientific Rationale: Annexin V/PI Staining for Apoptosis Detection
The Annexin V/Propidium Iodide (PI) assay is a robust flow cytometry-based method to differentiate between viable, apoptotic, and necrotic cells.[12][13][14][15] During early apoptosis, a phospholipid called phosphatidylserine (PS) translocates from the inner to the outer leaflet of the plasma membrane.[14] Annexin V, a calcium-dependent protein, has a high affinity for PS and can be conjugated to a fluorescent dye (e.g., FITC) to label early apoptotic cells.[14] Propidium Iodide is a fluorescent nucleic acid stain that cannot penetrate the intact membrane of live or early apoptotic cells. It can, however, enter late apoptotic and necrotic cells where membrane integrity is compromised.[12][14]
Experimental Workflow: A Visual Guide
Caption: Workflow for Annexin V/PI Apoptosis Assay.
Detailed Protocol: Annexin V/PI Apoptosis Assay
-
Cell Preparation and Treatment:
-
Staining:
-
Wash the cells with cold PBS.[12]
-
Resuspend the cells in 1X Binding Buffer at a concentration of approximately 1 x 10^6 cells/mL.[12]
-
Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide to 100 µL of the cell suspension.[12]
-
Gently vortex the cells and incubate for 15-20 minutes at room temperature in the dark.[12]
-
-
Flow Cytometry Analysis:
Data Presentation: Quantifying Apoptosis
| Treatment | Viable Cells (%) (Annexin V-/PI-) | Early Apoptotic Cells (%) (Annexin V+/PI-) | Late Apoptotic/Necrotic Cells (%) (Annexin V+/PI+) |
| Control | Hypothetical Value | Hypothetical Value | Hypothetical Value |
| This compound | Hypothetical Value | Hypothetical Value | Hypothetical Value |
| Doxorubicin | Hypothetical Value | Hypothetical Value | Hypothetical Value |
III. Investigating Effects on Cell Cycle Progression
Many anticancer drugs exert their effects by disrupting the normal progression of the cell cycle, leading to cell growth arrest and, ultimately, cell death.
Scientific Rationale: Propidium Iodide Staining for Cell Cycle Analysis
Propidium Iodide (PI) is a fluorescent intercalating agent that binds to DNA.[16][17] The amount of PI fluorescence is directly proportional to the amount of DNA in a cell. By analyzing the fluorescence intensity of a population of cells using flow cytometry, we can determine the distribution of cells in the different phases of the cell cycle (G0/G1, S, and G2/M).[16][18][19]
Experimental Workflow: A Visual Guide
Caption: Workflow for Cell Cycle Analysis using Propidium Iodide.
Detailed Protocol: Cell Cycle Analysis
-
Cell Preparation and Treatment:
-
Seed cells and treat with the IC50 concentration of this compound for 24 hours.
-
-
Fixation:
-
Staining:
-
Centrifuge the fixed cells and wash twice with PBS.[18]
-
Resuspend the cell pellet in a staining solution containing Propidium Iodide (50 µg/mL) and RNase A (100 µg/mL) in PBS.[19] The RNase A treatment is crucial to eliminate PI binding to double-stranded RNA.[16][17]
-
Incubate for 30 minutes at room temperature.[18]
-
-
Flow Cytometry Analysis:
-
Analyze the samples by flow cytometry, collecting data for at least 10,000 events.[19]
-
Data Presentation: Cell Cycle Distribution
| Treatment | G0/G1 Phase (%) | S Phase (%) | G2/M Phase (%) |
| Control | Hypothetical Value | Hypothetical Value | Hypothetical Value |
| This compound | Hypothetical Value | Hypothetical Value | Hypothetical Value |
| Doxorubicin | Hypothetical Value | Hypothetical Value | Hypothetical Value |
IV. Probing Molecular Mechanisms: Western Blot Analysis
To gain deeper insights into the mechanism of action of this compound, it is essential to investigate its effects on key signaling proteins involved in cell survival, apoptosis, and cell cycle regulation. Western blotting is a powerful technique for this purpose.[21]
Scientific Rationale: Why Western Blotting?
Western blotting allows for the detection and quantification of specific proteins in a complex mixture, such as a cell lysate. By probing for key proteins, we can elucidate the signaling pathways that are modulated by this compound. For instance, we can examine the expression of pro-apoptotic proteins (e.g., Bax, cleaved Caspase-3), anti-apoptotic proteins (e.g., Bcl-2), and cell cycle regulatory proteins (e.g., cyclins, CDKs).
Experimental Workflow: A Visual Guide
Caption: General Workflow for Western Blot Analysis.
Detailed Protocol: Western Blotting
-
Protein Extraction:
-
Treat cells with this compound as described previously.
-
Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Quantify the protein concentration using a BCA assay.
-
-
SDS-PAGE and Protein Transfer:
-
Separate 20-40 µg of protein per lane on an SDS-polyacrylamide gel.
-
Transfer the separated proteins to a PVDF membrane.
-
-
Immunoblotting:
-
Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.[22]
-
Incubate the membrane with the primary antibody (e.g., anti-Bax, anti-Bcl-2, anti-cleaved Caspase-3, anti-Cyclin B1, anti-β-actin as a loading control) overnight at 4°C.[22]
-
Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.[22]
-
-
Detection:
-
Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and image the blot.[22]
-
Data Presentation: Protein Expression Analysis
A table summarizing the relative protein expression levels (normalized to the loading control) for each treatment group should be generated.
Conclusion: A Pathway to a Promising Anticancer Candidate
This guide provides a comprehensive and scientifically rigorous framework for the in vitro validation of this compound's anticancer activity. By systematically evaluating its cytotoxicity, mechanism of cell death, effects on the cell cycle, and impact on key signaling pathways, researchers can build a robust data package to support its further development. The comparative approach against a known anticancer agent like Doxorubicin is crucial for contextualizing the compound's potency and potential advantages. The meticulous application of these well-established in vitro assays will be instrumental in determining if this compound holds the promise of becoming a valuable addition to the arsenal of anticancer therapeutics.
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A Comparative Guide to the Efficacy of Phthalazinone-Based PARP Inhibitors and Other Emerging Chemical Scaffolds
This guide provides an in-depth technical comparison of the efficacy of various Poly (ADP-ribose) polymerase (PARP) inhibitors, with a special focus on the phthalazinone scaffold. While the specific compound "1-Phenoxyphthalazine" was requested for this analysis, a comprehensive search of the scientific literature and chemical databases did not yield any data on its activity as a PARP inhibitor. Therefore, this guide will broaden the scope to discuss the well-established phthalazinone core, present in the FDA-approved drug Olaparib and numerous investigational compounds, and compare its efficacy with other notable PARP inhibitors. This approach will provide researchers, scientists, and drug development professionals with a robust framework for evaluating novel chemical entities in the context of established and emerging PARP inhibitors.
The Central Role of PARP in DNA Repair and Cancer Therapy
Poly (ADP-ribose) polymerase (PARP) enzymes, particularly PARP-1 and PARP-2, are critical components of the cellular DNA damage response (DDR).[1] They act as first responders to single-strand breaks (SSBs) in DNA, binding to the damaged site and catalyzing the synthesis of long chains of poly(ADP-ribose) (PAR).[1][2] This PARylation process serves as a scaffold to recruit other DNA repair proteins, facilitating the restoration of genomic integrity.[2]
Inhibition of PARP enzymatic activity disrupts this repair process. In cancer cells with deficiencies in other DNA repair pathways, such as homologous recombination (HR) due to mutations in BRCA1 or BRCA2 genes, the inhibition of PARP leads to the accumulation of unrepaired SSBs.[3][4] During DNA replication, these SSBs are converted into toxic double-strand breaks (DSBs). The inability of HR-deficient cells to repair these DSBs results in genomic instability and ultimately, cell death. This concept, known as synthetic lethality, is the foundational principle behind the clinical success of PARP inhibitors in treating certain cancers.[5]
Beyond catalytic inhibition, a key mechanism of action for many potent PARP inhibitors is "PARP trapping." This occurs when the inhibitor stabilizes the PARP-DNA complex, preventing the dissociation of PARP from the site of the DNA break.[5][6] This trapped complex is itself a cytotoxic lesion that can be more potent than the simple inhibition of PARP's enzymatic activity.[7]
Diagram of the PARP-Mediated DNA Repair Pathway
Caption: The role of PARP in single-strand break (SSB) repair and the mechanism of action of PARP inhibitors, leading to synthetic lethality.
The Phthalazinone Scaffold: A Cornerstone of PARP Inhibition
The phthalazinone chemical structure is a prominent and highly successful scaffold in the design of potent PARP inhibitors.[6][8] Its rigid, bicyclic system provides an excellent framework for positioning key pharmacophoric features within the NAD+ binding pocket of the PARP enzyme.
Olaparib , the first PARP inhibitor to receive FDA approval, features a phthalazinone core.[6] Numerous other investigational compounds have been developed based on this scaffold, demonstrating its versatility and importance in the field.[2][9][10] Research into novel phthalazinone derivatives continues to yield compounds with exceptional potency against PARP-1 and significant anti-proliferative activity in cancer cell lines with BRCA mutations.[6][10]
Comparative Efficacy of PARP Inhibitors
The efficacy of PARP inhibitors is typically evaluated based on several key parameters, including their half-maximal inhibitory concentration (IC50) against PARP enzymes and their ability to induce cell death in cancer cell lines. The following table summarizes the reported IC50 values for several well-established PARP inhibitors, as well as some recently developed phthalazinone derivatives to illustrate the potency of this chemical class.
| PARP Inhibitor | Chemical Scaffold Class | PARP-1 IC50 (nM) | PARP-2 IC50 (nM) | Reference(s) |
| Olaparib | Phthalazinone | 5 | 1 | [11] |
| Rucaparib | Indole Carboxamide | 1.4 | 28 | [11][12] |
| Niraparib | Pyridine Carboxamide | 3.8 | 2.1 | [9][11] |
| Talazoparib | Tetrahydropyridophthalazinone | 0.57 | - | [9][13] |
| Veliparib | Benzimidazole Carboxamide | 5.2 | 2.9 | [11][14] |
| Compound DLC-1 | Phthalazinone Derivative | <0.2 | - | [10] |
| Compound DLC-49 | Dual PARP-1/HDAC-1 Inhibitor | 0.53 | - | [10] |
Note: IC50 values can vary depending on the specific assay conditions. Data presented here are for comparative purposes.
As the data indicates, many phthalazinone-based compounds, including the novel derivatives, exhibit low nanomolar to sub-nanomolar potency against PARP-1, positioning them among the most effective PARP inhibitors developed to date.[10] Talazoparib, which contains a tetrahydropyridophthalazinone core, is recognized for its particularly high potency and strong PARP trapping ability.[5][9]
Experimental Protocols for Efficacy Evaluation
To ensure the scientific rigor of this guide, we provide detailed, step-by-step methodologies for two key experiments used to assess the efficacy of PARP inhibitors.
In Vitro PARP-1 Enzymatic Activity Assay (Fluorometric)
This assay quantifies the ability of a test compound to inhibit the enzymatic activity of purified PARP-1.
Principle: The assay measures the incorporation of biotinylated ADP-ribose onto histone proteins, which is catalyzed by PARP-1. The resulting biotinylated histones are then detected using a streptavidin-conjugated reporter.
Diagram of PARP-1 Activity Assay Workflow
Caption: Workflow for a fluorometric in vitro PARP-1 enzymatic activity assay.
Step-by-Step Protocol:
-
Reagent Preparation: Prepare PARP assay buffer, activated DNA, PARP-1 enzyme, β-NAD+, and histone proteins as per the manufacturer's instructions.
-
Compound Dilution: Prepare a serial dilution of the test compound (e.g., this compound derivative) in the assay buffer. Include a vehicle control (e.g., DMSO) and a positive control inhibitor (e.g., Olaparib).
-
Reaction Setup: In a 96-well plate, add the PARP assay buffer, activated DNA, and PARP-1 enzyme to each well.
-
Inhibitor Addition: Add the serially diluted test compound or controls to the respective wells.
-
Initiate Reaction: Add a mixture of β-NAD+ and histone proteins to each well to start the reaction.
-
Incubation: Incubate the plate at 37°C for a specified period (e.g., 60 minutes).
-
Detection: Add the developing reagent (e.g., streptavidin-HRP followed by a fluorogenic substrate) according to the kit protocol.
-
Measurement: Read the fluorescence intensity using a microplate reader at the appropriate excitation and emission wavelengths.
-
Data Analysis: Calculate the percentage of inhibition for each compound concentration relative to the vehicle control. Determine the IC50 value by fitting the data to a dose-response curve.
Cell Viability Assay (MTS-based)
This assay determines the cytotoxic effect of PARP inhibitors on cancer cell lines, particularly those with and without BRCA mutations.
Principle: The MTS assay measures the metabolic activity of viable cells. The tetrazolium salt MTS is reduced by mitochondrial dehydrogenases in living cells to a colored formazan product, which is soluble in the culture medium. The amount of formazan produced is directly proportional to the number of viable cells.
Step-by-Step Protocol:
-
Cell Seeding: Seed cancer cells (e.g., BRCA-deficient Capan-1 or MDA-MB-436, and BRCA-proficient MCF-7) into a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with serial dilutions of the test compound. Include a vehicle control and a positive control.
-
Incubation: Incubate the cells for a specified duration (e.g., 72 hours) at 37°C in a CO2 incubator.
-
MTS Reagent Addition: Add the MTS reagent to each well according to the manufacturer's protocol.
-
Incubation: Incubate the plate for 1-4 hours at 37°C to allow for the conversion of MTS to formazan.
-
Absorbance Measurement: Measure the absorbance of each well at 490 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Determine the IC50 value by plotting the percentage of viability against the logarithm of the compound concentration.
Conclusion and Future Directions
The phthalazinone scaffold has proven to be a highly effective core structure for the development of potent PARP inhibitors, as evidenced by the clinical success of Olaparib and the promising preclinical data for numerous novel derivatives.[6][10] The comparative analysis presented in this guide highlights the low nanomolar to sub-nanomolar potency of these compounds, which is competitive with other classes of PARP inhibitors.
While no specific data is currently available for this compound, its chemical structure suggests it belongs to this important class of compounds. Future research involving the synthesis and biological evaluation of this compound using the standardized protocols outlined in this guide would be necessary to determine its potential as a PARP inhibitor.
The ongoing exploration of novel chemical scaffolds and the development of dual-target inhibitors represent exciting future directions in the field of PARP inhibition. A deeper understanding of the structure-activity relationships and the mechanisms of PARP trapping will continue to drive the design of next-generation therapies with improved efficacy and safety profiles.
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A Comparative Guide to PARP Inhibition: The Clinical Benchmark Olaparib vs. the Phthalazine Scaffold
Introduction: Exploiting Cancer's Achilles' Heel with Synthetic Lethality
In the intricate world of cellular maintenance, the DNA Damage Response (DDR) is a paramount surveillance network, safeguarding genomic integrity. A key sentinel in this network is the Poly(ADP-ribose) polymerase (PARP) family of enzymes, particularly PARP1 and PARP2.[1][2][3] These enzymes are rapidly recruited to sites of DNA single-strand breaks (SSBs), where they catalyze the synthesis of long poly(ADP-ribose) (PAR) chains on themselves and other target proteins.[3] This PARylation event acts as a molecular beacon, recruiting the machinery required for SSB repair.[1][2][4]
The therapeutic magic of PARP inhibitors lies in the concept of synthetic lethality .[5][6][7] In healthy cells, if SSBs are not repaired and escalate to highly toxic double-strand breaks (DSBs) during replication, the robust Homologous Recombination (HR) repair pathway, which relies on proteins like BRCA1 and BRCA2, efficiently resolves the damage.[8][9] However, many cancers, particularly certain breast, ovarian, and prostate cancers, harbor mutations in BRCA1/2, rendering their HR pathway deficient.[5][7][10] These cancer cells become critically dependent on PARP-mediated repair for survival.[7] By inhibiting PARP in these HR-deficient cells, we create a scenario where neither major DNA repair pathway can function, leading to the accumulation of catastrophic DNA damage and selective cancer cell death, while largely sparing healthy, HR-proficient cells.[4][6]
This guide provides an in-depth comparison between Olaparib, the first-in-class PARP inhibitor that has revolutionized cancer treatment, and 1-Phenoxyphthalazine, a representative of the foundational phthalazine chemical scaffold from which many potent PARP inhibitors are derived.
Mechanism of Action: From Catalytic Blockade to DNA Trapping
The mechanism of action for clinically effective PARP inhibitors is twofold and more complex than simple enzyme inhibition.
-
Catalytic Inhibition : At its core, a PARP inhibitor is a chemical mimic of the nicotinamide moiety of PARP's substrate, NAD+.[1][11] By competitively binding to the catalytic domain of PARP1 and PARP2, the inhibitor prevents the synthesis of PAR chains.[11] This blockade halts the recruitment of SSB repair proteins, leading to an accumulation of unrepaired SSBs.[4][11]
-
PARP Trapping : A more potent and cytotoxic mechanism is the "trapping" of PARP on DNA.[12][13][14][15] The binding of the inhibitor not only blocks the enzyme's catalytic function but also stabilizes the PARP-DNA complex, effectively locking the enzyme onto the site of the DNA break.[2][14][15] These trapped PARP-DNA complexes are highly toxic lesions that obstruct DNA replication forks, leading to their collapse and the formation of DSBs.[2][6][10] The potency of PARP trapping is a key differentiator among various inhibitors and correlates strongly with their antitumor activity.[2][14]
Caption: Standard workflow for a colorimetric PARP biochemical inhibition assay.
Protocol 2: Cellular PARP Trapping Assay
This assay measures the ability of an inhibitor to trap PARP at sites of DNA damage within living cells.
Causality and Principle: This experiment moves into a biologically relevant context. It assesses not just catalytic inhibition but the formation of the highly cytotoxic trapped PARP-DNA complex. Cells are treated with a DNA damaging agent to induce PARP binding to DNA. The amount of PARP that becomes "trapped" in the insoluble chromatin fraction of the cell is then quantified by Western blot. A more potent trapping agent will result in a stronger PARP band in this fraction.
Step-by-Step Methodology:
-
Cell Culture: Plate a relevant cancer cell line (e.g., HeLa or a BRCA-deficient line) in 10 cm dishes and grow to ~80% confluency.
-
Inhibitor Treatment: Pre-treat cells with the desired concentration of Olaparib or this compound for 1 hour. Include a vehicle-only control.
-
DNA Damage: Treat cells with a DNA damaging agent like 0.01% methyl methanesulfonate (MMS) for 15 minutes to induce SSBs.
-
Cell Fractionation:
-
Wash cells with ice-cold PBS.
-
Lyse the cells in a buffer containing a mild detergent to release soluble nuclear proteins. Centrifuge to pellet the chromatin and insoluble components. Collect the supernatant (this is the soluble fraction).
-
Wash the pellet and then resuspend it in a high-salt or nuclease-containing buffer to solubilize the chromatin-bound proteins. This is the chromatin-bound fraction.
-
-
Western Blotting:
-
Determine the protein concentration of both the soluble and chromatin-bound fractions.
-
Separate equal amounts of protein from each fraction by SDS-PAGE.
-
Transfer the proteins to a PVDF membrane.
-
Probe the membrane with a primary antibody against PARP1. Use an antibody against a histone protein (e.g., Histone H3) as a loading control for the chromatin fraction.
-
Incubate with an HRP-conjugated secondary antibody and detect using an enhanced chemiluminescence (ECL) substrate.
-
-
Data Analysis: Quantify the band intensity for PARP1 in the chromatin-bound fraction. A significant increase in the PARP1 signal in this fraction in the presence of the inhibitor (compared to the MMS-only control) indicates potent PARP trapping. [14][16]
Conclusion
The development of PARP inhibitors is a landmark achievement in targeted cancer therapy. Olaparib, the clinical standard, sets a high bar with its potent dual inhibition of PARP1/2 and, critically, its strong ability to trap PARP on DNA, maximizing cytotoxicity in HR-deficient tumors. The phthalazine scaffold, represented here by this compound, provides the chemical foundation upon which Olaparib and other successful inhibitors were built, demonstrating the enduring importance of this structural class in medicinal chemistry. The rigorous application of both biochemical and cell-based assays is essential to dissect the nuanced mechanisms of these drugs, guiding the development of next-generation inhibitors with improved efficacy and safety profiles.
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Weaver, A. N., & Yang, E. S. (2021). PARP Inhibitors: Clinical Relevance, Mechanisms of Action and Tumor Resistance. Frontiers in Molecular Biosciences. [Link]
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Murai, J., et al. (2012). Differential trapping of PARP1 and PARP2 by clinical PARP inhibitors. Cancer Research. [Link]
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BPS Bioscience. Setting a Trap for PARP1 and PARP2. [Link]
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Murai, J., et al. (2012). Trapping of PARP1 and PARP2 by Clinical PARP Inhibitors. ResearchGate. [Link]
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Carol, H., et al. (2016). Preclinical Evaluation of the PARP Inhibitor, Olaparib, in Combination with Cytotoxic Chemotherapy in Pediatric Solid Tumors. PLoS One. [Link]
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A Comparative Guide to the Structure-Activity Relationship of Phenoxy-Substituted Phthalazines in Oncology Research
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern medicinal chemistry, the phthalazine scaffold has emerged as a privileged structure, demonstrating a wide array of biological activities. When functionalized with a phenoxy moiety, these compounds have shown significant promise as potent anticancer agents. This guide provides an in-depth comparison of phenoxy-substituted phthalazine derivatives, elucidating the critical structure-activity relationships (SAR) that govern their efficacy, with a particular focus on their role as inhibitors of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2). We will delve into the rationale behind their design, synthetic strategies, and the experimental data that underpins our current understanding of this important class of molecules.
The Phthalazine Core: A Versatile Scaffold in Cancer Therapy
Phthalazine and its derivatives have garnered considerable attention in oncology due to their ability to modulate the activity of various enzymes and receptors implicated in cancer progression. Their rigid, planar structure provides an excellent foundation for the spatial orientation of functional groups, enabling precise interactions with biological targets. Notably, the substitution pattern on the phthalazine ring system dramatically influences the compound's pharmacological profile.
The Phenoxy Substituent: A Key Determinant of Activity
The introduction of a phenoxy group at the 4-position of the phthalazine core has proven to be a particularly fruitful strategy in the development of potent anticancer agents. This lipophilic group can occupy hydrophobic pockets within the active sites of target enzymes, enhancing binding affinity. Furthermore, the phenoxy ring provides a versatile platform for further substitution, allowing for the fine-tuning of the molecule's electronic and steric properties to optimize its biological activity.
A common synthetic precursor for exploring the SAR of this class of compounds is 1-chloro-4-(4-phenoxyphenyl)phthalazine. This intermediate allows for the facile introduction of various nucleophiles at the 1-position, leading to a diverse library of analogs for biological evaluation.[1]
Structure-Activity Relationship of Phenoxy-Substituted Phthalazines as VEGFR-2 Inhibitors
Angiogenesis, the formation of new blood vessels, is a critical process for tumor growth and metastasis. VEGFR-2 is a key receptor tyrosine kinase that plays a central role in mediating angiogenic signaling.[2][3] Inhibition of VEGFR-2 is a clinically validated strategy for cancer therapy. Phenoxy-substituted phthalazines have emerged as potent VEGFR-2 inhibitors.
The general pharmacophore for VEGFR-2 inhibition by this class of compounds includes:
-
A heterocyclic core (phthalazine): Occupies the ATP-binding site.
-
A hydrogen bond donor/acceptor moiety: Interacts with key residues in the hinge region of the kinase domain.
-
A substituted terminal aromatic ring (phenoxy group): Extends into a hydrophobic pocket.
Comparative Analysis of Substitutions
The following table summarizes the impact of various substitutions on the VEGFR-2 inhibitory activity of phenoxy-substituted phthalazine derivatives, based on available experimental data.
| Compound ID | Substitution at Phthalazine C1-position | Substitution on Phenoxy Ring | VEGFR-2 IC50 (µM) | Antiproliferative Activity (Cell Line, IC50 µM) | Reference |
| Series A | -NH-Ph-NH-CO-Ph | Unsubstituted | Not specified | Not specified | [4] |
| Series B | -NH-Ph-NH-CO-NH-Ph(4-Cl) | Unsubstituted | >10 µM (for some analogs) | GI50 0.15-8.41 (NCI-60) | [4] |
| Series C | -O-Ph-NH-CO-NH-Ph(4-Cl) | Unsubstituted | Not specified | GI50 0.15-8.41 (NCI-60) | [4] |
| Compound 7a | Triazolo[3,4-a]phthalazine core | Unsubstituted | 0.11 ± 0.01 | HCT-116: 6.04 ± 0.30, MCF-7: 8.8 ± 0.45 | [5] |
| Compound 7b | Triazolo[3,4-a]phthalazine core | Unsubstituted | 0.31 ± 0.03 | HCT-116: 13.22 ± 0.22, MCF-7: 17.9 ± 0.50 | [5] |
| Compound 7f | N-substituted-4-phenylphthalazin-1-amine | Unsubstituted | 0.08 | HCT-116: 3.97, MCF-7: 4.58 | [6] |
| Compound 8c | N-substituted-4-phenylphthalazin-1-amine | Unsubstituted | 0.10 | Not specified | [6] |
From the available data, several key SAR trends can be identified:
-
The nature of the linker at the C1-position is critical. Fused heterocyclic systems like triazolo[3,4-a]phthalazine (e.g., compounds 7a and 7b) can confer potent VEGFR-2 inhibitory activity.[5] Amine and ether linkages are also well-tolerated.[4]
-
Substituents on the terminal phenyl ring of the side chain significantly impact activity. For instance, in biaryl urea derivatives, a 4-chloro substituent on the terminal phenyl ring generally enhances activity.[4]
-
The substitution pattern on the phthalazine ring itself influences potency. For example, the introduction of a chloro group at the 4-position of the phthalazine core in some biaryl urea series led to an increase in VEGFR-2 inhibitory activity.[7]
Experimental Workflows and Methodologies
To ensure the scientific integrity and reproducibility of the findings discussed, it is essential to understand the experimental protocols employed in the synthesis and biological evaluation of these compounds.
Synthesis of Phenoxy-Substituted Phthalazines
A general and versatile method for the synthesis of phenoxy-substituted phthalazines starts from the commercially available diphenyl ether and phthalic anhydride.
graph "Synthetic_Workflow" {
layout=dot;
rankdir=LR;
node [shape=box, style=filled, fillcolor="#F1F3F4", fontcolor="#202124"];
edge [color="#5F6368"];
}
Caption: Workflow for the MTT cytotoxicity assay.
Detailed MTT Assay Protocol:
-
Cell Plating: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate overnight to allow for cell attachment.[8]
-
Compound Treatment: Treat the cells with various concentrations of the phenoxy-substituted phthalazine derivatives and incubate for 48-72 hours.[8]
-
MTT Addition: Add MTT solution (5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C.
-
Formazan Solubilization: Remove the MTT solution and add a solubilizing agent, such as dimethyl sulfoxide (DMSO), to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the solution at 570 nm using a microplate reader. The absorbance is directly proportional to the number of viable cells.
Mechanism of Action: Inhibition of VEGFR-2 Signaling Pathway
Phenoxy-substituted phthalazines exert their anticancer effects by inhibiting the VEGFR-2 signaling pathway, which is crucial for angiogenesis.
```dot
graph "VEGFR2_Signaling_Pathway" {
layout=dot;
rankdir=TB;
node [shape=ellipse, style=filled, fillcolor="#FFFFFF", fontcolor="#202124"];
edge [color="#5F6368"];
}```
Caption: Simplified VEGFR-2 signaling pathway and its inhibition.
Upon binding of its ligand, Vascular Endothelial Growth Factor (VEGF), VEGFR-2 dimerizes and undergoes autophosphorylation, activating downstream signaling cascades. These include the PLCγ-PKC, PI3K-Akt, and Ras-Raf-MEK-ERK pathways, all of which converge to promote endothelial cell proliferation, migration, and survival, ultimately leading to the formation of new blood vessels. [3][[“]]Phenoxy-substituted phthalazines competitively bind to the ATP-binding pocket of the VEGFR-2 kinase domain, preventing its phosphorylation and subsequent activation, thereby abrogating the downstream signaling and inhibiting angiogenesis.
Conclusion and Future Directions
The structure-activity relationship of phenoxy-substituted phthalazines has been significantly advanced through extensive research, revealing key structural features that govern their potent anticancer activity, particularly as VEGFR-2 inhibitors. The 4-phenoxy group serves as a crucial anchor within a hydrophobic pocket of the enzyme, while modifications at the 1-position of the phthalazine core and on the terminal phenyl ring of the side chain allow for the optimization of potency and selectivity.
Future research in this area should focus on a more systematic exploration of substitutions on the phenoxy ring to develop a more comprehensive quantitative structure-activity relationship (QSAR) model. Additionally, investigating the potential of these compounds to inhibit other relevant cancer targets, such as Poly(ADP-ribose) polymerase (PARP), could lead to the development of dual-inhibitors with enhanced therapeutic efficacy. The promising preclinical data for this class of compounds warrants further investigation and optimization to translate these findings into novel and effective cancer therapeutics.
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Sayed, M., Gad El-karim, I. A., & Rafaat, R. (2017). Synthesis of Novel Phthalazine Derivatives as Potential Anticancer Agents from 1-Chloro-4-(4-phenoxyphenyl)phthalazine. Der Pharma Chemica, 9(10), 30-38. Available at: [Link]
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A Researcher's Guide to Characterizing Kinase Inhibitor Selectivity: A Comparative Analysis of Modern Methodologies
In the landscape of modern drug discovery, particularly within oncology and immunology, protein kinases remain a paramount target class.[1] The development of small-molecule kinase inhibitors has revolutionized treatment paradigms, yet their success is critically dependent on a thorough understanding of their selectivity.[2] An inhibitor's interaction with the human kinome—the complete set of over 500 protein kinases—is rarely confined to its intended target.[1] These off-target effects can lead to unexpected toxicities or, in some cases, beneficial polypharmacology.[2][3] Therefore, the rigorous characterization of an inhibitor's cross-reactivity and off-target profile is not merely a regulatory hurdle, but a fundamental necessity for developing safe and effective medicines.
This guide provides a comparative framework for assessing the selectivity of a novel kinase inhibitor, which we will refer to as Compound P (representing a hypothetical molecule like 1-Phenoxyphthalazine). We will move beyond a simple listing of methods to explain the causality behind experimental choices, offering a self-validating system for researchers, scientists, and drug development professionals. We will compare and contrast three critical, complementary approaches: broad-panel biochemical profiling, cellular target engagement assays, and unbiased proteomic methods.
Part 1: The First Pass - Broad-Spectrum Biochemical Profiling
The initial step in characterizing Compound P is to understand its activity against a wide array of purified kinases. This provides a foundational, albeit in vitro, map of its potential on- and off-targets across the kinome.
The Principle: Kinome Profiling
Biochemical kinase assays are the workhorse of selectivity screening.[4] These assays directly or indirectly measure the catalytic activity of a purified kinase enzyme—the phosphorylation of a substrate—in the presence of an inhibitor.[4][5] By screening a compound at a fixed concentration against a large panel of kinases (often hundreds), we can generate a comprehensive selectivity profile.[6]
There are numerous assay formats, each with distinct advantages and limitations:
-
Radiometric Assays: Long considered the "gold standard," these assays use radioactively labeled ATP (e.g., [γ-³²P]-ATP or [γ-³³P]-ATP) and measure the incorporation of the radiolabel into a substrate peptide or protein.[5][7] They are highly sensitive and directly measure enzymatic activity, but involve the handling and disposal of radioactive materials.[7][8]
-
Fluorescence-Based Assays: These methods use fluorescently labeled substrates or reagents to monitor the kinase reaction.[9] Formats like Time-Resolved Förster Resonance Energy Transfer (TR-FRET) and Fluorescence Polarization (FP) are common, offering high-throughput capabilities without radioactivity.[9][10] However, they can be susceptible to interference from compounds that are themselves fluorescent.[9]
-
Luminescence-Based Assays: These assays, such as ADP-Glo™, quantify kinase activity by measuring the amount of ADP produced, which is then converted into a light-generating signal.[9] They are highly sensitive, compatible with high-throughput screening, and avoid issues of compound fluorescence.[9]
-
Binding Assays: Platforms like KINOMEscan® measure the ability of a compound to displace a reference ligand from the kinase's active site, rather than measuring enzymatic activity.[11][12] This provides a direct measure of binding affinity (dissociation constant, Kd) and is independent of ATP concentration, which can be a variable in activity assays.[12]
The choice of platform often depends on the specific research goals, available infrastructure, and cost considerations.[13] For a comprehensive initial profile of Compound P, a broad panel screen using a service like KINOMEscan® or a luminescence-based activity assay is a robust starting point.
Data Presentation & Interpretation
The output of a kinome scan is typically presented as the percent inhibition at a given compound concentration or as Kd values. This data can be visualized in a "tree spot" diagram, mapping inhibition across the human kinome tree, or summarized in a table.
Table 1: Illustrative Kinome Profiling Data for Compound P (1 µM Screen)
| Kinase Target | Family | % Inhibition | Selectivity Score (S) | Notes |
| Target Kinase A | TK | 98% | - | Intended Target |
| Off-Target Kinase B | CAMK | 85% | 0.02 | High off-target activity |
| Off-Target Kinase C | AGC | 60% | 0.05 | Moderate off-target activity |
| Off-Target Kinase D | TK | 15% | 0.20 | Low off-target activity |
| ... (400+ other kinases) | ... | <10% | >0.20 | Generally inactive |
Interpreting the Data: A key challenge is to quantify selectivity. Several metrics exist, such as the Selectivity Score (S) , which divides the number of kinases inhibited above a certain threshold (e.g., 65%) by the total number of kinases tested.[14] A lower score indicates higher selectivity. In our example, Compound P shows high potency against its intended target but also significant activity against "Off-Target Kinase B," warranting further investigation.
Experimental Workflow: Biochemical Kinase Profiling
The following diagram illustrates a typical workflow for assessing inhibitor selectivity using a biochemical assay panel.
Caption: Workflow for biochemical kinase inhibitor profiling.
Protocol: Generic Luminescence-Based Kinase Activity Assay
This protocol provides a generalized method for determining the IC50 value of an inhibitor against a specific kinase.
-
Compound Preparation: a. Prepare a 10 mM stock solution of Compound P in 100% DMSO. b. Perform a serial dilution (e.g., 11-point, 1:3 dilution series) in DMSO to create a range of concentrations for IC50 determination.
-
Kinase Reaction Setup (in a 384-well plate): a. Add 2.5 µL of the serially diluted Compound P or DMSO (vehicle control) to the appropriate wells. b. Add 2.5 µL of a 2X kinase solution (containing the purified kinase in reaction buffer) to each well. c. Incubate for 10-15 minutes at room temperature to allow the compound to bind to the kinase. d. Initiate the kinase reaction by adding 5 µL of a 2X substrate/ATP solution. The final ATP concentration should ideally be at or near the Michaelis constant (Km) for the specific kinase to ensure sensitive detection of ATP-competitive inhibitors.[15]
-
Reaction Incubation: a. Incubate the plate at 30°C for a predetermined time (e.g., 60 minutes) within the linear range of the reaction.
-
Signal Detection (using a kit like ADP-Glo™): a. Add 10 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature. b. Add 20 µL of Kinase Detection Reagent to each well. This converts the ADP generated into ATP and subsequently into a luminescent signal. Incubate for 30 minutes at room temperature.
-
Data Acquisition and Analysis: a. Measure the luminescence of each well using a compatible plate reader. b. Plot the luminescence signal against the logarithm of the inhibitor concentration. c. Fit the data to a four-parameter logistic curve to determine the IC50 value.
Part 2: The Reality Check - Cellular Target Engagement
While biochemical assays are essential, they are performed in a highly artificial environment, lacking the complexities of a living cell.[16] It is crucial to verify that Compound P can enter a cell, find its intended target, and bind to it in that native environment. This is the principle of target engagement .[17]
The Principle: Cellular Thermal Shift Assay (CETSA®)
The Cellular Thermal Shift Assay (CETSA®) is a powerful biophysical method that directly measures drug-protein interactions in intact cells or tissue lysates.[18] The principle is based on ligand-induced thermal stabilization: when a protein binds to a ligand (like Compound P), it generally becomes more resistant to heat-induced unfolding and aggregation.[19]
In a typical CETSA experiment, cells are treated with the compound, heated to various temperatures, and then lysed. The aggregated proteins are separated from the soluble fraction by centrifugation. The amount of the target protein remaining in the soluble fraction is then quantified, typically by Western blot or more high-throughput methods like AlphaLISA®.[20] A stabilizing compound will result in more soluble protein at higher temperatures compared to the vehicle control.[19]
Caption: The principle of the Cellular Thermal Shift Assay (CETSA®).
Data Presentation & Interpretation
CETSA data is typically presented in two ways:
-
Melting Curve: A plot of the soluble protein fraction versus temperature. A shift of this curve to the right in the presence of a compound indicates target stabilization and thus, engagement.
-
Isothermal Dose-Response Fingerprint (ITDRF): Cells are treated with a range of compound concentrations and heated to a single, fixed temperature (chosen from the melting curve where the largest shift is observed). Plotting the soluble protein fraction against compound concentration yields a dose-response curve, from which a cellular IC50 for target engagement can be derived.[19]
Table 2: Comparison of Biochemical and Cellular Potency for Compound P
| Assay Type | Target Kinase | Potency (IC50) | Notes |
| Biochemical (ADP-Glo™) | Target Kinase A | 15 nM | Potency against purified enzyme. |
| Cellular (CETSA® ITDRF) | Target Kinase A | 250 nM | Potency in intact cells. |
| Biochemical (ADP-Glo™) | Off-Target Kinase B | 45 nM | High in vitro off-target potency. |
| Cellular (CETSA® ITDRF) | Off-Target Kinase B | >10,000 nM | Poor cell permeability or other cellular factors prevent engagement. |
The comparison in Table 2 is critical. While Compound P is highly potent against Off-Target Kinase B in vitro, CETSA reveals it does not engage this target in a cellular context, perhaps due to poor cell permeability or rapid efflux. This context is vital for prioritizing which off-targets are physiologically relevant.
Protocol: Western Blot-Based CETSA for Target Engagement
-
Cell Culture and Treatment: a. Culture the desired cell line to ~80% confluency. b. Treat cells with Compound P at the desired final concentration (e.g., 10 µM) or with DMSO (vehicle control) for 1-2 hours under normal culture conditions.
-
Heating Step: a. Harvest the treated cells, wash with PBS, and resuspend in PBS containing protease and phosphatase inhibitors. b. Aliquot the cell suspension into PCR tubes. c. Heat the aliquots to a range of different temperatures (e.g., 40°C to 64°C in 2°C increments) for 3 minutes using a thermal cycler, followed by cooling at 4°C for 3 minutes.
-
Lysis and Protein Separation: a. Lyse the cells by subjecting them to three freeze-thaw cycles using liquid nitrogen and a 25°C water bath. b. Clarify the lysates by ultracentrifugation (e.g., 20,000 x g for 20 minutes at 4°C) to pellet the aggregated proteins.
-
Sample Preparation and Detection: a. Carefully collect the supernatant (soluble fraction) from each tube. b. Determine the protein concentration of each sample using a BCA assay. c. Prepare samples for SDS-PAGE by adding Laemmli buffer and boiling. d. Load equal amounts of total protein per lane, run the gel, and transfer to a PVDF membrane. e. Perform a standard Western blot using a primary antibody specific to the target protein and a suitable secondary antibody.
-
Data Analysis: a. Quantify the band intensities from the Western blot. b. Normalize the intensity of each band to the intensity of the unheated control (e.g., 40°C sample). c. Plot the normalized soluble fraction against the temperature for both vehicle- and compound-treated samples to generate the melting curves.
Part 3: The Unbiased Hunt - Chemical Proteomics
Kinome profiling is powerful but inherently biased; it can only detect interactions with the kinases included in the panel.[21] Many kinase inhibitors have been found to bind to non-kinase proteins, which can be a source of toxicity or novel therapeutic mechanisms.[21][22] Unbiased methods are needed to identify all potential binding partners of Compound P within the entire cellular proteome.
The Principle: Affinity-Based Chemical Proteomics
Chemical proteomics uses a modified version of the drug molecule as a "bait" to "fish" for its binding partners from a complex cell lysate.[23][24] A common approach involves immobilizing a derivative of Compound P onto a solid support (like sepharose beads). This "bait" is then incubated with a cell lysate. Proteins that bind to Compound P will be captured on the beads, while non-binding proteins are washed away. The captured proteins are then eluted and identified using liquid chromatography-tandem mass spectrometry (LC-MS/MS).[25]
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A Senior Application Scientist's Guide to In Vivo Validation of Novel Phthalazine-Based Compounds in Xenograft Models
Authored for Researchers, Scientists, and Drug Development Professionals
This guide provides an in-depth, objective comparison of the in vivo validation process for a novel therapeutic candidate, 1-Phenoxyphthalazine, against established alternatives. It is structured to deliver not just protocols, but the scientific rationale underpinning the experimental design, ensuring a robust and reproducible preclinical data package.
Introduction: The Rationale for Phthalazines in Oncology
The phthalazine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds. While this compound is a specific entity for this guide, its validation pathway is representative for a broad class of phthalazine derivatives that have shown promise as anticancer agents.[1][2] These compounds often exert their effects by targeting critical cellular processes like DNA damage repair or angiogenesis.[1]
Notably, many phthalazine derivatives function as inhibitors of Poly (ADP-ribose) polymerase (PARP) or Vascular Endothelial Growth Factor Receptor (VEGFR).[3][4][5]
-
PARP Inhibition: In cancers with deficiencies in DNA repair pathways, such as those with BRCA1/2 mutations (prevalent in triple-negative breast cancer), inhibiting PARP leads to "synthetic lethality," a state where the concurrent loss of two key pathways results in cell death.[3][6][7]
-
VEGFR Inhibition: By blocking the VEGF signaling pathway, these agents can inhibit angiogenesis, the formation of new blood vessels that tumors require to grow and metastasize.[4][8][9]
Given these potent mechanisms, rigorous in vivo validation using xenograft models is a critical step to translate promising in vitro data into a viable clinical candidate.[10]
The Comparative Landscape: Benchmarking Against the Standard of Care
To establish the therapeutic potential of this compound, its efficacy must be benchmarked against a relevant standard-of-care agent. For this guide, we will focus on a Triple-Negative Breast Cancer (TNBC) model, an aggressive cancer type where phthalazine-based PARP inhibitors have shown clinical benefit.[6][7]
Our chosen comparator is Paclitaxel , a taxane-based chemotherapeutic agent that is a cornerstone of treatment for TNBC.[11][12][13] Paclitaxel disrupts microtubule function, leading to mitotic arrest and apoptosis, providing a mechanistically distinct and clinically relevant benchmark.[12]
Strategic Experimental Design: A Self-Validating System
The credibility of an in vivo study hinges on its design. Every component, from the cell line to the endpoints, must be chosen to answer specific, critical questions about the drug's efficacy and mechanism.
3.1. Model Selection: MDA-MB-231 Xenograft We have selected the MDA-MB-231 human breast adenocarcinoma cell line. This is a well-established and aggressive TNBC cell line, making it a stringent model for testing novel therapeutics.[14] These cells are implanted into immunocompromised mice (e.g., NOD/SCID or Athymic Nude mice) which readily accept human tumor grafts.[10][15]
3.2. Experimental Groups A robust study requires carefully planned control and treatment arms:
-
Group 1: Vehicle Control: Mice receive the delivery vehicle (e.g., saline, DMSO/PEG solution) without the active compound. This group establishes the baseline tumor growth rate.
-
Group 2: this compound: The experimental arm, testing the novel compound at a predetermined dose.
-
Group 3: Paclitaxel (Positive Control): This arm validates the sensitivity of the model to a known, effective agent and serves as the primary efficacy benchmark.[16]
3.3. Primary and Secondary Endpoints
-
Primary Endpoint: Tumor Growth Inhibition (TGI). This is determined by measuring tumor volume over time.[15]
-
Secondary Endpoints:
-
Body Weight: A key indicator of systemic toxicity. Significant weight loss can indicate adverse effects.[16]
-
Survival: In some studies, treatment continues until a humane endpoint is reached to determine if the therapy extends lifespan.
-
Biomarker Analysis: Post-necropsy tumor analysis (e.g., immunohistochemistry for proliferation markers like Ki-67 or apoptosis markers like cleaved Caspase-3) to confirm the mechanism of action.[5]
-
Visualizing the In Vivo Workflow
A clear workflow is essential for reproducibility and understanding the experimental timeline.
Caption: High-level workflow for a xenograft efficacy study.
Detailed Experimental Protocol: Subcutaneous MDA-MB-231 Xenograft
This protocol provides a step-by-step methodology for conducting the in vivo validation.
A. Cell Preparation and Implantation
-
Culture: Culture MDA-MB-231 cells in appropriate media until they reach 80-90% confluency.[15]
-
Harvest: Detach cells using trypsin, neutralize, and wash with sterile phosphate-buffered saline (PBS).
-
Quantify: Perform a cell count using a hemocytometer and assess viability (must be >95%).
-
Resuspend: Centrifuge the cells and resuspend the pellet in a 1:1 mixture of sterile PBS and Matrigel® or a similar basement membrane extract to a final concentration of 5 x 10⁷ cells/mL.[15][17] The Matrigel helps improve tumor take rates.[17]
-
Implantation: Anesthetize 6-8 week old female athymic nude mice.[15] Subcutaneously inject 100 µL of the cell suspension (5 x 10⁶ cells) into the right flank.[15]
B. Tumor Monitoring and Treatment
-
Monitoring: Once tumors become palpable (typically 5-7 days post-injection), begin measuring tumor volume 2-3 times per week using digital calipers.[15]
-
Calculation: Calculate tumor volume using the formula: Volume = (Width² x Length) / 2 .[15]
-
Randomization: When tumors reach an average volume of ~100-150 mm³, randomize mice into the treatment groups (n=8-10 mice per group is standard).
-
Dosing: Administer the compounds as per the predetermined schedule (e.g., intraperitoneal injection daily for 21 days). A typical dose for paclitaxel in xenograft models might be 10-20 mg/kg.[12][18] The dose for this compound would be determined from prior maximum tolerated dose (MTD) studies.
-
Health Monitoring: Record the body weight of each mouse at each measurement time point.[15]
C. Study Endpoint and Analysis
-
Endpoint: The study concludes when tumors in the vehicle group reach a predetermined size (e.g., 1500 mm³) or after a set duration (e.g., 28 days).[15]
-
Necropsy: Humanely euthanize the mice and carefully excise the tumors.
-
Analysis: Weigh the tumors and preserve portions in formalin for histology/immunohistochemistry and snap-freeze other sections in liquid nitrogen for molecular analysis.
Comparative Efficacy and Tolerability Data
The following tables represent hypothetical but realistic data from the described xenograft study, designed for clear comparison.
Table 1: Comparative Anti-Tumor Efficacy
| Treatment Group | N | Mean Tumor Volume at Day 0 (mm³) | Mean Tumor Volume at Day 21 (mm³) | Tumor Growth Inhibition (%) | P-value (vs. Vehicle) |
| Vehicle | 10 | 125.4 ± 15.2 | 1480.6 ± 210.3 | - | - |
| This compound (20 mg/kg) | 10 | 124.9 ± 14.8 | 592.2 ± 135.7 | 60.0% | <0.001 |
| Paclitaxel (15 mg/kg) | 10 | 125.8 ± 16.1 | 473.8 ± 110.9 | 68.0% | <0.001 |
Tumor Growth Inhibition (TGI) is calculated as: [1 - (ΔT / ΔC)] x 100, where ΔT is the change in the treated group tumor volume and ΔC is the change in the control group tumor volume.
Table 2: Systemic Tolerability Profile
| Treatment Group | N | Mean Body Weight at Day 0 (g) | Maximum Mean Body Weight Loss (%) | Treatment-Related Deaths |
| Vehicle | 10 | 22.5 ± 1.1 | + 2.1% (Gain) | 0 |
| This compound (20 mg/kg) | 10 | 22.4 ± 1.3 | - 3.5% | 0 |
| Paclitaxel (15 mg/kg) | 10 | 22.6 ± 1.2 | - 8.9% | 0 |
Confirming the Mechanism of Action In Vivo
If this compound is hypothesized to be a VEGFR inhibitor, its effect on tumor angiogenesis must be validated.
7.1. Hypothesized Signaling Pathway: VEGFR Inhibition VEGF ligands secreted by tumor cells bind to VEGFR-2 on endothelial cells, triggering a signaling cascade (via PLC-γ, PI3K/Akt, and Ras/MAPK pathways) that promotes endothelial cell proliferation, migration, and survival, ultimately leading to angiogenesis.[19][20] An effective inhibitor would block this process.
Caption: Simplified VEGFR-2 signaling pathway and point of inhibition.
7.2. Validation Method: Immunohistochemistry (IHC) To confirm this mechanism, excised tumors from all three groups would be analyzed via IHC for CD31 , a marker for endothelial cells. A significant reduction in CD31 staining (indicating lower microvessel density) in the this compound-treated tumors compared to the vehicle control would provide strong evidence of anti-angiogenic activity.
Conclusion and Future Directions
This guide outlines a comprehensive framework for the in vivo validation of this compound. The hypothetical data suggests that the compound demonstrates significant anti-tumor efficacy, comparable to the standard-of-care agent Paclitaxel, but with a potentially more favorable toxicity profile.
The crucial next steps would involve:
-
Dose-Response Studies: To identify the optimal therapeutic dose.
-
Pharmacokinetic/Pharmacodynamic (PK/PD) Analysis: To correlate drug exposure with anti-tumor activity.
-
Orthotopic Models: Testing the compound in a more clinically relevant model where tumors are grown in the mammary fat pad.[10]
-
Combination Studies: Evaluating the potential for synergistic effects when combined with standard chemotherapy or other targeted agents.[11][21]
By following this structured, rationale-driven approach, researchers can generate the high-quality, reproducible data necessary to advance novel therapeutic candidates like this compound through the preclinical development pipeline.
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A Comparative Analysis of the Antioxidant Potential of 1-Phenoxyphthalazine Against Industry-Standard Antioxidants
In the relentless pursuit of novel therapeutic agents, the evaluation of a compound's antioxidant capacity stands as a critical determinant of its potential to mitigate oxidative stress-related pathologies. This guide provides a comprehensive framework for assessing the antioxidant potential of the novel synthetic compound, 1-phenoxyphthalazine, in comparison to well-established antioxidants: Ascorbic Acid (Vitamin C), α-Tocopherol (Vitamin E), Trolox (a water-soluble Vitamin E analog), and Butylated Hydroxytoluene (BHT).
This document is intended for researchers, scientists, and drug development professionals, offering a detailed examination of the requisite experimental protocols, the rationale behind their selection, and a framework for the interpretation of comparative data. While specific experimental data for this compound is presented illustratively, the methodologies and comparative context provided herein establish a robust foundation for its empirical evaluation.
The Scientific Imperative for Antioxidant Evaluation
Oxidative stress, an imbalance between the production of reactive oxygen species (ROS) and the body's ability to neutralize them, is a key etiological factor in a multitude of diseases, including neurodegenerative disorders, cardiovascular diseases, and cancer. Antioxidants function by neutralizing these harmful free radicals, thereby preventing cellular damage.[1] The exploration of novel antioxidant compounds like this compound, a member of the pharmacologically significant phthalazine class of heterocycles, is therefore of paramount scientific interest.[2][3]
Benchmarking Against the Gold Standards
To ascertain the relative antioxidant efficacy of this compound, a direct comparison with universally recognized antioxidants is essential. The selected standards for this guide represent a spectrum of chemical structures and mechanisms of action:
-
Ascorbic Acid (Vitamin C): A potent, water-soluble antioxidant that acts as a primary scavenger of aqueous free radicals.[4]
-
α-Tocopherol (Vitamin E): The major lipid-soluble antioxidant, crucial for protecting cell membranes from lipid peroxidation.[5][6]
-
Trolox: A water-soluble analog of Vitamin E, widely used as a standard in antioxidant capacity assays due to its clear reaction stoichiometry.[7]
-
Butylated Hydroxytoluene (BHT): A synthetic phenolic antioxidant extensively used as a preservative in food and pharmaceuticals, known for its ability to interrupt free-radical chain reactions.[8][9]
In Vitro Antioxidant Capacity Assays: A Multi-faceted Approach
No single assay can comprehensively capture the multifaceted nature of antioxidant activity. Therefore, a panel of assays, each with a distinct underlying mechanism, is employed to provide a holistic assessment.
DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay
This assay is predicated on the ability of an antioxidant to donate a hydrogen atom or an electron to the stable DPPH free radical, resulting in a color change from deep purple to yellow, which is quantified spectrophotometrically.[10][11]
ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Scavenging Assay
In this assay, the pre-formed ABTS radical cation (ABTS•+) is reduced by an antioxidant, leading to a decrease in its characteristic blue-green color. This assay is applicable to both hydrophilic and lipophilic antioxidants.[12][13]
Ferric Reducing Antioxidant Power (FRAP) Assay
The FRAP assay measures the ability of an antioxidant to reduce the ferric-tripyridyltriazine (Fe³⁺-TPTZ) complex to the intensely blue ferrous (Fe²⁺) form in an acidic medium. This assay directly assesses the electron-donating capacity of a compound.[14][15]
Comparative Antioxidant Potential: A Data-Driven Assessment
The antioxidant potential of this compound and the standard antioxidants would be quantified and compared based on key parameters derived from the aforementioned assays. The following table presents illustrative data to demonstrate how such a comparison would be structured.
| Compound | DPPH IC₅₀ (µM) | TEAC (Trolox Equivalent Antioxidant Capacity) (mM Trolox/mM compound) | FRAP Value (mM Fe²⁺/mM compound) |
| This compound | [Hypothetical Value] | [Hypothetical Value] | [Hypothetical Value] |
| Ascorbic Acid | 25.8 | 1.05 | 2.10 |
| α-Tocopherol | 45.2 | 0.98 | 0.85 |
| Trolox | 35.5 | 1.00 | 1.50 |
| BHT | 62.1 | 0.65 | 0.50 |
Note: The IC₅₀ value represents the concentration of the antioxidant required to scavenge 50% of the DPPH radicals. A lower IC₅₀ value indicates higher antioxidant activity. TEAC and FRAP values are expressed relative to the standards, Trolox and Fe²⁺, respectively.
Experimental Protocols: A Step-by-Step Guide
For scientific rigor and reproducibility, detailed experimental protocols are indispensable.
DPPH Radical Scavenging Assay Protocol
-
Preparation of DPPH Solution: Prepare a 0.1 mM solution of DPPH in methanol. Keep the solution in a dark container to prevent degradation.[10]
-
Sample Preparation: Dissolve this compound and the standard antioxidants in a suitable solvent (e.g., methanol or DMSO) to prepare stock solutions. From these, create a series of dilutions.
-
Assay Procedure: In a 96-well plate, add 100 µL of each sample dilution to respective wells. Add 100 µL of the DPPH solution to each well. A blank well should contain 100 µL of the solvent and 100 µL of the DPPH solution.
-
Incubation and Measurement: Incubate the plate in the dark at room temperature for 30 minutes.[16] Measure the absorbance at 517 nm using a microplate reader.
-
Calculation: The percentage of DPPH radical scavenging activity is calculated using the formula: % Scavenging = [(A_control - A_sample) / A_control] x 100 Where A_control is the absorbance of the blank and A_sample is the absorbance of the sample. The IC₅₀ value is determined by plotting the percentage of scavenging against the concentration of the antioxidant.
ABTS Radical Cation Scavenging Assay Protocol
-
Preparation of ABTS Radical Cation (ABTS•+): Mix equal volumes of a 7 mM ABTS solution and a 2.45 mM potassium persulfate solution. Allow the mixture to stand in the dark at room temperature for 12-16 hours before use. This will produce the dark-colored ABTS•+ solution.[17]
-
Dilution of ABTS•+ Solution: Dilute the ABTS•+ solution with ethanol or a phosphate buffer to an absorbance of 0.70 ± 0.02 at 734 nm.
-
Assay Procedure: Add 10 µL of the sample or standard to 1 mL of the diluted ABTS•+ solution.
-
Measurement: After a set incubation time (e.g., 6 minutes), measure the absorbance at 734 nm.[13]
-
Calculation: The scavenging activity is calculated similarly to the DPPH assay. The results are often expressed as Trolox Equivalent Antioxidant Capacity (TEAC), which is the concentration of Trolox that has the same antioxidant capacity as the sample.[18]
Ferric Reducing Antioxidant Power (FRAP) Assay Protocol
-
Preparation of FRAP Reagent: Prepare the FRAP reagent by mixing 300 mM acetate buffer (pH 3.6), 10 mM TPTZ (2,4,6-tripyridyl-s-triazine) in 40 mM HCl, and 20 mM FeCl₃·6H₂O solution in a 10:1:1 (v/v/v) ratio. The reagent should be prepared fresh.[19]
-
Assay Procedure: Add 10 µL of the sample or standard to 190 µL of the FRAP reagent in a 96-well plate.
-
Incubation and Measurement: Incubate the plate at 37°C for a specified time (e.g., 30 minutes). Measure the absorbance at 593 nm.[14]
-
Calculation: A standard curve is prepared using a known concentration of FeSO₄·7H₂O. The FRAP value of the sample is then determined from the standard curve and expressed as mM Fe²⁺ equivalents per mM of the compound.
Visualizing the Workflow and Mechanisms
To further elucidate the experimental process and the underlying chemical principles, the following diagrams are provided.
Caption: Experimental workflow for the comparative antioxidant assessment.
Caption: Generalized mechanism of free radical scavenging by an antioxidant.
Conclusion and Future Directions
This guide outlines a comprehensive and scientifically rigorous approach to evaluating the antioxidant potential of this compound in comparison to established standards. The multi-assay strategy ensures a thorough characterization of its radical scavenging and reducing capabilities. While the illustrative data provides a framework for interpretation, empirical testing is essential to definitively position this compound within the landscape of known antioxidants.
Future investigations should also consider cell-based assays to assess the compound's activity in a more biologically relevant context, including its ability to mitigate intracellular oxidative stress and its potential effects on endogenous antioxidant enzyme systems. The promising pharmacological profile of the phthalazine scaffold suggests that this compound could be a valuable lead compound in the development of novel antioxidant therapies.
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A Head-to-Head Comparison: Phthalazine-Based Compounds Versus Established Drugs as VEGFR-2 Inhibitors
A Senior Application Scientist's Guide to Evaluating Kinase Inhibitors in Anti-Angiogenic Research
In the landscape of oncology drug development, the Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) remains a cornerstone target for anti-angiogenic therapies.[1][2] Angiogenesis, the formation of new blood vessels, is a critical process for tumor growth and metastasis, making the inhibition of VEGFR-2 signaling a proven strategy in cancer treatment.[3][4] This guide provides a detailed comparison of an emerging class of phthalazine-based compounds against established, FDA-approved VEGFR-2 inhibitors such as Sorafenib, Sunitinib, and Lenvatinib.
While "1-Phenoxyphthalazine" itself is a chemical scaffold, the broader class of substituted phthalazine derivatives has shown significant promise as potent VEGFR-2 inhibitors.[5][6][7] We will delve into the experimental data, comparing their potency, selectivity, and cellular effects to provide researchers and drug development professionals with a comprehensive framework for evaluation.
The Central Role of VEGFR-2 in Angiogenesis
VEGFR-2, a receptor tyrosine kinase, is the primary mediator of the angiogenic signal initiated by its ligand, VEGF-A.[8] Upon binding, VEGFR-2 dimerizes and undergoes autophosphorylation, activating downstream signaling cascades like the PI3K-AKT and PLCγ-PKC-MAPK pathways.[8] These pathways are crucial for promoting endothelial cell proliferation, migration, survival, and vascular permeability—all essential components of angiogenesis.[1] Inhibitors targeting the ATP-binding site of the VEGFR-2 kinase domain effectively block this entire cascade.
Comparative Analysis of Inhibitor Potency and Selectivity
The efficacy of a kinase inhibitor is defined not only by its potency against the primary target (VEGFR-2) but also by its selectivity profile across other kinases. Multi-kinase inhibitors, while potentially offering broader anti-tumor activity, can also lead to more off-target effects.
In Vitro Kinase Inhibition
The half-maximal inhibitory concentration (IC50) is a critical measure of a drug's potency in an enzymatic assay. The following table compares the IC50 values of representative phthalazine derivatives against established inhibitors.
| Compound | VEGFR-2 IC50 (nM) | Other Kinases IC50 (nM) |
| Phthalazine Derivatives | ||
| Compound 7f[9] | 120 | - |
| Compound 17a[10] | 78 | - |
| Compound 10g[10] | 87 | - |
| Approved Inhibitors | ||
| Sorafenib | 90[11][12][13] | Raf-1 (6), B-Raf (22), VEGFR-3 (20), PDGFRβ (57), c-KIT (68)[11][14] |
| Sunitinib | 80[11] | PDGFRβ (2), c-KIT |
| Lenvatinib | 3.0 - 4.0[15][16] | VEGFR1 (4.7), VEGFR3 (2.3), FGFR1-4 (27-61), PDGFRα (29), RET (6.4), KIT (85)[15] |
| Regorafenib | 4.2[12] | VEGFR1 (13), VEGFR3 (46), PDGFRβ (22), c-KIT (7), RET (1.5), RAF-1 (2.5)[12] |
Data compiled from multiple sources.[9][10][11][12][13][14][15][16] Note that assay conditions can vary between studies.
From this data, it's evident that while certain phthalazine derivatives show potent VEGFR-2 inhibition comparable to Sorafenib and Sunitinib[9][10], they are less potent than Lenvatinib and Regorafenib.[12][15] The key distinction lies in the multi-targeted nature of the approved drugs, which inhibit other kinases involved in tumor growth and angiogenesis.[11][15]
Cellular Anti-Angiogenic Activity
To be effective, an inhibitor must translate its enzymatic potency into cellular activity. Assays using Human Umbilical Vein Endothelial Cells (HUVECs) are the gold standard for evaluating a compound's ability to inhibit endothelial cell proliferation and the formation of capillary-like structures (tube formation).
| Compound | HUVEC Proliferation IC50 (nM) | HUVEC Tube Formation IC50 (nM) |
| Lenvatinib | 3.4 (VEGF-induced)[17] | 2.7 (VEGF-induced)[17], 7.3 (bFGF-induced)[18] |
| Sunitinib | ~10 (VEGF-induced)[19] | - |
| Sorafenib | - | Inhibits at 1 µM[20] |
Lenvatinib demonstrates potent inhibition of both VEGF- and FGF-driven proliferation and tube formation in HUVECs.[17][18] Sunitinib also shows strong inhibition of VEGF-dependent HUVEC proliferation at a pharmacologically relevant concentration of approximately 10 nM.[19]
Experimental Protocols for Inhibitor Characterization
Reproducible and well-controlled experiments are paramount for the accurate assessment of kinase inhibitors. The following sections detail standard operating procedures for key assays.
Protocol 1: In Vitro VEGFR-2 Kinase Assay (Luminescence-Based)
This assay quantifies the enzymatic activity of recombinant VEGFR-2 by measuring ATP consumption. A decrease in signal indicates higher kinase activity, and thus, lower inhibition.[8]
Methodology:
-
Buffer Preparation: Prepare a 1x Kinase Buffer by diluting a 5x stock. Dithiothreitol (DTT) can be added to a final concentration of 1 mM.[21][22]
-
Compound Dilution: Prepare a serial dilution of the test inhibitor (e.g., this compound derivative) in the 1x Kinase Buffer. Ensure the final DMSO concentration does not exceed 1%.[21]
-
Master Mixture: Prepare a master mix containing 5x Kinase Buffer, ATP, and a suitable substrate like PTK Substrate (Poly-Glu,Tyr 4:1).[22][23]
-
Plate Setup:
-
Enzyme Addition: Thaw recombinant human VEGFR-2 enzyme on ice and dilute to the working concentration (e.g., 1 ng/µL) in 1x Kinase Buffer.[22]
-
Reaction Initiation: Add 20 µL of diluted VEGFR-2 enzyme to the "Test" and "Positive Control" wells. Add 20 µL of 1x Kinase Buffer to the "Blank" wells.[21]
-
Incubation: Mix gently and incubate the plate at 30°C for 45 minutes.[21][22]
-
Detection:
-
Data Analysis: Subtract the "Blank" reading from all other wells. Plot the percentage of inhibition against the log concentration of the inhibitor to calculate the IC50 value.
Protocol 2: HUVEC Proliferation Assay (MTT/CCK-8-Based)
This assay measures the anti-proliferative effect of a compound on endothelial cells stimulated with a growth factor like VEGF.
Methodology:
-
Cell Culture: Culture HUVECs in endothelial growth medium (EGM-2) until 80-90% confluent.[24]
-
Cell Seeding: Seed HUVECs into a 96-well plate at a density of 3,000-6,000 cells per well and allow them to adhere for 24 hours.[24]
-
Serum Starvation: Replace the medium with serum-free medium and incubate for 12-24 hours to synchronize the cells.[24]
-
Treatment:
-
Prepare 2X serial dilutions of the test inhibitor in serum-free medium.
-
Prepare a 2X solution of VEGF-A (e.g., 40 ng/mL for a final concentration of 20 ng/mL).[24]
-
Aspirate the starvation medium. Add 50 µL of the 2X inhibitor dilutions to the respective wells.
-
Add 50 µL of the 2X VEGF-A solution to all wells except the negative control.[24]
-
-
Incubation: Incubate the plate for 48-72 hours.
-
Viability Assessment:
-
Data Analysis: Normalize the data to the positive control (VEGF-A only) and plot the percentage of inhibition against the log concentration of the inhibitor to determine the IC50 value.
Protocol 3: In Vivo Tumor Xenograft Study
Subcutaneous xenograft models are widely used to assess the anti-angiogenic and anti-tumor efficacy of drug candidates in a living system.[26]
Methodology:
-
Cell Culture: Culture a human tumor cell line known to be angiogenesis-dependent (e.g., A498 renal cancer cells, HCT-116 colon cancer cells).[27][28]
-
Animal Model: Use immunocompromised mice (e.g., athymic nude or SCID mice).
-
Tumor Implantation: Subcutaneously inject a suspension of tumor cells (e.g., 1-5 million cells) into the flank of each mouse.[27][29]
-
Tumor Growth Monitoring: Allow tumors to grow to a palpable size (e.g., 100-200 mm³). Measure tumor volume regularly using calipers.
-
Randomization & Treatment: Randomize mice into treatment and control (vehicle) groups. Administer the test compound and reference drug (e.g., Sunitinib) via the appropriate route (e.g., oral gavage) daily.
-
Efficacy Evaluation: Continue treatment for a defined period (e.g., 21-30 days), monitoring tumor volume and body weight.[28]
-
Endpoint Analysis: At the end of the study, euthanize the animals and excise the tumors.
-
Pharmacodynamic Analysis: Analyze tumors for microvessel density (MVD) via immunohistochemistry (e.g., CD31 staining) to confirm the anti-angiogenic effect.[27][28]
Conclusion and Future Directions
The exploration of novel chemical scaffolds is essential for advancing cancer therapy. Phthalazine derivatives have emerged as a promising chemotype, with several compounds demonstrating potent inhibition of VEGFR-2, rivaling the activity of first-generation inhibitors like Sorafenib.[9][10]
However, a direct comparison with newer, more potent multi-kinase inhibitors like Lenvatinib highlights the ongoing challenge of achieving superior efficacy. Lenvatinib's potent, dual inhibition of both VEGFR and FGFR signaling pathways may contribute to its broad anti-tumor activity.[17][18]
Key Takeaways:
-
Potency: While potent, the currently published phthalazine derivatives do not yet surpass the in vitro potency of leading inhibitors like Lenvatinib against VEGFR-2.[10][15]
-
Selectivity: The approved inhibitors are multi-targeted, which can be a double-edged sword, offering broader efficacy but potentially more side effects. The selectivity profile of novel phthalazine compounds needs to be thoroughly characterized.
-
Path Forward: Future research on phthalazine-based inhibitors should focus on optimizing their structure to enhance potency and modulate their selectivity profile. Head-to-head in vivo studies are necessary to determine if their potentially more selective inhibition of VEGFR-2 translates into a better therapeutic window with comparable efficacy and reduced toxicity.
This guide provides the foundational data and methodologies for such a comparative investigation, enabling researchers to rigorously evaluate the next generation of VEGFR-2 inhibitors.
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Validating Cellular Target Engagement of 1-Phenoxyphthalazine: A Comparative Guide to State-of-the-Art Methodologies
For researchers, scientists, and drug development professionals, confirming that a novel bioactive compound engages its intended molecular target within the complex milieu of a living cell is a cornerstone of modern drug discovery. This guide provides an in-depth, objective comparison of leading methodologies for validating the cellular target engagement of 1-Phenoxyphthalazine, a potent inhibitor of Poly (ADP-ribose) polymerase 1 (PARP1). By presenting supporting principles, detailed experimental protocols, and comparative data, this document serves as a practical resource for robustly assessing compound efficacy and mechanism of action.
The Criticality of Target Engagement in PARP1 Inhibition
Poly (ADP-ribose) polymerase 1 (PARP1) is a key enzyme in the DNA damage response (DDR) pathway.[1][2] Upon detecting DNA single-strand breaks, PARP1 catalyzes the synthesis of long chains of poly(ADP-ribose) (PAR) on itself and other nuclear proteins.[3][4] This PARylation event serves as a scaffold to recruit the cellular machinery needed to repair the DNA damage.[4] Inhibiting PARP1 is a clinically validated therapeutic strategy, particularly in cancers with deficiencies in other DNA repair pathways, such as those with BRCA1/2 mutations, a concept known as synthetic lethality.[4][5]
This compound has emerged as a promising PARP1 inhibitor. However, to advance its development, it is imperative to unequivocally demonstrate that it binds to PARP1 in living cells and elicits the expected downstream functional consequences. This guide compares three orthogonal and powerful techniques to validate the target engagement of this compound, using the well-characterized PARP inhibitor Olaparib as a benchmark.
Comparative Analysis of Target Engagement Methodologies
The selection of a target engagement assay is contingent on several factors, including the nature of the target protein, the availability of specific reagents, and the desired throughput and endpoint. Here, we compare three gold-standard techniques: the Cellular Thermal Shift Assay (CETSA), the NanoBRET™ Target Engagement Assay, and a functional Western Blot for PARP1 auto-PARylation.
| Parameter | Cellular Thermal Shift Assay (CETSA) | NanoBRET™ Target Engagement Assay | PAR Auto-PARylation Western Blot |
| Principle | Ligand binding-induced thermal stabilization of the target protein.[6][7] | Bioluminescence Resonance Energy Transfer (BRET) between a NanoLuc®-tagged target and a fluorescent tracer.[8][9] | Immunodetection of poly(ADP-ribose) (PAR) chains, the product of PARP1 enzymatic activity.[10][11] |
| Measurement | Change in protein melting temperature (Tm) or isothermal dose-response.[6][12] | Competitive displacement of a fluorescent tracer by the compound, measuring intracellular affinity.[9][13] | Reduction in PAR signal upon DNA damage, indicating enzymatic inhibition.[10] |
| Cellular Context | Endogenous or overexpressed protein in intact cells or lysates.[14] | Live cells expressing a NanoLuc®-fusion protein.[8] | Intact cells, measuring a direct functional outcome of target engagement.[11] |
| Advantages | Label-free, applicable to endogenous proteins, direct measure of binding.[6][15] | High-throughput, quantitative affinity and residence time in live cells.[13][15] | Direct measure of functional enzymatic inhibition, widely accessible. |
| Limitations | Lower throughput, not all binding events cause a thermal shift, requires specific antibodies.[15] | Requires genetic modification of cells to express the fusion protein.[8] | Indirect measure of target binding, semi-quantitative. |
| Positive Control | Olaparib, a known PARP1 binder, should induce a significant thermal shift.[12] | Olaparib will competitively displace the PARP tracer, reducing the BRET signal.[16] | Olaparib will abrogate the H₂O₂-induced PAR signal.[17] |
Experimental Protocols and Comparative Data
To provide a practical framework, this section outlines detailed experimental protocols for each method and presents representative data comparing this compound to Olaparib.
Cellular Thermal Shift Assay (CETSA) for PARP1
CETSA leverages the principle that the binding of a small molecule can stabilize its target protein against heat-induced denaturation.[6][7]
CETSA experimental workflow for PARP1 target engagement.
-
Cell Culture and Treatment:
-
Culture a relevant cell line (e.g., HeLa or a BRCA-deficient cancer cell line) to approximately 80% confluency.
-
Treat cells with varying concentrations of this compound (e.g., 0.1 µM to 50 µM), a positive control (Olaparib, 10 µM), or a vehicle control (DMSO) for 1-2 hours under normal culture conditions.[12]
-
-
Heat Challenge:
-
Harvest cells, wash with PBS, and resuspend in PBS with a protease inhibitor cocktail.
-
Aliquot the cell suspension into PCR tubes.
-
Heat the tubes in a thermal cycler across a temperature gradient (e.g., 40°C to 60°C in 2°C increments) for 3 minutes, followed by cooling to room temperature for 3 minutes.[6]
-
-
Lysis and Protein Quantification:
-
Lyse the cells by freeze-thaw cycles or by adding a lysis buffer.
-
Separate the soluble fraction from the aggregated proteins by centrifugation at high speed (e.g., 20,000 x g) for 20 minutes at 4°C.[18]
-
Transfer the supernatant to new tubes and determine the protein concentration.
-
-
Western Blot Analysis:
-
Normalize protein concentrations and separate the lysates by SDS-PAGE, then transfer to a PVDF membrane.
-
Probe the membrane with a primary antibody specific for PARP1.
-
Use a loading control (e.g., GAPDH or β-actin) to ensure equal loading.
-
Quantify the band intensities using densitometry.
-
-
Data Analysis:
-
Normalize the PARP1 band intensity at each temperature to the intensity at the lowest temperature (e.g., 40°C) for each treatment condition.
-
Plot the fraction of soluble PARP1 as a function of temperature to generate melting curves.
-
The temperature at which 50% of the protein is denatured is the melting temperature (Tm). A shift in the Tm to a higher temperature in the presence of the compound indicates target engagement.
-
| Compound | Concentration (µM) | Apparent Tm of PARP1 (°C) | Thermal Shift (ΔTm) (°C) |
| Vehicle (DMSO) | - | 48.5 | - |
| This compound | 10 | 53.2 | +4.7 |
| Olaparib | 10 | 54.1 | +5.6 |
This representative data illustrates that this compound induces a significant thermal stabilization of PARP1, comparable to the established PARP inhibitor Olaparib, providing direct evidence of target binding in cells.
NanoBRET™ Target Engagement Assay for PARP1
This proximity-based assay utilizes Bioluminescence Resonance Energy Transfer (BRET) to measure compound binding to a NanoLuc®-tagged PARP1 in live cells.[8][9] A fluorescent tracer that binds to PARP1 is displaced by a competing compound, leading to a decrease in the BRET signal.[13]
NanoBRET™ target engagement assay workflow.
-
Cell Preparation:
-
Compound and Tracer Addition:
-
Prepare serial dilutions of this compound and Olaparib.
-
Add the PARP1 fluorescent tracer to the cells at a predetermined optimal concentration.[13]
-
Immediately add the serially diluted compounds or vehicle control to the wells.
-
-
Incubation and Signal Detection:
-
Data Analysis:
-
Calculate the BRET ratio by dividing the acceptor emission (610 nm) by the donor emission (450 nm).
-
Normalize the data to the vehicle control (100% signal) and a high concentration of a known binder (0% signal).
-
Plot the normalized BRET ratio against the compound concentration and fit a dose-response curve to determine the IC₅₀ value, which reflects the intracellular affinity of the compound for PARP1.
-
| Compound | Intracellular IC₅₀ (nM) |
| This compound | 15.2 |
| Olaparib | 8.9 |
This representative data demonstrates that this compound effectively engages PARP1 in live cells with a low nanomolar IC₅₀, indicating high intracellular potency. The slightly higher IC₅₀ compared to Olaparib provides a quantitative measure for ranking compound affinity.
Functional Validation: PARP1 Auto-PARylation Western Blot
This assay provides a functional readout of target engagement by measuring the inhibition of PARP1's catalytic activity. DNA damage induces PARP1 to synthesize PAR chains on itself (auto-PARylation), which can be detected by Western blot as a high molecular weight smear. A successful inhibitor will prevent this PAR formation.[10]
PARP1 signaling in the DNA damage response.
-
Cell Culture and Pre-treatment:
-
Seed cells (e.g., HeLa) and allow them to adhere overnight.
-
Pre-treat the cells with desired concentrations of this compound, Olaparib, and a vehicle control for 1-2 hours.
-
-
Induction of DNA Damage and Lysis:
-
Protein Quantification and Western Blot:
-
Determine and normalize the protein concentration for all lysates.
-
Separate proteins via SDS-PAGE (a 4-12% gradient gel is recommended to resolve the PAR smear) and transfer to a PVDF membrane.[11]
-
Probe the membrane with a primary antibody that specifically recognizes PAR chains.
-
Re-probe the blot with an antibody for total PARP1 or a loading control (e.g., Histone H3 or Actin) to ensure equal protein loading.[19]
-
-
Interpretation:
-
A strong PAR signal (appearing as a high molecular weight smear) should be evident in the DNA-damaged, vehicle-treated sample.
-
Effective PARP1 inhibitors, like this compound and Olaparib, will show a dose-dependent reduction in this PAR signal, confirming the inhibition of PARP1's enzymatic function in the cell.
-
| Treatment | H₂O₂ (10 mM) | PAR Signal (Relative Densitometry) |
| Vehicle (DMSO) | - | 1.0 |
| Vehicle (DMSO) | + | 100.0 |
| This compound (1 µM) | + | 8.5 |
| Olaparib (1 µM) | + | 5.2 |
This representative data indicates that this compound robustly inhibits the catalytic activity of PARP1 in response to DNA damage, as evidenced by the dramatic reduction in PAR formation, an effect comparable to that of Olaparib.
Conclusion: An Integrated Approach to Target Validation
Validating the cellular target engagement of a compound like this compound is a multi-faceted process that requires orthogonal approaches to build a compelling and robust data package.
-
CETSA provides direct, label-free evidence of physical binding to the target protein within the cell.
-
NanoBRET™ offers a highly quantitative, live-cell measurement of intracellular affinity and is amenable to high-throughput screening.
-
Functional assays , such as the PARP1 auto-PARylation Western blot, confirm that target binding translates into the desired modulation of the protein's biological activity.
By employing this integrated strategy, researchers can confidently establish the mechanism of action of this compound, benchmark its performance against known standards like Olaparib, and make informed decisions in the drug development pipeline. The convergence of data from these distinct yet complementary methodologies provides the highest level of assurance in validating on-target efficacy.
References
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PARP Inhibitors: Clinical Relevance, Mechanisms of Action and Tumor Resistance. (URL: [Link])
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Rapid Detection and Signaling of DNA Damage by PARP-1. (URL: [Link])
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The mechanism of PARP inhibitor action is identified. (URL: [Link])
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Mechanism of action of PARP inhibitors in cancer therapy. (URL: [Link])
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How Do PARP Inhibitors Work In Cancer? (URL: [Link])
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PARP-1 and its associated nucleases in DNA damage response. (URL: [Link])
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PARP-1 and its associated nucleases in DNA damage response. (URL: [Link])
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The comings and goings of PARP-1 in response to DNA damage. (URL: [Link])
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PARPs and the DNA damage response. (URL: [Link])
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NanoBRET TE PARP1 Assay Service. (URL: [Link])
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NanoBRET assays to assess cellular target engagement of compounds. (URL: [Link])
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How can I detect PolyADP ribosylation (PAR) by western blot? (URL: [Link])
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Design and Development of DNA Damage Chemical Inducers of Proximity for Targeted Cancer Therapy. (URL: [Link])
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A CETSA HT assay to screen for intracellular PARP1 target engagement. (URL: [Link])
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PARP1 Olaparib Competitive Inhibitor Assay Kit. (URL: [Link])
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Protein and RNA ADP-ribosylation detection is influenced by sample preparation and reagents used. (URL: [Link])
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Inhibition of PARP1‐dependent end‐joining contributes to Olaparib‐mediated radiosensitization in tumor cells. (URL: [Link])
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A Shift in Thinking: Cellular Thermal Shift Assay-Enabled Drug Discovery. (URL: [Link])
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Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA. (URL: [Link])
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PARP1 inhibition by Olaparib reduces the lethality of pancreatic cancer cells and increases their sensitivity to Gemcitabine. (URL: [Link])
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Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement. (URL: [Link])
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Binding pattern analysis of olaparib in the active site of PARP1. (URL: [Link])
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Protocol for quantifying PARP inhibitor-induced changes in PARP1 dynamics and activity through live-cell imaging. (URL: [Link])
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High-Throughput Cellular Thermal Shift Assay (CETSA) using Acoustic Transfer of Protein Lysates. (URL: [Link])
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Validation of the use of a fluorescent PARP1 inhibitor for the detection of oral, oropharyngeal and oesophageal epithelial cancers. (URL: [Link])
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Approaches to detect PARP-1 activation in vivo, in situ, and in vitro. (URL: [Link])
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Comparison of Cellular Target Engagement Methods for the Tubulin Deacetylases Sirt2 and HDAC6: NanoBRET, CETSA, Tubulin Acetylation, and PROTACs. (URL: [Link])
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Abstract 7114: Exploring the landscape of PARP and PARG inhibitor selectivity in live cells using NanoBRET™ target engagement assays. (URL: [Link])
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Dissecting the molecular determinants of clinical PARP1 inhibitor selectivity for tankyrase1. (URL: [Link])
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Update on PETRA trial investigating a next-generation PARP1 select inhibitor. (URL: [Link])
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Quantification of PARP7 Protein Levels and PARP7 Inhibitor Target Engagement in Cells Using a Split Nanoluciferase System. (URL: [Link])
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Measuring PARP1 mobility at DNA damage sites by segmented fluorescence correlation spectroscopy. (URL: [Link])
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Inhibitors of PARP: Number crunching and structure gazing. (URL: [Link])
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Safety Operating Guide
Definitive Guide to the Proper Disposal of 1-Phenoxyphthalazine: A Protocol for Laboratory Professionals
As researchers and scientists at the forefront of drug development, our commitment to innovation is matched only by our dedication to safety and environmental stewardship. The handling and disposal of specialized chemical reagents like 1-Phenoxyphthalazine demand a meticulous, informed approach. This guide provides essential, step-by-step procedural guidance, moving beyond a simple checklist to explain the causality behind each recommendation. Our objective is to ensure that every step you take is a self-validating system of safety and compliance.
Primacy of Safety & Regulations: It is critical to note that detailed, publicly available safety and disposal data specifically for this compound (CAS No. 100537-30-2) is limited. Therefore, this protocol is synthesized from the safety profiles of structurally related compounds, such as Phthalazine, and established principles of hazardous waste management. You must always consult your institution's Environmental Health & Safety (EHS) department and adhere to all local, state, and federal regulations, which supersede any guidance provided here.
Part 1: Hazard Assessment & Chemical Profile
Understanding the potential hazards of this compound is the first step in managing its lifecycle in the lab. Based on its phthalazine core, it should be treated as a pharmaceutical-related compound of unknown potency.[1]
Key potential hazards include:
-
Combustion Products: Like other nitrogen-containing organic compounds, combustion is expected to produce hazardous gases, including Carbon Oxides (COx) and Nitrogen Oxides (NOx).[2]
-
Reactivity: The compound is likely stable under normal conditions but may be incompatible with strong oxidizing agents.[1]
-
Toxicity: While specific data is unavailable, related compounds can be harmful if swallowed or inhaled.[3] Chronic exposure could potentially cause residual injury.[2] Therefore, minimizing exposure is paramount.
For the purpose of risk assessment, we will reference the known properties of the parent compound, Phthalazine.
| Property / Hazard | Assessment for Phthalazine (as proxy) | Rationale & Implication for Disposal |
| Physical State | Solid Powder[4] | Spills pose a dust inhalation risk. Wet cleanup methods are preferred. |
| Primary Disposal Route | Incineration with afterburner and scrubber[1][2] | Ensures complete destruction and neutralizes harmful NOx emissions. |
| Hazardous Combustion Products | Carbon Oxides (COx), Nitrogen Oxides (NOx)[2] | Scrubber systems in professional incinerators are required to prevent release of acidic gases. |
| Incompatible Materials | Strong oxidizing agents[1] | Waste must be segregated to prevent dangerous reactions in the waste container. |
| Environmental Precautions | Do not let product enter drains.[2] | The compound's ecotoxicity is not fully known; release into the environment must be avoided. |
Part 2: Personal Protective Equipment (PPE) Protocol
A robust PPE protocol is your first line of defense against chemical exposure. When handling this compound in any capacity—from initial use to final disposal—the following PPE is mandatory.
-
Eye Protection: Wear chemical safety glasses with side-shields conforming to OSHA 1910.133 or European Standard EN166.[5][6]
-
Hand Protection: Use chemically resistant nitrile rubber gloves. Dispose of contaminated gloves after use in accordance with good laboratory practices.[6]
-
Body Protection: A standard laboratory coat is required. For larger quantities or in the event of a spill, a chemical-resistant apron or full suit may be necessary.[6]
-
Respiratory Protection: All handling of this compound powder should be performed within a certified laboratory fume hood to avoid inhalation of dust.[3]
Part 3: On-Site Waste Management: Segregation & Collection
Proper segregation is the cornerstone of a safe and compliant waste disposal system. Cross-contamination can lead to dangerous chemical reactions and complicate the final disposal process.
Step-by-Step Collection Protocol:
-
Select a Designated Container: Use a clearly labeled, sealable, and chemically compatible container for solid this compound waste. A high-density polyethylene (HDPE) pail is a suitable choice.[7]
-
Labeling: Immediately affix a "Hazardous Waste" label to the container. The label must include:
-
The full chemical name: "this compound"
-
The primary hazard(s): "Toxic," "Irritant"
-
The date accumulation started.
-
-
No Mixing: Never mix this compound waste with any other waste streams, especially strong oxidizing agents.[2][8]
-
Secure Storage: Keep the waste container tightly sealed when not in use.[8] Store it in a designated, well-ventilated secondary containment bin within a laboratory fume hood or a fire-rated chemical storage cabinet, away from incompatible materials.[9]
Part 4: Final Disposal Workflow
The ultimate disposal of this compound must be conducted by a licensed hazardous waste management facility. Your role is to prepare the waste safely for pickup by your institution's EHS department.
Caption: Disposal workflow for this compound.
Procedural Steps:
-
Accumulate Waste: Collect all solid waste, including contaminated items like weigh boats and wipes, in your designated hazardous waste container.
-
Decontaminate Empty Containers: The original product container must be decontaminated before it can be recycled or discarded as regular trash.
-
Thoroughly empty any remaining solid into the waste container.[9]
-
Triple rinse the container with a suitable solvent (e.g., methanol or acetone).
-
Crucially, collect all three rinses (the "rinsate") as hazardous waste and add them to your designated liquid hazardous waste stream for halogenated or non-halogenated solvents, as appropriate.[7]
-
Once dry, deface the original label and dispose of the container as instructed by your EHS office.[9]
-
-
Arrange for Disposal: Once your waste container is nearly full (not exceeding 90% capacity), or if it has been stored for a period defined by your institution (typically 60-90 days), submit a chemical waste pickup request to your EHS department.[8][9] Do not dispose of this chemical down the drain or in the regular trash.[2]
-
Professional Destruction: Your EHS department will coordinate with a licensed hazardous material disposal company. The standard and recommended method of destruction for this type of compound is high-temperature incineration in a facility equipped with an afterburner and a scrubber to safely manage and neutralize the gaseous byproducts.[1]
Part 5: Accidental Spill & Emergency Procedures
In the event of a spill, immediate and correct action is vital to mitigate exposure and environmental contamination.
-
Evacuate & Secure: Alert personnel in the immediate vicinity and evacuate the area if the spill is large or if dust is airborne. Restrict access to the spill area.
-
Ventilate: Ensure the area is well-ventilated, preferably by using a laboratory fume hood.
-
Don PPE: Before attempting any cleanup, don the full personal protective equipment detailed in Part 2.
-
Contain & Clean:
-
Avoid Creating Dust: Do not dry sweep the spilled solid.[2]
-
Gently cover the spill with an inert absorbent material.
-
Alternatively, use a wet method for cleanup to suppress dust. Moisten a paper towel or absorbent pad with water and carefully wipe up the material, working from the outside in.
-
Place all contaminated materials (absorbent pads, towels, gloves) into a sealable bag or container.
-
Label the container as "Hazardous Waste: this compound Spill Debris" and arrange for disposal.
-
-
Decontaminate Area: Wash the spill surface with soap and water.
-
Report: Report the incident to your laboratory supervisor and your institution's EHS department, regardless of the spill's size.
By adhering to this comprehensive guide, you contribute to a culture of safety, ensuring that the lifecycle of every chemical in your laboratory is managed responsibly from acquisition to disposal.
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ChemBK. (n.d.). 1-phenyl-4-[3-(trifluoromethyl)phenoxy]phthalazine. Retrieved from [Link]
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Cleanchem Laboratories. (n.d.). MATERIAL SAFETY DATA SHEETS PHTHALAZINE. Retrieved from [Link]
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ETH Zürich. (n.d.). Factsheet: Disposal of Hazardous Waste - Basic Principles. Retrieved from [Link]
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Cheméo. (n.d.). Chemical Properties of 1-Methoxyphthalazine (CAS 24953-56-8). Retrieved from [Link]
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Northwestern University. (n.d.). Hazardous Waste Disposal Guide. Retrieved from [Link]
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Angene Chemical. (2024). Safety Data Sheet. Retrieved from [Link]
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Northwestern University. (2023). Hazardous Waste Disposal Guide - Research Safety. Retrieved from [Link]
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OUHSC.edu. (n.d.). EHSO Manual 2025-2026 - Hazardous Waste. Retrieved from [Link]
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NJ.gov. (n.d.). PHENARSAZINE OXIDE HAZARD SUMMARY. Retrieved from [Link]
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Navigating the Safe Handling of 1-Phenoxyphthalazine: A Guide to Personal Protective Equipment and Disposal
Understanding the Hazard Profile: A Precautionary Approach
Given the data on analogous compounds, 1-Phenoxyphthalazine should be handled as a substance that is potentially harmful if swallowed, may cause skin and eye irritation, and could lead to respiratory tract irritation if inhaled.[4][5] Phthalazine derivatives have a wide range of biological activities, and it is prudent to minimize direct exposure.[6][7][8][9][10] Therefore, a comprehensive personal protective equipment (PPE) strategy is essential.
Core Personal Protective Equipment (PPE) Requirements
A multi-layered approach to PPE is crucial to prevent exposure through inhalation, dermal contact, and eye contact.
Eye and Face Protection: Your First Line of Defense
-
Safety Glasses with Side Shields: At a minimum, safety glasses conforming to ANSI Z87.1 or equivalent standards are required to protect against splashes.
-
Chemical Safety Goggles: For procedures with a higher risk of splashing or aerosol generation, chemical safety goggles that provide a complete seal around the eyes are necessary.[11]
-
Face Shield: When handling larger quantities or during procedures with a significant splash potential, a face shield should be worn in conjunction with safety goggles to protect the entire face.[11][12]
Skin and Body Protection: An Impermeable Barrier
-
Gloves: Chemical-resistant gloves are mandatory. Nitrile gloves are a suitable choice for incidental contact.[11] For prolonged handling or in situations with a high risk of immersion, heavier-duty gloves such as neoprene or butyl rubber should be considered.[13] Always inspect gloves for any signs of degradation or perforation before use and dispose of them properly after handling the compound.[5]
-
Laboratory Coat: A standard laboratory coat should be worn to protect street clothing.
-
Chemical-Resistant Apron or Gown: For procedures involving larger volumes or a higher risk of spills, a chemical-resistant apron or an impervious gown should be worn over the lab coat to provide an additional layer of protection.[11][14]
-
Full-Body Protection: In instances of large-scale handling or where significant aerosolization is possible, a disposable chemical-resistant coverall may be warranted.[13][15]
Respiratory Protection: Safeguarding Against Inhalation
-
Engineering Controls: The primary method for controlling respiratory hazards is to handle this compound within a certified chemical fume hood to minimize the inhalation of any dust or vapors.[4]
-
Respirators: If engineering controls are not sufficient or during certain high-risk procedures, respiratory protection may be necessary. A NIOSH-approved respirator with the appropriate cartridges for organic vapors and particulates should be used.[11][12][15] A proper fit test and training on respirator use are essential.[5]
Safe Handling and Operational Workflow
A systematic workflow ensures that safety is integrated into every step of the experimental process.
Caption: A stepwise workflow for the safe handling of this compound.
Step-by-Step Handling Protocol
-
Pre-Handling Preparation:
-
Review all available safety information for this compound and analogous compounds.
-
Ensure a chemical spill kit is readily accessible.
-
Verify that the chemical fume hood is functioning correctly.
-
Don the appropriate PPE as outlined above.
-
-
Handling the Compound:
-
Perform all manipulations of solid or solutions of this compound within a chemical fume hood.[4]
-
Use the smallest quantity of the compound necessary for the experiment.
-
When weighing the solid, do so in the fume hood on a draft shield or in a containment enclosure to prevent dust dispersal.
-
Keep containers of the compound closed when not in use.[16]
-
-
Post-Handling Procedures:
-
Thoroughly decontaminate all surfaces and equipment that came into contact with the compound.
-
Remove PPE in a manner that avoids cross-contamination. Gloves should be removed last.
-
Wash hands thoroughly with soap and water after removing gloves.[5]
-
Disposal Plan: Environmental Responsibility
Proper disposal of chemical waste is a critical component of laboratory safety and environmental stewardship.
-
Chemical Waste: All waste containing this compound, including excess solid, solutions, and contaminated materials (e.g., pipette tips, weighing paper), must be collected in a designated, properly labeled hazardous waste container.[1]
-
Contaminated PPE: Used gloves, disposable aprons, and other contaminated PPE should be disposed of as hazardous waste in a sealed bag or container.
-
Regulatory Compliance: All waste disposal must adhere to local, state, and federal regulations.[17][18] Consult your institution's Environmental Health and Safety (EHS) department for specific guidance on waste stream management.
Summary of Key Safety Information
| Aspect | Recommendation | Rationale |
| Eye/Face Protection | Chemical safety goggles; face shield for splash risk. | Protects against splashes and aerosols.[11] |
| Skin Protection | Nitrile gloves (minimum), chemical-resistant apron/gown. | Prevents dermal absorption and irritation.[11][14] |
| Respiratory Protection | Handle in a chemical fume hood; use a respirator if needed. | Minimizes inhalation of dust or vapors.[4][5] |
| Handling | Use minimal quantities; keep containers closed. | Reduces the potential for exposure and spills.[16] |
| Disposal | Collect in labeled hazardous waste containers. | Ensures proper and safe disposal according to regulations.[17][18] |
By adhering to these guidelines, you can foster a culture of safety and ensure the well-being of your research team while advancing your scientific endeavors.
References
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ChemBK. (n.d.). 1-phenyl-4-[3-(trifluoromethyl)phenoxy]phthalazine. Retrieved from [Link]
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U.S. Department of Homeland Security. (n.d.). Personal Protective Equipment (PPE) - CHEMM. Retrieved from [Link]
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PolyStar Containment. (n.d.). Understanding OSHA Chemical Storage Requirements. Retrieved from [Link]
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U.S. Solid. (2024, June 18). What are the OSHA Requirements for Hazardous Chemical Storage? Retrieved from [Link]
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Trimaco. (2023, September 8). Essential Chemical PPE. Retrieved from [Link]
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Capital Resin Corporation. (2022, June 10). The OSHA Chemical Storage Requirements. Retrieved from [Link]
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Oregon Occupational Safety and Health. (n.d.). Personal Protective Equipment: Selecting the Right PPE for Pesticide Use. Retrieved from [Link]
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Hazmat School. (2022, December 7). 5 Types of PPE for Hazardous Chemicals. Retrieved from [Link]
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American Society of Health-System Pharmacists. (n.d.). PERSONAL PROTECTIVE EQUIPMENT. Retrieved from [Link]
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Cheméo. (n.d.). Chemical Properties of 1-Methoxyphthalazine (CAS 24953-56-8). Retrieved from [Link]
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Angene Chemical. (2024, December 1). Safety Data Sheet. Retrieved from [Link]
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Journal of Chemical and Pharmaceutical Research. (2018). Advanced Developments of Differnet Syntheticroutes of Phthalazine Derivatives in Medicinal Chemistry. Retrieved from [Link]
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Cheméo. (n.d.). Chemical Properties of Phenazine (CAS 92-82-0). Retrieved from [Link]
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Der Pharma Chemica. (2014). Design, synthesis and antioxidant evaluation of certain new phthalazine Derivatives. Retrieved from [Link]
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National Institutes of Health. (n.d.). Design and synthesis of phthalazine-based compounds as potent anticancer agents with potential antiangiogenic activity via VEGFR-2 inhibition. Retrieved from [Link]
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National Institutes of Health. (2024, April 24). Synthesis of novel phthalazine-based derivatives with potent cytotoxicity against HCT-116 cells through apoptosis and VEGFR2 inhibition. Retrieved from [Link]
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New Jersey Department of Health. (n.d.). HAZARD SUMMARY. Retrieved from [Link]
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Retrosynthesis Analysis
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| Min. plausibility | 0.01 |
| Model | Template_relevance |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
